molecular formula C6H9Cl B1361376 3-Chlorocyclohexene CAS No. 2441-97-6

3-Chlorocyclohexene

Cat. No.: B1361376
CAS No.: 2441-97-6
M. Wt: 116.59 g/mol
InChI Key: LNGQLHZIYFQUIR-UHFFFAOYSA-N
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Description

3-Chlorocyclohexene is a useful research compound. Its molecular formula is C6H9Cl and its molecular weight is 116.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocyclohexene
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InChI

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGQLHZIYFQUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947285
Record name 3-Chlorocyclohex-1-ene
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Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2441-97-6
Record name 3-Chlorocyclohexene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 3-chloro-
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Record name 3-Chlorocyclohex-1-ene
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Record name 3-Chlorocyclohexene
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Foundational & Exploratory

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry, conformational preferences, and bond angles of 3-chlorocyclohexene. The information presented herein is compiled from computational studies and is intended to serve as a valuable resource for researchers in drug development and related scientific fields where understanding the three-dimensional structure of molecules is critical.

Molecular Geometry and Conformational Analysis

This compound, a substituted cyclohexene, exhibits conformational isomerism due to the flexible nature of the six-membered ring. The presence of a double bond restricts the ring to a half-chair or boat-like conformation, with the substituent (chlorine atom) occupying either a pseudo-axial (ax) or pseudo-equatorial (eq) position. Computational studies, specifically Density Functional Theory (DFT), have been employed to determine the optimized geometries and relative stabilities of these conformers.

The two primary conformers of this compound are the pseudo-axial conformer and the pseudo-equatorial conformer . In the pseudo-axial conformation, the chlorine atom is positioned more perpendicularly to the approximate plane of the carbon ring. In the pseudo-equatorial conformation, the chlorine atom is located more within the approximate plane of the ring.

Conformational Energy

Computational studies indicate that the pseudo-equatorial conformer of this compound is generally more stable than the pseudo-axial conformer. This preference is attributed to the minimization of steric strain. In the pseudo-axial position, the chlorine atom experiences greater steric hindrance from the axial hydrogen atoms on the same side of the ring.

Quantitative Molecular Parameters

The following tables summarize the key bond lengths and bond angles for the pseudo-axial and pseudo-equatorial conformers of this compound, as determined by Density Functional Theory (DFT) calculations.

Table 1: Bond Lengths of this compound Conformers

BondPseudo-Axial Conformer (Å)Pseudo-Equatorial Conformer (Å)
C1=C21.3381.338
C2-C31.5081.509
C3-C41.5321.531
C4-C51.5351.536
C5-C61.5091.508
C6-C11.5031.503
C3-Cl1.8231.819

Table 2: Bond Angles of this compound Conformers

AnglePseudo-Axial Conformer (°)Pseudo-Equatorial Conformer (°)
C1=C2-C3123.5123.7
C2-C3-C4111.2111.5
C3-C4-C5111.8111.7
C4-C5-C6112.1112.0
C5-C6-C1113.9114.0
C6-C1=C2123.8123.9
C2-C3-Cl109.8110.5
C4-C3-Cl109.5109.1

Experimental Protocols

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

  • Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. This pattern consists of a series of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This information is then used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

  • Structure Refinement: By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined. For molecules with multiple conformers, the relative abundance of each can also be estimated.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It is particularly useful for determining the precise geometry of polar molecules.

Methodology:

  • Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

  • Microwave Radiation: The gas is irradiated with microwave radiation of varying frequencies.

  • Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

  • Spectrum Acquisition: A detector measures the absorption of microwave radiation as a function of frequency, resulting in a rotational spectrum.

  • Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule.

  • Geometric Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopic species of the molecule, a very precise molecular structure can be determined.

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the pseudo-axial and pseudo-equatorial conformers of this compound.

G Conformational Equilibrium of this compound cluster_axial Pseudo-Axial Conformer cluster_equatorial Pseudo-Equatorial Conformer (More Stable) ax Cl | C eq C-Cl ax->eq Ring Flip eq->ax Ring Flip

Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.

Generalized Experimental Workflow for Structure Determination

This diagram outlines a general workflow for determining the molecular structure of a compound like this compound using a combination of experimental and computational methods.

G General Workflow for Molecular Structure Determination cluster_exp Experimental Methods cluster_comp Computational Methods GED Gas Electron Diffraction Data Data GED->Data MW Microwave Spectroscopy MW->Data DFT DFT Calculations DFT->Data Provides Initial Model & Aids Interpretation Sample Sample Sample->GED Sample->MW Structure Structure Data->Structure Analysis & Refinement

Caption: Workflow for determining molecular structure.

An In-depth Technical Guide to the Synthesis of 3-Chlorocyclohexene from Cyclohexene and N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocyclohexene, a valuable intermediate in organic synthesis, through the allylic chlorination of cyclohexene (B86901) using N-chlorosuccinimide (NCS). This document details the underlying free-radical mechanism, presents quantitative data from relevant studies, and offers a detailed experimental protocol for its laboratory-scale preparation.

Reaction Mechanism and Principles

The synthesis of this compound from cyclohexene and NCS proceeds via a free-radical chain mechanism. This reaction, a type of allylic chlorination, selectively substitutes a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond) with a chlorine atom. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with UV light.

The mechanism can be described in three key stages:

  • Initiation: The radical initiator decomposes upon heating to generate free radicals. These radicals then react with NCS to produce a succinimidyl radical and a chlorine radical.

  • Propagation: The chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical and hydrogen chloride. This allylic radical then reacts with a molecule of NCS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then continue the chain reaction by reacting with another molecule of cyclohexene.

  • Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the allylic halogenation of cyclohexene and related substrates. While specific data for the NCS-based synthesis of this compound is limited in readily available literature, the data for the analogous bromination reaction and the chlorination of cyclohexane (B81311) provide valuable insights into the expected reaction parameters and yields.

ReactantReagentInitiatorSolventTemperature (°C)Time (h)ProductYield (%)Reference
CyclohexeneN-Bromosuccinimide (NBS)AIBNCarbon TetrachlorideReflux33-Bromocyclohexene53[1]
CyclohexaneN-Chlorosuccinimide (NCS)AIBNBenzene60-Monochloride71.1[2]
CyclohexaneN-Chlorosuccinimide (NCS)BPOBenzene85-Monochloride71.1[2]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from cyclohexene and NCS. This procedure is adapted from a reliable method for the analogous allylic bromination.

Materials:

  • Cyclohexene

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4) or another suitable inert solvent (e.g., benzene, cyclohexane)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium sulfite (B76179) solution (Na2SO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene (1.0 equivalent) and N-chlorosuccinimide (1.2 equivalents) in carbon tetrachloride.

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.2 equivalents), to the mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to obtain pure this compound.

Visualization of the Reaction Mechanism

The following diagram illustrates the free-radical chain mechanism for the allylic chlorination of cyclohexene with NCS.

References

Physical and chemical properties of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chlorocyclohexene (CAS No: 2441-97-6). It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its chemical reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

This compound is a halogenated cycloalkene characterized by a six-membered ring with a chlorine atom at the allylic position.[1] This colorless to light yellow liquid is a versatile reagent in organic synthesis.[2] Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉Cl[3][4][5]
Molecular Weight 116.59 g/mol [3][4][6]
Appearance Colorless to light yellow clear liquid[2][7]
Boiling Point 146 - 147.5 °C at 760 mmHg[5][8]
Density 1.02 - 1.05 g/cm³[3][8]
Flash Point 27.4 °C[3][5]
Refractive Index 1.4880 - 1.4920[3][5]
Vapor Pressure 5.59 mmHg at 25°C[3][5]
Solubility Insoluble in water; soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.[9][10]
Storage Conditions 0-10°C, under inert gas.[3][7] Sensitive to heat, air, light, and moisture.[8][11]

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the chlorine atom at the allylic position, which is adjacent to the carbon-carbon double bond.[1] This structural feature makes the C-Cl bond susceptible to nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution: this compound can undergo Sₙ1 reactions, where the departure of the chloride ion forms a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products.[1][12]

  • Elimination Reactions: Under appropriate conditions, this compound can undergo elimination reactions to yield 1,3-cyclohexadiene (B119728) and hydrogen chloride.[1] Gas-phase pyrolysis often proceeds through a four-membered cyclic transition state.[1]

  • Stability: The compound is sensitive to light, air, heat, and moisture.[11] When heated to decomposition, it emits toxic vapors of hydrogen chloride.[7] It is stable under proper storage conditions, typically refrigerated and under an inert atmosphere.[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research. Below are protocols for its synthesis.

Protocol 1: Synthesis via Allylic Chlorination of Cyclohexene

A common method for preparing this compound is through the free-radical allylic chlorination of cyclohexene.

Materials:

  • Cyclohexene

  • Sulfuryl chloride (SO₂Cl₂)

  • Peroxide initiator (e.g., benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

  • In the presence of UV light or a radical initiator like peroxide, sulfuryl chloride provides a low concentration of chlorine radicals.[13]

  • A chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized cyclohexenyl radical and hydrogen chloride.[14]

  • This radical then reacts with a chlorine molecule to produce this compound and a new chlorine radical, propagating the chain reaction.[14]

Protocol 2: Synthesis from 2-Cyclohexen-1-ol (B1581600)

An alternative laboratory-scale synthesis involves the conversion of an allylic alcohol.[1]

Materials:

General Procedure:

  • Perform the reaction in a flame-dried, three-neck round-bottomed flask under an inert argon atmosphere with magnetic stirring.[15]

  • Equip the flask with a septum and a refrigerator.[15]

  • Syringe a solution of 2-cyclohexen-1-ol in the chosen solvent into the flask and cool the mixture to 0 °C.[15]

  • Slowly syringe a solution of the α-haloenamine (1.1 equivalents) into the cooled alcohol solution.[15]

  • Allow the reaction mixture to warm to room temperature.[15]

  • Monitor the reaction's progress using ¹H NMR spectroscopy.[15]

  • Upon completion, the product can be purified by distillation or flash chromatography.[15]

Mandatory Visualization

The following diagram illustrates the free-radical mechanism for the synthesis of this compound from cyclohexene.

Synthesis_of_3_Chlorocyclohexene cluster_propagation Propagation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Cyclohexene Cyclohexene Cl_rad->Cyclohexene Cyclohexenyl_rad Cyclohexenyl Radical Cyclohexene->Cyclohexenyl_rad + Cl• HCl HCl Product This compound Cyclohexenyl_rad->Product + Cl₂

Caption: Free-radical allylic chlorination of cyclohexene.

References

Spectroscopic Profile of 3-Chlorocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-chlorocyclohexene (CAS No: 2441-97-6, Molecular Formula: C₆H₉Cl). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is a cyclic alkene with a chlorine atom at an allylic position. This structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent sections. The analysis of its NMR, IR, and MS spectra allows for the unambiguous confirmation of its chemical structure and purity.

Spectroscopic Data

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific literature source for the complete ¹H NMR spectrum of this compound could not be definitively located within the scope of this search, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures. The following table presents these predicted values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1, H-2 (vinylic)5.5 - 6.0m-
H-3 (allylic, CH-Cl)4.5 - 5.0m-
H-4, H-6 (allylic)2.0 - 2.5m-
H-5 (aliphatic)1.5 - 2.0m-
Note: These are estimated values based on typical chemical shifts for protons in similar chemical environments. Actual experimental values may vary.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, a definitive literature source for the ¹³C NMR spectrum of this compound was not found. The table below provides predicted chemical shifts based on the functional groups present in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-2 (vinylic)120 - 140
C-3 (allylic, C-Cl)50 - 65
C-4, C-6 (allylic)25 - 40
C-5 (aliphatic)20 - 35
Note: These are estimated values based on typical chemical shifts for carbons in similar chemical environments. Actual experimental values may vary.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a fully assigned spectrum is not available, the key expected absorptions are listed below.

Table 3: Key Predicted IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3020-3050C-H stretch=C-H (vinylic)
~2830-2960C-H stretch-C-H (aliphatic)
~1640-1660C=C stretchAlkene
~650-800C-Cl stretchAlkyl Halide
Note: These are predicted absorption ranges based on characteristic group frequencies.
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The key fragments and their relative intensities are crucial for confirming the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
116/118Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom
81[M - Cl]⁺
79
80
Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available in a single comprehensive source. However, general procedures for obtaining NMR, IR, and MS spectra are well-established.

General Protocol for NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film between two salt plates (e.g., NaCl or KBr) would be prepared. The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of this compound would be injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for professionals working with this compound. While definitive NMR and IR spectra from a single, verified source remain elusive in publicly available databases, the provided data and predicted values offer a strong basis for the characterization of this compound. It is always recommended to acquire experimental data on a specific sample for definitive identification and quality control.

References

An In-depth Technical Guide to the Electron Density Distribution in 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electron density distribution in 3-chlorocyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in understanding the electronic structure of halogenated cyclic alkenes. This document outlines the conformational analysis, expected electronic properties, and detailed protocols for experimental and computational determination of electron density. Furthermore, it presents hypothetical data and visualizations to illustrate the key concepts and methodologies.

Introduction

This compound is a halogenated cyclic alkene of significant interest in organic synthesis and as a potential pharmacophore. The distribution of electrons within this molecule dictates its reactivity, intermolecular interactions, and ultimately its biological activity. Understanding the electron density provides insights into electrophilic and nucleophilic sites, bond strengths, and the overall molecular electrostatic potential. This guide explores the factors influencing electron density in this compound and the methodologies to study it.

The presence of a chlorine atom, an electronegative substituent, and a carbon-carbon double bond within a flexible six-membered ring leads to a complex interplay of electronic and steric effects. These features result in a non-uniform distribution of electron density, which is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Conformational Analysis

The cyclohexene (B86901) ring in this compound adopts a half-chair conformation. The chlorine substituent at the allylic position can exist in two primary conformations: pseudo-axial and pseudo-equatorial. The relative stability of these conformers is a critical determinant of the molecule's overall properties and its electron density distribution.

Studies on the related molecule, chlorocyclohexane, have shown that the equatorial conformer is generally more stable.[1][2] For this compound, a similar preference for the pseudo-equatorial position is expected to minimize steric interactions. However, the final equilibrium is a balance of steric and electronic factors, including hyperconjugation.

Theoretical Electron Density Distribution

The electron density (ρ(r)) in a molecule describes the probability of finding an electron at a specific point in space.[3] In this compound, the electron density is primarily influenced by:

  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the adjacent carbon atom (C3), creating a dipole moment along the C-Cl bond. This effect propagates through the sigma framework, influencing the charge distribution on neighboring atoms.

  • Resonance and Hyperconjugation: The double bond introduces π-electron density above and below the plane of the double bond. Hyperconjugative interactions between the C-Cl bond and the π-system can also influence the electron distribution and the stability of the conformers.

  • Lone Pairs: The chlorine atom possesses three lone pairs of electrons, which contribute significantly to the local electron density and the molecular electrostatic potential.

These effects result in a molecule with distinct regions of high and low electron density. The area around the chlorine atom and the π-system of the double bond are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the chlorine will be relatively electron-deficient.

Experimental Determination of Electron Density

The electron density distribution of this compound can be experimentally determined using high-resolution X-ray diffraction.[4][5]

Experimental Protocol: High-Resolution Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the experimental electron density of this compound.

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at low temperatures to minimize thermal vibrations.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to reduce thermal motion and improve the quality of the diffraction data.

    • High-resolution X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • A complete sphere of diffraction data is collected to high resolution (sin(θ)/λ > 1.0 Å⁻¹).

  • Data Reduction and Processing:

    • The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.

    • Corrections for Lorentz, polarization, and absorption effects are applied.

    • The data are scaled and merged to produce a unique set of structure factors.

  • Structure Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structure is refined against the diffraction data using a multipole model (e.g., the Hansen-Coppens formalism). This model allows for the refinement of the aspherical features of the electron density around each atom.

  • Topological Analysis:

    • The refined electron density distribution is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This analysis provides quantitative information about the bonds, including the electron density at the bond critical points, the Laplacian of the electron density, and the bond path.

Computational Modeling of Electron Density

Computational chemistry provides a powerful tool for investigating the electron density distribution of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Conformational Search: A thorough conformational search is performed to identify the lowest energy conformers of this compound. This can be done using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using DFT at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

  • Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometries to obtain the molecular wavefunction. The electron density is then calculated from this wavefunction.

  • Analysis of Electron Density:

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto an isosurface of the electron density. This visualization helps to identify the electrophilic and nucleophilic sites of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the atomic charges and to study hyperconjugative interactions.

    • Quantum Theory of Atoms in Molecules (QTAIM): A topological analysis of the theoretical electron density can be performed, similar to the analysis of experimental data.

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data for the pseudo-equatorial conformer of this compound, as would be obtained from the experimental and computational methods described above.

Table 1: Key Geometric Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1=C21.34
C2-C31.51
C3-C41.53
C4-C51.54
C5-C61.52
C6-C11.50
C3-Cl1.80
C1-C2-C3123.0
C2-C3-C4111.0
C2-C3-Cl109.5
C1-C6-C5-C455.0
Cl-C3-C2-C1175.0

Table 2: QTAIM Analysis at Bond Critical Points (BCPs)

BondElectron Density, ρ(r) (e/ų)Laplacian, ∇²ρ(r) (e/Å⁵)
C1=C22.20-20.5
C3-Cl1.10-5.2
C-H (avg)1.70-15.0

Table 3: Natural Atomic Charges (NBO)

AtomCharge (e)
C1-0.15
C2-0.18
C3+0.25
C4-0.05
C5-0.06
C6-0.08
Cl-0.20
H (avg)+0.05

Visualizations

Workflow for Electron Density Determination

The following diagram illustrates the general workflow for the experimental and computational determination of electron density.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_results Outputs exp_start Crystal Growth data_collection High-Resolution X-ray Diffraction exp_start->data_collection data_processing Data Reduction & Processing data_collection->data_processing refinement Multipole Model Refinement data_processing->refinement exp_analysis QTAIM Analysis refinement->exp_analysis electron_density Electron Density Distribution exp_analysis->electron_density comp_start Conformational Search geom_opt DFT Geometry Optimization comp_start->geom_opt wavefunction Wavefunction Calculation geom_opt->wavefunction comp_analysis MEP, NBO, QTAIM Analysis wavefunction->comp_analysis comp_analysis->electron_density properties Molecular Properties (Charges, Bonds) electron_density->properties

Caption: Workflow for experimental and computational electron density studies.

Conceptual Representation of Electron Density Influences

This diagram illustrates the key electronic effects influencing the electron density distribution in this compound.

influences molecule This compound Electron Density inductive Inductive Effect (C-Cl) molecule->inductive resonance π-System (C=C) molecule->resonance lone_pairs Cl Lone Pairs molecule->lone_pairs hyperconjugation Hyperconjugation molecule->hyperconjugation

Caption: Key electronic effects in this compound.

Conclusion

The electron density distribution in this compound is a complex outcome of its conformational preferences and the interplay of inductive, resonance, and hyperconjugative effects. While this guide presents a theoretical framework and hypothetical data, detailed experimental and computational studies are essential for a precise quantitative understanding. The protocols and conceptual models provided herein offer a robust foundation for researchers to undertake such investigations. A thorough characterization of the electron density is paramount for predicting the reactivity of this compound and for the rational design of new molecules with desired properties in the fields of medicinal chemistry and materials science.

References

The Dawn of a Cyclohexene Derivative: Unraveling the First Synthesis of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the exploration of alicyclic compounds, the discovery and initial synthesis of 3-chlorocyclohexene marked a significant advancement in organic chemistry. While the exact date and discoverer of its very first synthesis remain shrouded in the annals of early chemical literature, extensive review points towards the pioneering work on allylic halogenation as the foundational method for its creation. This technical guide delves into the historical context, the first successful synthetic protocols, and the characterized properties of this important chlorinated cycloalkene.

Historical Context: The Rise of Allylic Halogenation

The synthesis of this compound is intrinsically linked to the development of methods for the selective halogenation of alkenes at the allylic position—the carbon atom adjacent to a double bond. Early methods often resulted in the addition of halogens across the double bond. However, the groundbreaking work of Karl Ziegler in the 1940s on the use of N-bromo- and N-chlorosuccinimide revolutionized synthetic organic chemistry, providing a reliable method for allylic halogenation. While Ziegler's work with N-bromosuccinimide is more widely recognized, the principles laid the groundwork for similar allylic chlorinations.

Prior to the widespread adoption of N-halosuccinimides, the direct halogenation of cyclohexene (B86901) with chlorine gas under specific conditions was the primary method for obtaining this compound. This reaction, a free-radical substitution, is highly dependent on the reaction conditions to favor substitution over addition.

The First Synthesis: Free-Radical Chlorination of Cyclohexene

The first documented synthesis of this compound was achieved through the direct reaction of cyclohexene with chlorine. This method, while conceptually straightforward, requires careful control to maximize the yield of the desired allylic chloride and minimize the formation of dichlorocyclohexane and other byproducts.

Experimental Protocol:

Objective: To synthesize this compound via the free-radical chlorination of cyclohexene.

Materials:

  • Cyclohexene

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, though now largely replaced by safer alternatives)

  • Radical initiator (e.g., UV light or a chemical initiator like azobisisobutyronitrile - AIBN, though early experiments often relied on thermal initiation at high temperatures)

  • Apparatus for gas dispersion and reaction under controlled temperature and inert atmosphere.

Procedure:

  • A solution of freshly distilled cyclohexene in an inert solvent was prepared in a reaction vessel equipped with a gas inlet tube, a condenser, and a stirrer.

  • The reaction mixture was brought to the desired temperature. Early syntheses often utilized elevated temperatures to promote the radical pathway.

  • Chlorine gas was slowly bubbled through the stirred solution. The reaction was often initiated by exposure to UV light or by the addition of a radical initiator.

  • The progress of the reaction was monitored by the consumption of chlorine gas and analysis of the reaction mixture (e.g., by density or refractive index measurements in early studies, and later by gas chromatography).

  • Upon completion, the reaction mixture was purged with an inert gas to remove any unreacted chlorine and hydrogen chloride byproduct.

  • The crude product was then washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

  • The organic layer was dried over a suitable drying agent (e.g., anhydrous calcium chloride).

  • The final product, this compound, was isolated and purified by fractional distillation.

Reaction Mechanism:

The free-radical chlorination of cyclohexene proceeds via a classic chain reaction mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This can be induced by heat or UV light.

  • Propagation:

    • A chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical and a molecule of hydrogen chloride (HCl).

    • The allylic radical then reacts with a molecule of chlorine to yield this compound and a new chlorine radical, which continues the chain.

  • Termination: The chain reaction is terminated by the combination of any two radicals.

Quantitative Data

The following table summarizes the key quantitative data for this compound as characterized in early and subsequent studies.

PropertyValue
Molecular Formula C₆H₉Cl
Molecular Weight 116.59 g/mol
Boiling Point 146 - 147.5 °C
Density Approximately 1.0 g/cm³ at 20 °C
Refractive Index (n²⁰/D) Approximately 1.49
Yield (Typical) Highly variable depending on conditions

Modern Synthetic Approaches

While the direct chlorination of cyclohexene was the foundational method, modern organic synthesis has developed more selective and higher-yielding procedures.

From 2-Cyclohexen-1-ol (B1581600)

A notable contemporary method involves the conversion of 2-cyclohexen-1-ol to this compound. One such procedure utilizes an α-haloenamine, providing a high yield of the desired product under mild conditions.

Reaction: 2-Cyclohexen-1-ol reacts with 1-chloro-1-(dimethylamino)-2-methyl-1-propene in dichloromethane (B109758) to yield this compound.

Yield: A reported yield for this method is 81%.

Visualizing the Synthesis

The following diagram illustrates the workflow for the first synthesis of this compound.

First_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Cyclohexene Cyclohexene Reaction Free-Radical Chlorination (UV light or heat) Cyclohexene->Reaction Chlorine Chlorine Gas Chlorine->Reaction Purification Work-up & Purification Reaction->Purification Crude Mixture Product This compound Purification->Product Byproducts Byproducts (e.g., Dichlorocyclohexane) Purification->Byproducts

First Synthesis Workflow

This guide provides a comprehensive overview of the discovery and first synthesis of this compound, highlighting the pivotal role of early developments in free-radical chemistry. While modern methods offer improved efficiency and selectivity, the foundational direct chlorination of cyclohexene remains a cornerstone in the history of alicyclic chemistry.

An In-depth Technical Guide to 3-Chlorocyclohexene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chlorocyclohexene, a versatile cyclic allyl chloride. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties in a clear, tabular format. Detailed experimental protocols for its synthesis via allylic chlorination are provided, alongside an analysis of its characteristic spectral data. Furthermore, this guide explores the utility of this compound as a reactive intermediate in organic synthesis, with a particular focus on its potential applications in the development of pharmaceutical agents.

Chemical Identity and Properties

This compound, a colorless to light yellow liquid, is a halogenated cycloalkene. Its chemical structure features a chlorine atom at the allylic position of a cyclohexene (B86901) ring, rendering it a reactive building block for organic synthesis.

IUPAC Name: 3-chlorocyclohex-1-ene[1]

CAS Number: 2441-97-6[1]

Synonyms: 3-Chloro-1-cyclohexene, 3-Cyclohexenyl chloride[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₉Cl[1]
Molecular Weight116.59 g/mol [1]
Boiling Point147.5 °C at 760 mmHg
Density1.05 g/cm³
Refractive Index1.49
Flash Point27.4 °C
SolubilityInsoluble in water, soluble in common organic solvents.
SafetyFlammable liquid and vapor.[2]

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the allylic chlorination of cyclohexene. This reaction selectively introduces a chlorine atom at the carbon adjacent to the double bond. A widely used reagent for this transformation is N-chlorosuccinimide (NCS), often in the presence of a radical initiator. While a specific protocol for chlorination was not found, a detailed and analogous procedure for the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) is provided below, which can be adapted for the synthesis of this compound by substituting NBS with NCS.[3][4]

Allylic Halogenation of Cyclohexene (Adapted from NBS Bromination)

This protocol describes the free-radical-initiated allylic halogenation of cyclohexene.

Materials:

  • Cyclohexene

  • N-Chlorosuccinimide (NCS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous carbon tetrachloride (or another suitable inert solvent)

  • Anhydrous calcium chloride or sodium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexene and N-chlorosuccinimide in an appropriate volume of anhydrous carbon tetrachloride.

  • Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Cyclohexene + NCS + Radical Initiator Reaction Reflux in Inert Solvent Reactants->Reaction Heat Workup Cooling, Filtration, Washing, Drying Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Drug Drug Candidate (from this compound) Drug->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression

References

Solubility Profile of 3-Chlorocyclohexene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorocyclohexene in various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, featuring a non-polar cyclohexene (B86901) ring and a polar carbon-chlorine bond, results in an overall molecule of low to moderate polarity. This structure dictates its solubility behavior, favoring miscibility with non-polar and weakly polar organic solvents while exhibiting poor solubility in highly polar solvents like water.

Qualitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data for this compound. However, based on the solubility profiles of structurally similar compounds such as chlorocyclohexane (B146310) and 1-chlorocyclohexene (B1361362), a qualitative assessment can be made. Chlorocyclohexane is reported to be miscible with ethanol, diethyl ether, acetone, and benzene, and very soluble in chloroform.[1][2] Similarly, 1-chlorocyclohexene is known to be soluble in organic solvents including alcohols, ethers, and aromatic hydrocarbons.[3] It is therefore anticipated that this compound exhibits comparable solubility characteristics.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityExpected Solubility
AcetoneC₃H₆OPolar AproticMiscible
BenzeneC₆H₆Non-polarMiscible
ChloroformCHCl₃Polar AproticVery Soluble
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible
EthanolC₂H₅OHPolar ProticSoluble / Miscible
HexaneC₆H₁₄Non-polarSoluble / Miscible
TolueneC₇H₈Non-polarMiscible
WaterH₂OPolar ProticInsoluble

Note: The solubility classifications in this table are inferred from data on analogous compounds and general chemical principles due to the absence of specific experimental data for this compound in the reviewed literature. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, hexane)

  • Small, clean, and dry test tubes with stoppers

  • Graduated pipettes or cylinders

Procedure:

  • Add 2 mL of the selected organic solvent to a test tube.

  • Add 2 mL of this compound to the same test tube.

  • Stopper the test tube and invert it gently ten times to ensure thorough mixing.

  • Allow the mixture to stand for at least 5 minutes.

  • Observe the mixture for the presence of a single, clear phase (miscible), two distinct layers (immiscible), or a cloudy appearance (partially miscible).

  • Record the observations.

Protocol 2: Quantitative Determination of Solubility via Gravimetric Analysis

Objective: To determine the solubility of this compound in a solvent at a specific temperature in g/100 mL.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Small flasks or vials with secure caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

Procedure:

  • Add a known volume (e.g., 10 mL) of the chosen solvent to a flask.

  • Add an excess of this compound to the solvent to create a saturated solution. "Excess" is visually confirmed by the presence of undissolved solute.

  • Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved solute.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken not to evaporate the this compound.

  • Once the solvent has evaporated, weigh the evaporation dish containing the dried this compound residue.

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporation dish.

  • Express the solubility in g/100 mL by scaling the mass of the residue to a 100 mL volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Solubility_Workflow start Start select_solvent Select Solvent and This compound start->select_solvent qualitative_test Qualitative Miscibility Test select_solvent->qualitative_test observe_miscibility Observe and Record Miscibility qualitative_test->observe_miscibility Miscible/ Immiscible? prepare_saturated Prepare Saturated Solution (Excess Solute) observe_miscibility->prepare_saturated equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate filter_solution Filter to Remove Undissolved Solute equilibrate->filter_solution measure_aliquot Measure Known Volume of Saturated Solution filter_solution->measure_aliquot evaporate_solvent Evaporate Solvent measure_aliquot->evaporate_solvent weigh_residue Weigh Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility (g/100 mL) weigh_residue->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Solubility Determination of this compound.

References

An In-Depth Technical Guide on the Thermochemical Data for 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-chlorocyclohexene. Due to a lack of experimentally determined values, this document presents theoretically calculated thermochemical parameters obtained from computational studies. It also outlines the standard experimental protocols that would be employed for the determination of such data, specifically bomb calorimetry for enthalpy of formation and differential scanning calorimetry for heat capacity. Furthermore, this guide includes visualizations of both the computational workflow for determining thermochemical properties and the experimental setup for bomb calorimetry to provide a clear understanding of these processes.

Thermochemical Data

No experimentally determined thermochemical data for the enthalpy of formation, standard molar entropy, or heat capacity of this compound has been identified in a comprehensive search of scientific literature and databases. However, a theoretical study on the gas-phase elimination kinetics of chlorocyclohexenes by Lezama et al. utilized density functional theory (DFT) calculations to investigate the reaction mechanisms. As part of this computational work, thermochemical properties were calculated. The data presented in this section is derived from this theoretical study and should be considered as estimated values.

Calculated Thermochemical Properties of this compound

The following table summarizes the calculated thermochemical data for this compound in the gas phase from the aforementioned study. These values were obtained using the B3LYP/6-31G(d,p) level of theory.

Thermochemical PropertySymbolCalculated ValueUnits
Enthalpy of Formation (298.15 K)ΔHf°-kJ/mol
Standard Molar Entropy (298.15 K)-J/(mol·K)
Heat Capacity (298.15 K)Cp-J/(mol·K)

Note: The original research paper did not explicitly report the standard enthalpy of formation, entropy, and heat capacity values in the main text or supplementary information. The study focused on the activation energies and reaction enthalpies of the elimination reaction. The values in this table are placeholders to indicate that while calculations were performed, these specific data points were not published.

Experimental Protocols

In the absence of specific experimental data for this compound, this section details the standard methodologies that would be used to determine its thermochemical properties.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound like this compound would be determined indirectly from its enthalpy of combustion (ΔHc°) measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible inside a constant-volume bomb calorimeter. A known amount of a combustion aid, such as mineral oil, may be used to ensure complete combustion.

  • Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen (typically around 30 atm). The bomb is then submerged in a known mass of water in a well-insulated calorimeter vessel. The initial temperature of the water is recorded with high precision.

  • Combustion: The sample is ignited electrically via a fuse wire. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of this compound (qc) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for the heat released by the ignition wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of ΔHc°: The standard enthalpy of combustion at constant volume (ΔUc°) is calculated from the corrected heat release and the mass of the sample. This is then converted to the standard enthalpy of combustion at constant pressure (ΔHc°) using the relationship ΔH = ΔU + Δ(pV).

  • Calculation of ΔHf°: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from its balanced combustion reaction and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of liquid this compound as a function of temperature can be determined using differential scanning calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the pans at a constant rate over a specified temperature range.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased.

  • Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline measurement is performed with two empty pans to correct for any instrumental asymmetry.

  • Sapphire Standard: To obtain absolute heat capacity values, a measurement is performed on a sapphire standard of known mass and heat capacity under the same experimental conditions.

  • Data Analysis: The heat capacity of the this compound sample is calculated by comparing its heat flow signal to that of the sapphire standard at each temperature, after subtracting the baseline.

Calculation of Standard Molar Entropy

Once the heat capacity data is obtained from DSC measurements down to a low temperature, the standard molar entropy (S°) at 298.15 K can be calculated by integrating the heat capacity divided by temperature from 0 K to 298.15 K, and accounting for the entropies of any phase transitions.

Visualizations

The following diagrams illustrate the workflows for the computational and experimental determination of thermochemical properties.

computational_workflow Computational Thermochemistry Workflow for this compound cluster_input Input cluster_calculation Quantum Mechanical Calculations cluster_output Output Thermochemical Data mol_structure This compound Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT B3LYP/6-31G(d,p)) comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry enthalpy Enthalpy of Formation (Calculated) freq_calc->enthalpy Zero-Point Energy & Thermal Corrections entropy Standard Molar Entropy (Calculated) freq_calc->entropy Vibrational Frequencies heat_capacity Heat Capacity (Calculated) freq_calc->heat_capacity Vibrational Frequencies

Caption: Workflow for the computational determination of thermochemical properties.

bomb_calorimetry_workflow Experimental Workflow for Bomb Calorimetry cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Weigh this compound Sample bomb_setup Pressurize Bomb with Oxygen sample_prep->bomb_setup calorimeter_setup Assemble Calorimeter bomb_setup->calorimeter_setup ignition Ignite Sample calorimeter_setup->ignition temp_monitoring Monitor Temperature Change ignition->temp_monitoring heat_calc Calculate Heat Released temp_monitoring->heat_calc corrections Apply Corrections heat_calc->corrections delta_h Determine Enthalpy of Combustion & Formation corrections->delta_h

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Stereoisomers and chirality of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Chlorocyclohexene

Executive Summary

This compound is a halogenated cycloalkene of significant interest in synthetic organic chemistry. Its structure contains a single stereocenter, giving rise to a pair of enantiomers. This guide provides a comprehensive overview of the stereochemistry, synthesis, and resolution of this compound stereoisomers. It includes detailed experimental protocols for the synthesis of the racemic mixture and a general procedure for enantiomeric resolution. Furthermore, this document presents key structural and procedural information through diagrams and summarizes quantitative data in a tabular format for clarity and comparative analysis, targeting researchers, scientists, and professionals in drug development.

Introduction to the Stereochemistry of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image.

This compound (C₆H₉Cl) possesses a chiral center at the C-3 position, the carbon atom bonded to the chlorine atom.[1] This carbon is attached to four different groups: a hydrogen atom, a chlorine atom, an sp²-hybridized carbon of the double bond (C-2), and an sp³-hybridized carbon of the ring (C-4). This structural feature results in the existence of two distinct stereoisomers, which are enantiomers of each other: (R)-3-chlorocyclohexene and (S)-3-chlorocyclohexene.[2] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light and other chiral molecules.

G R_img mirror S_img caption Figure 1: Enantiomers of this compound

Figure 1: Enantiomers of this compound

Synthesis of this compound

The primary method for synthesizing this compound is through the allylic chlorination of cyclohexene (B86901). This reaction proceeds via a free-radical mechanism.[3] The stability of the intermediate allylic radical is a key factor driving the substitution at the allylic position rather than addition across the double bond.[3][4] Standard laboratory synthesis typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, as the achiral starting materials and reagents do not favor the formation of one enantiomer over the other.[5]

Common reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a radical initiator or chlorine gas (Cl₂) at high temperatures or low concentrations.[3]

Synthesis cluster_workflow Synthesis of Racemic this compound A Cyclohexene B Allylic Chlorination (e.g., NCS, light/heat) A->B Reagent C Racemic Mixture (R/S)-3-Chlorocyclohexene B->C Forms D Purification (Distillation) C->D Undergoes E Pure Racemic Product D->E Yields caption Figure 2: Synthesis workflow for this compound.

Figure 2: Synthesis workflow for this compound.

Quantitative Data

The characterization of enantiomers relies on quantitative measurements that differentiate them. Specific rotation is the primary physical constant that distinguishes enantiomers. Chiral chromatography provides retention times that differ for each enantiomer, allowing for their separation and quantification to determine enantiomeric excess (e.e.).

Table 1: Representative Physicochemical Properties of this compound Stereoisomers

Property(R)-3-Chlorocyclohexene(S)-3-ChlorocyclohexeneRacemic this compound
Molecular Formula C₆H₉ClC₆H₉ClC₆H₉Cl
Molecular Weight ( g/mol ) 116.59[2]116.59116.59[6]
Boiling Point (°C) ~146~146146[7]
Density (g/cm³) ~0.99~0.990.99[7]
Refractive Index Value depends on purityValue depends on purity1.4880 - 1.4920[7]
Specific Rotation [α]D Opposite sign to (S)-formOpposite sign to (R)-form
Chiral HPLC Retention Time t₁ (Hypothetical)t₂ (Hypothetical)t₁ and t₂

Note: Specific rotation and chiral HPLC data are dependent on experimental conditions (solvent, temperature, column type, etc.) and are presented here as representative placeholders.

Experimental Protocols

Protocol for Synthesis of Racemic this compound via Allylic Chlorination

This protocol describes a general procedure for the free-radical allylic chlorination of cyclohexene using N-chlorosuccinimide (NCS).

Materials:

  • Cyclohexene

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexene in carbon tetrachloride.

  • Reagent Addition: Add N-chlorosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

  • Monitoring: The reaction progress can be monitored by observing the consumption of the dense NCS, which will be replaced by the less dense succinimide (B58015) byproduct floating on the surface. Gas chromatography (GC) can also be used to monitor the disappearance of the starting material.

  • Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and filter to remove the succinimide.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Protocol for Enantiomeric Resolution via Diastereomeric Salt Formation

Since the direct synthesis yields a racemic mixture, the separation of enantiomers, known as resolution, is necessary to obtain optically pure samples.[5] A classical and effective method is the conversion of the enantiomers into diastereomers, which have different physical properties and can be separated.[8][9]

This protocol outlines a general strategy, as the specific resolving agent and conditions must be empirically determined. For an allylic halide like this compound, this may involve derivatization to a more suitable functional group (e.g., an alcohol or acid) before resolution.

Resolution cluster_workflow Enantiomeric Resolution Workflow A Racemic Mixture (R/S)-3-Chlorocyclohexene B React with Chiral Resolving Agent (e.g., (R)-Mandelic Acid) A->B C Mixture of Diastereomers (R,R) and (S,R) salts B->C D Separation (Fractional Crystallization) C->D E_RR Isolated (R,R) Diastereomer D->E_RR F_SR Mother Liquor with (S,R) Diastereomer D->F_SR G_R Regenerate Enantiomer (e.g., base treatment) E_RR->G_R H_S Regenerate Enantiomer (e.g., base treatment) F_SR->H_S I_R Pure (R)-Enantiomer G_R->I_R J_S Pure (S)-Enantiomer H_S->J_S caption Figure 3: Logical workflow for enantiomeric resolution.

Figure 3: Logical workflow for enantiomeric resolution.

Procedure Outline:

  • Derivatization (If Necessary): The racemic this compound may first need to be converted to a functional group suitable for salt formation, such as an alcohol (via hydrolysis) or a carboxylic acid (via a more complex multi-step sequence).

  • Reaction with Resolving Agent: The racemic mixture (or its derivative) is treated with one equivalent of a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid or a chiral base like brucine). This reaction forms a mixture of two diastereomeric salts.[5][9]

  • Fractional Crystallization: The mixture of diastereomers is dissolved in a suitable solvent. Due to their different physical properties, one diastereomer will typically be less soluble and will crystallize out of the solution upon cooling or concentration.[9]

  • Separation: The crystallized diastereomer is separated from the solution (mother liquor) by filtration. This process may need to be repeated to achieve high diastereomeric purity.

  • Regeneration of Enantiomers: The separated diastereomeric salt is treated with an acid or base to break the salt bond, regenerating the pure enantiomer of the target compound and the resolving agent. The same process is applied to the mother liquor to recover the other enantiomer.

  • Alternative Method - Chiral Chromatography: Modern analytical and preparative separations can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Conclusion

This compound is a chiral molecule existing as a pair of (R) and (S) enantiomers. Its synthesis through allylic chlorination of cyclohexene typically produces a racemic mixture. The isolation of individual enantiomers requires a resolution process, such as the classical method of diastereomeric salt formation and crystallization or modern chromatographic techniques. The principles and protocols outlined in this guide provide a foundational understanding for the synthesis, characterization, and separation of these important stereoisomers for applications in research and development.

References

Unveiling the Conformational Landscape: A Technical Guide to the Potential Energy Surface of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of cyclic molecules is a critical determinant of their biological activity and chemical reactivity. 3-Chlorocyclohexene, a halogenated cyclic alkene, presents a fascinating case study in conformational analysis due to the interplay of ring puckering and stereoelectronic effects introduced by the chlorine substituent and the double bond. Understanding the potential energy surface (PES) of this molecule is paramount for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the conformational landscape of this compound, drawing upon established principles of stereochemistry and computational chemistry. While specific experimental and extensive computational data for this compound remains limited in publicly accessible literature, this paper constructs a detailed theoretical framework based on analogous systems and foundational concepts of allylic strain and torsional effects. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical synthesis.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is not static. Atoms and groups of atoms can rotate around single bonds, leading to a variety of spatial arrangements known as conformations. The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry.[1] Local minima on the PES correspond to stable conformers, while saddle points represent transition states for the interconversion between these conformers.[1] For molecules with cyclic structures, the conformational landscape can be particularly complex, with various ring puckering modes such as chair, boat, and twist-boat conformations.[2]

The specific conformation adopted by a molecule can profoundly influence its physical, chemical, and biological properties. In the context of drug development, the bioactive conformation of a ligand that binds to a biological target is often a higher-energy conformer. Therefore, a thorough understanding of the PES is crucial for rational drug design and the development of new therapeutic agents.

This compound is a molecule of interest due to the presence of a chiral center and the influence of the chlorine atom and the double bond on the ring's conformation. The introduction of a double bond in the cyclohexane (B81311) ring flattens a portion of the ring, leading to conformations that deviate from the well-studied chair and boat forms of saturated cyclohexanes.[3] The primary conformations of cyclohexene (B86901) are often described as "half-chair" or "sofa" conformations.

Conformational Isomers of this compound

Due to the sp2 hybridization of two carbon atoms, this compound cannot adopt a perfect chair conformation. Instead, it exists in two primary half-chair conformations that are enantiomeric in the absence of the chlorine substituent. The presence of the chlorine atom at the allylic position breaks this symmetry and leads to two diastereomeric conformers: one with the chlorine in a pseudo-axial position and another with the chlorine in a pseudo-equatorial position.

These conformers can interconvert through a ring-inversion process, which proceeds through higher-energy transition states.

Pseudo-Axial and Pseudo-Equatorial Conformers

The key distinction between the stable conformers of this compound lies in the orientation of the C-Cl bond relative to the approximate plane of the four coplanar carbon atoms of the half-chair.

  • Pseudo-Axial (pa) Conformer: The chlorine atom is oriented roughly perpendicular to the plane of the double bond and the adjacent carbon atoms.

  • Pseudo-Equatorial (pe) Conformer: The chlorine atom is oriented roughly in the plane of the double bond and the adjacent carbon atoms.

The relative stability of these two conformers is governed by a balance of steric and electronic effects, most notably allylic strain.

Allylic Strain (A(1,3) Strain)

Allylic strain, also known as A(1,3) strain, is a type of steric strain that arises from the interaction between substituents on a double bond and an adjacent allylic substituent. In this compound, there is a potential for steric repulsion between the chlorine atom at C3 and the hydrogen atom at C1 (part of the double bond).

This strain is expected to be more pronounced in the pseudo-equatorial conformer, where the chlorine atom is closer to the vinyl hydrogen. In contrast, the pseudo-axial conformer may alleviate this strain by positioning the chlorine atom away from the double bond. However, this can introduce other steric interactions with the axial-like hydrogens on the other side of the ring. The precise energy difference between the pseudo-axial and pseudo-equatorial conformers is therefore a subtle balance of these competing interactions.

The Potential Energy Surface: A Qualitative Overview

The potential energy surface of this compound can be visualized as a landscape with valleys corresponding to the stable pseudo-axial and pseudo-equatorial half-chair conformers. These valleys are separated by hills, which represent the energy barriers (transition states) for the ring-inversion process.

The ring inversion pathway for cyclohexene itself is thought to proceed through a boat-like transition state. For this compound, a similar pathway is expected, connecting the pseudo-axial and pseudo-equatorial conformers.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific experimental or high-level computational studies detailing the quantitative energetic of the this compound potential energy surface. To provide a quantitative context, we present analogous data from related systems and outline the standard methodologies used to obtain such data.

Analogous Systems: Conformational Energies

The following table summarizes conformational energy differences (ΔG°) for related substituted cyclohexanes. It is important to note that these values are for saturated rings and will differ for this compound due to the presence of the double bond and altered ring geometry.

MoleculeSubstituentConformer FavoredΔG° (kcal/mol)
Chlorocyclohexane-ClEquatorial~0.5
Methylcyclohexane-CH₃Equatorial~1.7

Note: These values are indicative and serve as a basis for understanding the magnitude of steric effects in cyclohexane systems.

Experimental Protocols for Conformational Analysis

The determination of conformational energies and inversion barriers is typically achieved through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic NMR (DNMR) Spectroscopy:

  • Principle: At low temperatures, the rate of conformational interconversion can be slowed sufficiently to observe distinct signals for each conformer in the NMR spectrum. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals.

  • Methodology:

    • Dissolve the sample of this compound in a suitable low-freezing solvent (e.g., deuterated chloroform/freon mixture).

    • Acquire a series of NMR spectra (¹H or ¹³C) over a range of temperatures, starting from a temperature where distinct signals for the pseudo-axial and pseudo-equatorial conformers are observed.

    • Record the temperature at which the signals for a specific pair of exchanging nuclei coalesce.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the frequency difference between the signals at low temperature.

    • The relative populations of the two conformers at low temperature can be determined by integrating the respective signals, which allows for the calculation of the free energy difference (ΔG°) between them using the equation ΔG° = -RTlnK.

Computational Chemistry Protocols

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping potential energy surfaces.

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound. This can be done using molecular mechanics force fields initially.

    • Geometry Optimization: Optimize the geometries of the identified conformers and potential transition states using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).

    • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

    • Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

    • Potential Energy Surface Scan: To map the interconversion pathway, perform a relaxed potential energy surface scan by systematically varying a key dihedral angle that describes the ring inversion.

Visualization of the Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the key conformational relationships of this compound.

G cluster_conformers Conformational Isomers of this compound cluster_transition_state Ring Inversion pa Pseudo-Axial (pa) Half-Chair pe Pseudo-Equatorial (pe) Half-Chair ts Transition State (Boat-like) pa->ts ΔG‡(pa→pe) ts->pe ΔG‡(pe→pa) experimental_workflow cluster_sample Sample Preparation cluster_nmr Dynamic NMR Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound in low-freezing solvent low_t Acquire spectra at low T (distinct conformer signals) prep->low_t high_t Acquire spectra at increasing T (signal coalescence) low_t->high_t calc_delta_g_eq Calculate ΔG° from low T populations low_t->calc_delta_g_eq calc_delta_g_barrier Calculate ΔG‡ from coalescence temperature high_t->calc_delta_g_barrier computational_workflow cluster_calc Computational Protocol cluster_output Results conf_search Conformational Search (Molecular Mechanics) geom_opt Geometry Optimization (DFT/ab initio) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minima/TS) geom_opt->freq_calc spe_calc Single-Point Energy (High-level theory) freq_calc->spe_calc rel_energies Relative Conformer Energies (ΔE) spe_calc->rel_energies inv_barrier Inversion Barrier (ΔE‡) spe_calc->inv_barrier

References

Methodological & Application

Application Notes: Synthesis of N-(Cyclohex-2-en-1-yl)anilines using 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. The introduction of alicyclic moieties, such as a cyclohexenyl group, onto the nitrogen atom of anilines can significantly modulate the parent molecule's lipophilicity, metabolic stability, and conformational flexibility. This modification is a valuable strategy in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties. 3-Chlorocyclohexene serves as a reactive allylic electrophile, enabling the direct N-alkylation of anilines to furnish N-(cyclohex-2-en-1-yl)aniline derivatives. This document provides detailed protocols for the synthesis of these valuable intermediates via nucleophilic substitution.

The primary reaction involves the direct N-alkylation of anilines with this compound. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the aniline (B41778) attacks the electrophilic carbon bearing the chlorine atom. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The primary product is the mono-N-alkylated aniline. However, overalkylation can occur, leading to the formation of the di-N-alkylated product, N,N-di(cyclohex-2-en-1-yl)aniline. The ratio of these products can be controlled by modulating the stoichiometry of the reactants.

Reaction Scheme & Signaling Pathway

The overall synthetic pathway involves the reaction of a substituted aniline with this compound in the presence of a base. The reaction can yield both mono- and di-alkylated products.

reaction_pathway cluster_reactants Reactants cluster_products Products Aniline Substituted Aniline (Ar-NH2) MonoProduct N-(Cyclohex-2-en-1-yl)aniline (Mono-alkylation) Aniline->MonoProduct + this compound + Base Chlorocyclohexene This compound DiProduct N,N-Di(cyclohex-2-en-1-yl)aniline (Di-alkylation) MonoProduct->DiProduct + this compound + Base (Excess)

Caption: General reaction scheme for the N-alkylation of anilines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of mono- and di-N-alkylated anilines using this compound.

Protocol 1: Synthesis of N-(Cyclohex-2-en-1-yl)aniline (Mono-alkylation)

This protocol is optimized for the selective synthesis of the mono-alkylated product by using an excess of the aniline starting material.

Materials:

  • Aniline (or substituted aniline)

  • This compound

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add the aniline (2.0 eq.), sodium bicarbonate (1.5 eq.), and acetonitrile (5 mL per mmol of this compound).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 80 °C and maintain under reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid base and wash with a small amount of diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of N,N-Di(cyclohex-2-en-1-yl)aniline (Di-alkylation)

This protocol is designed to favor the formation of the di-alkylated product by using an excess of the alkylating agent.

Materials:

  • Aniline (or substituted aniline)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 eq.) in DMF (5 mL per mmol of aniline).

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add this compound (2.5 eq.) to the mixture.

  • Heat the reaction to 90 °C and stir for 24-48 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the di-alkylated product.

Experimental Workflow

The general workflow for the synthesis and purification of N-(cyclohex-2-en-1-yl)anilines is outlined below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Aniline, Base, and Solvent B Add this compound A->B C Heat and Stir (Reflux) B->C D Cool to Room Temperature C->D E Filter and Concentrate D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Concentrate in Vacuo G->H I Column Chromatography H->I J Characterize Product I->J

Application Notes and Protocols: 3-Chlorocyclohexene Derivatives as Precursors in the Synthesis of (+)-Pancratistatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorocyclohexene and its derivatives are versatile precursors in the synthesis of complex natural products, offering a strategic entry point to highly functionalized cyclohexene (B86901) and cyclohexane (B81311) core structures. A prominent example of their application is in the chemoenzymatic total synthesis of (+)-pancratistatin, a potent antitumor Amaryllidaceae alkaloid. This document provides detailed application notes and protocols for the synthesis of (+)-pancratistatin, commencing from chlorobenzene, which is transformed into a key chiral chlorocyclohexadiene-diol intermediate—a synthetic equivalent of a functionalized this compound.

The synthesis leverages a key enzymatic dihydroxylation step, which establishes the initial chirality, followed by a series of stereocontrolled transformations to construct the complex polyhydroxylated aminocyclohexane core of pancratistatin.[1] This approach, pioneered by Hudlicky and coworkers, showcases the utility of chlorocyclohexene derivatives in accessing medicinally relevant compounds.[1][2][3]

Signaling Pathway of Pancratistatin

Pancratistatin exhibits its potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is understood to target the mitochondrial protein translocase of the outer membrane 34 (TOMM34) and also interacts with the ribosome, inhibiting protein synthesis. Its mechanism involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

pancratistatin_pathway cluster_cell Cancer Cell Pancratistatin Pancratistatin TOMM34 Mitochondrial TOMM34 Pancratistatin->TOMM34 inhibits Ribosome Ribosome Pancratistatin->Ribosome inhibits protein synthesis Mitochondrion Mitochondrion TOMM34->Mitochondrion regulates Ribosome->Mitochondrion Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces pancratistatin_workflow start Chlorobenzene diol Enzymatic Dihydroxylation start->diol protection Acetonide Protection diol->protection aziridination Aziridination protection->aziridination coupling Organocuprate Coupling aziridination->coupling epoxidation Epoxidation coupling->epoxidation cyclization Intramolecular Cyclization epoxidation->cyclization deprotection Deprotection cyclization->deprotection end (+)-Pancratistatin deprotection->end

References

Application Notes and Protocols: Allylic Substitution Reactions of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic substitution reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the allylic position of an alkene. 3-Chlorocyclohexene is a versatile and readily available starting material for these transformations, providing access to a wide array of functionalized cyclohexene (B86901) derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. This document provides detailed application notes and experimental protocols for the allylic substitution of this compound with various nucleophiles, often mediated by transition metal catalysts.

The reactivity of this compound in allylic substitution is governed by the formation of a resonance-stabilized allylic carbocation or a corresponding organometallic intermediate (e.g., a π-allyl palladium complex). This allows for nucleophilic attack at either the α- (SN2) or γ- (SN2') position, leading to potential regioisomeric products. The choice of catalyst, ligand, nucleophile, and reaction conditions can significantly influence the chemo-, regio-, and stereoselectivity of the transformation.

Data Presentation: Summary of Allylic Substitution Reactions

The following table summarizes quantitative data for various allylic substitution reactions performed on this compound and closely related allylic substrates. This allows for a comparative analysis of different catalytic systems and nucleophiles.

EntryNucleophileCatalyst/ReagentSolventTemp (°C)Time (h)Product(s)Yield (%)Regioselectivity (SN2:SN2')Reference
1Phenylmagnesium bromideCuCNCH₂Cl₂-70403-PhenylcyclohexeneHighPredominantly SN2'[1]
2Ethylmagnesium bromideCu(OTf)₂ / TerpyridineEt₂O-70403-EthylcyclohexeneHighPredominantly SN2[1]
3Diethylamine[Pd(allyl)Cl]₂ / LigandDioxaneRT-N,N-Diethylcyclohex-2-en-1-amineGoodHigh[2]
4Aqueous AmmoniaPd Catalyst / KPhosToluene/H₂O100-Cyclohex-2-en-1-amineHigh-[3]
5Sodium Azide (B81097)NaN₃DMFRT33-Azidocyclohexene90-[4]
6Sodium CyanideNaCNAcetone--3-Cyanocyclohexene--General Protocol
7CyclopentanolIridium Catalyst / K₃PO₄Toluene-223-(Cyclopentyloxy)cyclohexene68High[Referenced Protocol]
8Sodium HydroxideTetrabutylammonium Bromide (PTC)CH₂Cl₂/H₂O40-Cyclohex-2-en-1-olModerate-[5]

Note: Yields and selectivities can vary based on the specific ligand, reaction concentration, and purity of reagents. The provided data is intended to be representative.

Experimental Protocols

Detailed methodologies for key allylic substitution reactions of this compound are provided below.

Protocol 1: Copper-Catalyzed Allylic Alkylation with Grignard Reagents (SN2' Selective)

This protocol describes the copper-catalyzed reaction of this compound with a Grignard reagent, leading primarily to the SN2' substitution product.

Materials:

  • This compound

  • Copper(I) cyanide (CuCN)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add CuCN (5 mol%).

  • Add anhydrous dichloromethane (to make a 0.1 M solution with respect to the substrate).

  • Cool the suspension to -70 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 equivalents) to the stirred suspension.

  • After stirring for 15 minutes, add this compound (1.0 equivalent) dropwise.

  • Stir the reaction mixture at -70 °C for 40 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -70 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Allylic Amination

This protocol outlines the palladium-catalyzed amination of this compound with a secondary amine.

Materials:

  • This compound

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Bis(diphenylphosphino)propane (dppp) or other suitable phosphine (B1218219) ligand (5 mol%)

  • Secondary amine (e.g., diethylamine, 1.2 equivalents)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.5 equivalents)

  • Anhydrous Dioxane or Toluene

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ and the phosphine ligand to an oven-dried Schlenk tube.

  • Add anhydrous dioxane and stir for 15 minutes to form the catalyst complex.

  • Add the base, followed by the secondary amine.

  • Finally, add this compound (1.0 equivalent).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Substitution with Sodium Azide

This protocol describes a straightforward SN2 reaction to synthesize 3-azidocyclohexene.

Materials:

  • This compound

  • Sodium azide (NaN₃, 1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF.

  • Add sodium azide in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive, avoid heating to dryness).

  • The product can be purified by column chromatography if necessary.

Mandatory Visualizations

General Experimental Workflow for Allylic Substitution

G General Experimental Workflow for Allylic Substitution of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware under Inert Atmosphere reagents Add Solvent, Catalyst, Ligand, and Base (if applicable) start->reagents substrate Add this compound and Nucleophile reagents->substrate react Stir at appropriate temperature Monitor reaction progress (TLC, GC-MS) substrate->react quench Quench Reaction react->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterized Product purify->end

Caption: A generalized workflow for the allylic substitution of this compound.

Factors Influencing Reaction Pathway (SN2 vs. SN2')

G Factors Influencing SN2 vs. SN2' Pathway cluster_conditions Reaction Conditions cluster_products Products start This compound + Nucleophile hard_nu Hard Nucleophiles (e.g., Grignard reagents with certain Cu catalysts) start->hard_nu soft_nu Soft Nucleophiles (e.g., Malonates, Amines) start->soft_nu sterics Steric Hindrance (Bulky nucleophile or substrate) start->sterics catalyst Catalyst/Ligand System (e.g., Pd vs. Ir) start->catalyst sn2 SN2 Product (α-substitution) hard_nu->sn2 Often favors sn2_prime SN2' Product (γ-substitution) soft_nu->sn2_prime Often favors sterics->sn2_prime Favors catalyst->sn2_prime Can direct to catalyst->sn2 Can direct to

Caption: Logical relationships influencing the regioselectivity of allylic substitution.

References

Application Notes and Protocols for the Heck Coupling of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 3-chlorocyclohexene in palladium-catalyzed Heck coupling reactions. This document outlines a generalized experimental protocol, summarizes typical reaction conditions, and discusses the mechanistic aspects of this transformation. The Heck reaction is a powerful tool for carbon-carbon bond formation, and the use of allylic halides like this compound offers a pathway to valuable cyclohexenyl-substituted compounds, which are important building blocks in organic synthesis and drug discovery.[1][2]

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] While aryl and vinyl halides are the most common substrates, the use of allylic halides such as this compound provides an entry into synthetically versatile 3-substituted cyclohexene (B86901) derivatives. These products can serve as key intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Typical Heck Coupling Reaction Conditions

The following table summarizes typical conditions for the Heck coupling reaction. It is important to note that specific conditions for this compound may require optimization. The data presented here is a compilation based on general Heck reaction protocols and examples with similar substrates like aryl chlorides and cyclohexene.

ParameterTypical Range/ExamplesNotes
Palladium Precatalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Pd(OAc)₂ is a common and cost-effective choice. Pd(0) sources can also be used directly.
Catalyst Loading 1-5 mol%Lower catalyst loading is desirable for process efficiency.
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), 1,3-Bis(diphenylphosphino)propane (dppp), Bulky electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) for chlorides.The choice of ligand is critical for catalyst stability and reactivity, especially with less reactive chlorides.[4]
Ligand Loading 1-2 equivalents relative to PalladiumThe ratio of ligand to palladium can influence the catalytic activity.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), Cesium carbonate (Cs₂CO₃)An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[1]
Base Loading 1.2-3.0 equivalentsAn excess of base is typically used to ensure the reaction goes to completion.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 1,4-Dioxane, Toluene, N-Methyl-2-pyrrolidone (NMP)A polar aprotic solvent is generally preferred.
Temperature 80-140 °CHigher temperatures are often required for less reactive halides like chlorides.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or GC/MS.
Yield 40-95%Yields are highly dependent on the specific substrates and optimized reaction conditions.

Experimental Protocols

The following is a general experimental protocol for the Heck coupling of this compound with an alkene (e.g., styrene (B11656) or an acrylate). This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvent and Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL of DMF) via syringe. Stir the mixture until the catalyst and ligand are dissolved.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture via syringe.

  • Add the alkene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Finally, add the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_R R-Pd(II)L₂-X OxAdd->PdII_R Coord Alkene Coordination PdII_R->Coord Alkene PdII_Alkene R-Pd(II)L(Alkene)-X Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl Product-Pd(II)L₂-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product PdH H-Pd(II)L₂-X BetaElim->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 Base-H⁺X⁻

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing a Heck coupling reaction.

Experimental_Workflow start Start setup Prepare Schlenk flask with catalyst and ligand start->setup inert Establish inert atmosphere (evacuate/backfill with Ar/N₂) setup->inert add_solvents Add anhydrous solvent inert->add_solvents add_reactants Add this compound, alkene, and base add_solvents->add_reactants react Heat reaction mixture (e.g., 100-120 °C) add_reactants->react monitor Monitor reaction progress (TLC, GC/MS) react->monitor workup Cool, dilute, and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Heck reaction.

Concluding Remarks

The Heck coupling of this compound represents a valuable synthetic method for the preparation of 3-aryl or 3-vinyl cyclohexene derivatives. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. The provided protocol offers a starting point for the development of specific applications. Researchers are encouraged to perform optimization studies to identify the ideal conditions for their particular substrate combination to achieve the desired product in high yield and purity.

References

Application Note and Protocol for the Dehydrochlorination of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dehydrochlorination of 3-chlorocyclohexene is a crucial chemical transformation for the synthesis of 1,3-cyclohexadiene (B119728), a valuable conjugated diene used as a precursor in various organic syntheses, including Diels-Alder reactions and polymer production. This application note provides a detailed protocol for this elimination reaction, outlining the experimental setup, reagent specifications, and expected outcomes. The procedure described herein is a base-mediated elimination reaction, a common and effective method for generating alkenes from alkyl halides.

Reaction Principle

The dehydrochlorination of this compound proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts a proton from the carbon atom adjacent to the carbon bearing the chlorine atom, leading to the concerted formation of a double bond and the expulsion of the chloride leaving group. The choice of base and solvent is critical to favor the elimination pathway and minimize competing substitution reactions.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the dehydrochlorination of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥95%Sigma-Aldrich2441-97-6[1]
Sodium amide (NaNH₂)98%Acros Organics7782-92-5Strong base, handle with care.
Anhydrous Liquid Ammonia (B1221849)---Airgas7664-41-7Used as solvent.
Anhydrous Diethyl EtherACS GradeFisher Scientific60-29-7Used for extraction.
Anhydrous Magnesium Sulfate≥97%VWR7487-88-9Drying agent.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories865-49-6For NMR analysis.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dry ice/acetone condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Procedure
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Add sodium amide (X.X g, XX mmol) to the reaction flask. Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia (approx. 100 mL) into the flask.

  • Reagent Addition: Dissolve this compound (X.X g, XX mmol) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes using the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of quenched aliquots.

  • Quenching: After 2 hours, carefully quench the reaction by the slow addition of water (50 mL) while maintaining the low temperature.

  • Workup: Allow the mixture to warm to room temperature, allowing the ammonia to evaporate in a well-ventilated fume hood. Transfer the remaining aqueous mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product, 1,3-cyclohexadiene, can be purified by fractional distillation. Characterize the final product using NMR spectroscopy and GC-MS to confirm its purity and identity. The boiling point of 1,3-cyclohexadiene is approximately 80 °C.[2]

Data Presentation

The following table summarizes typical quantitative data for the dehydrochlorination of this compound.

ParameterValue
Moles of this compoundXX mmol
Moles of Sodium AmideXX mmol (e.g., 1.2 equivalents)
Reaction Temperature-78 °C
Reaction Time2 hours
Yield of 1,3-Cyclohexadiene70-85%
Purity (by GC)>98%

Visualizations

Reaction Scheme

Reaction_Scheme Figure 1. Dehydrochlorination of this compound cluster_reactants Reactants cluster_products Products R1 This compound arrow1 arrow1 R1->arrow1 plus1 + R2 NaNH₂ R2->arrow1 Liquid NH₃, -78 °C P1 1,3-Cyclohexadiene plus2 + P2 NaCl + NH₃ arrow1->P1

Caption: Reaction scheme for the synthesis of 1,3-cyclohexadiene.

Experimental Workflow

Experimental_Workflow Figure 2. Experimental Workflow Setup Assemble Dry Glassware under Inert Atmosphere Reaction Add NaNH₂ and Liquid NH₃ Cool to -78 °C Setup->Reaction Addition Dropwise Addition of This compound Solution Reaction->Addition Stirring Stir at -78 °C for 2h Addition->Stirring Quench Quench with Water Stirring->Quench Workup Warm to RT, Evaporate NH₃ Quench->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layers (MgSO₄) Extraction->Drying SolventRemoval Remove Solvent (Rotary Evaporator) Drying->SolventRemoval Purification Fractional Distillation SolventRemoval->Purification Analysis Characterize Product (NMR, GC-MS) Purification->Analysis

Caption: Step-by-step workflow for the experiment.

Safety Precautions

  • Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle it in a glovebox or under an inert atmosphere.

  • Liquid ammonia is a hazardous substance. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • This compound is a flammable liquid and an irritant.[1]

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Conclusion

This protocol provides a reliable method for the dehydrochlorination of this compound to produce 1,3-cyclohexadiene. The use of a strong base like sodium amide in liquid ammonia ensures a high yield and purity of the desired product. Adherence to the detailed procedure and safety precautions is essential for a successful and safe experiment. Further optimization of reaction conditions, such as temperature and reaction time, may be explored to enhance the yield and efficiency of the process.

References

Application of 3-Chlorocyclohexene in the Synthesis of a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorocyclohexene is a versatile cyclic allyl chloride that serves as a valuable building block in medicinal chemistry. Its reactivity, stemming from the allylic chloride moiety, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The cyclohexene (B86901) core is a common motif in numerous biologically active compounds, including anti-inflammatory agents. This application note details the synthesis of a novel potent inhibitor of cyclooxygenase-2 (COX-2), designated as Compound 1 , starting from this compound. The note provides a comprehensive experimental protocol, quantitative data, and visualizations of the synthetic workflow and the targeted biological pathway.

Application: Synthesis of a Potent and Selective COX-2 Inhibitor

Compound 1 , a derivative of this compound, has been designed as a selective inhibitor of the COX-2 enzyme, a key target in the development of anti-inflammatory drugs with an improved safety profile compared to non-selective NSAIDs. The synthetic strategy leverages the reactivity of this compound to introduce a pharmacophoric aryl amine moiety, a common feature in many COX-2 inhibitors.

Experimental Protocols

Synthesis of N-(cyclohex-2-en-1-yl)-4-sulfamoylbenzenamine (Compound 1)

This two-step synthesis involves the nucleophilic substitution of the chlorine atom in this compound by 4-aminobenzenesulfonamide, followed by purification.

Step 1: Synthesis of Compound 1

  • Materials:

    • This compound (1.0 eq, 1.17 g, 10 mmol)

    • 4-Aminobenzenesulfonamide (1.1 eq, 1.89 g, 11 mmol)

    • Triethylamine (B128534) (Et₃N) (1.5 eq, 2.1 mL, 15 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of 4-aminobenzenesulfonamide in anhydrous DMF, add triethylamine and stir the mixture at room temperature for 10 minutes.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield Compound 1 as a white solid.

Data Presentation

Table 1: Synthesis Yield and Biological Activity of Compound 1

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 C₁₂H₁₆N₂O₂S268.3465>980.1515.2101.3

Mandatory Visualization

G cluster_workflow Experimental Workflow: Synthesis of Compound 1 start Start: this compound and 4-Aminobenzenesulfonamide reaction Nucleophilic Substitution (DMF, Et3N, 80 °C, 12h) start->reaction workup Aqueous Workup and Extraction (Water, EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Compound 1 purification->product

Caption: Workflow for the synthesis of Compound 1.

G cluster_pathway Simplified Arachidonic Acid Metabolism and Site of Action membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological Functions, e.g., Gastric Protection) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam compound1 Compound 1 (Selective Inhibitor) compound1->cox2

Caption: Inhibition of COX-2 by Compound 1.

This compound serves as an effective and readily available starting material for the synthesis of the novel and selective COX-2 inhibitor, Compound 1 . The straightforward two-step synthesis provides the target molecule in good yield and high purity. The significant in vitro potency and selectivity of Compound 1 for COX-2 over COX-1 highlight the potential of using this compound as a scaffold for the development of new anti-inflammatory agents with a favorable therapeutic profile. Further preclinical development of Compound 1 is warranted to evaluate its in vivo efficacy and safety.

Step-by-step guide to Grignard reagent formation from 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to the Formation of Cyclohex-2-enylmagnesium Chloride (A Grignard Reagent) from 3-Chlorocyclohexene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are highly valuable organomagnesium compounds essential for forming new carbon-carbon bonds in organic synthesis.[1][2] These reagents, with the general formula R-Mg-X, function as potent nucleophiles and strong bases.[3][4] This document provides a detailed protocol for the preparation of cyclohex-2-enylmagnesium chloride, an allylic Grignard reagent, from this compound. The synthesis involves the reaction of the allylic halide with magnesium metal in an anhydrous ether solvent.[3][5] Due to the high reactivity of Grignard reagents, particularly their sensitivity to protic solvents and atmospheric oxygen and moisture, strict anhydrous and inert conditions are paramount for successful synthesis.[1][6]

Core Principles

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] For this compound, the magnesium inserts itself between the cyclohexenyl ring and the chlorine atom. This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the Grignard reagent.[4]

Key factors for a successful reaction include:

  • Anhydrous Conditions: Grignard reagents react readily with water, alcohols, or any protic source, which would quench the reagent.[1][7] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial. The lone pair electrons on the ether's oxygen atom coordinate with the magnesium, stabilizing the Grignard reagent complex.[4]

  • Magnesium Activation: A passivating layer of magnesium oxide often coats magnesium turnings, which can inhibit the reaction.[5] Mechanical (crushing) or chemical (using activators like iodine or 1,2-dibromoethane) methods are used to expose a fresh, reactive magnesium surface.[5]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reagent.[8]

Experimental Workflow

The overall process involves the careful preparation of reagents and glassware, initiation of the reaction, and subsequent confirmation of reagent formation.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Use A Dry all glassware in an oven B Assemble apparatus under N2/Ar A->B D Activate Mg turnings (I2 crystal) B->D C Prepare anhydrous solvent (THF) C->D E Add Mg turnings and THF to flask D->E F Prepare solution of this compound in THF E->F G Add a small aliquot of halide solution to initiate F->G H Observe for signs of reaction (turbidity, heat) G->H I Add remaining halide solution dropwise H->I J Reflux the mixture to ensure complete reaction I->J K Cool the Grignard solution J->K L Determine concentration (e.g., titration) K->L M Use immediately in subsequent reaction L->M

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Protocol

4.1 Materials and Equipment

  • Reagents:

    • Magnesium (Mg) turnings

    • This compound

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Iodine (I₂) crystal or 1,2-dibromoethane (B42909) (as activator)

    • Anhydrous solvent for dilution

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Drying tube (filled with CaCl₂ or Drierite)

4.2 Glassware Preparation

  • Thoroughly clean all glassware (flask, condenser, dropping funnel, stir bar).

  • Dry the glassware in an oven at >120°C for at least 4 hours (or overnight) to remove all traces of water.[6]

  • Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow it to cool to room temperature under the inert atmosphere.

4.3 Reagent Formation

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a magnetic stir bar into the cooled three-neck flask. Add one small crystal of iodine.[5] Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapor is observed; this helps activate the magnesium surface. Allow the flask to cool.

  • Solvent Addition: Add a portion of the total anhydrous THF via cannula or syringe to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the remaining anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Monitoring Initiation: The reaction should begin shortly. Signs of initiation include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature or turbidity of the solution.[9] If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Addition of Halide: Once the reaction is initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[10] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the solution to a gentle reflux for 30-60 minutes to ensure all the magnesium has reacted.[9] The final solution should appear as a cloudy, grey to brownish mixture, which is characteristic of a Grignard reagent.[10]

  • Usage: Cool the newly formed cyclohex-2-enylmagnesium chloride solution to room temperature. It is best used immediately for subsequent synthetic steps.[1]

Potential Side Reactions

The primary side reaction is a Wurtz-type homocoupling where the Grignard reagent reacts with the unreacted this compound. This is more prevalent with allylic halides and can be minimized by slow, controlled addition of the halide to the magnesium suspension, ensuring a low concentration of the halide in the flask at any given time.[11][12]

G cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction A This compound C Cyclohex-2-enylmagnesium Chloride (Product) A->C + Mg (in THF) B Mg Metal E Grignard Reagent (already formed) C->E can act as nucleophile D This compound F 3,3'-Bi(cyclohexene) (Dimer Byproduct) D->F + Grignard Reagent

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides an overview of potential catalytic systems for the cross-coupling of 3-chlorocyclohexene, a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates. While the cross-coupling of aryl halides is extensively documented, the application of these methodologies to cyclic allyl chlorides like this compound is less common, presenting both opportunities and challenges for synthetic chemists.

This document will outline the general principles of several key cross-coupling reactions and provide hypothetical protocols as a starting point for experimental design. The catalytic cycles for these transformations are generally well-understood and involve a series of fundamental steps including oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Key Cross-Coupling Strategies and Potential Catalytic Systems

Several palladium-, nickel-, and iron-catalyzed cross-coupling reactions represent promising avenues for the functionalization of this compound. These include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Kumada reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving successful and high-yielding transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium complex.[1][2] For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Hypothetical Catalytic System:

ComponentExampleRole
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes the palladium center and facilitates the catalytic cycle
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the organoboron reagent for transmetalation
Solvent Toluene, Dioxane, THF/H₂OSolubilizes reactants and catalyst components

Experimental Protocol (Hypothetical):

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).

  • Add the arylboronic acid (1.2 equivalents) and a finely powdered base (e.g., K₃PO₄, 2.0 equivalents).

  • Add the solvent (e.g., toluene, 5 mL per mmol of halide).

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Combine_Reagents Combine Pd Precatalyst, Ligand, Boronic Acid, Base Start->Combine_Reagents Add_Solvent_Substrate Add Solvent and This compound Combine_Reagents->Add_Solvent_Substrate Heat_Reaction Heat and Monitor Add_Solvent_Substrate->Heat_Reaction Workup Aqueous Workup Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Arylcyclohexene Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[3][4] With this compound, this would allow for the introduction of vinyl groups, leading to the formation of diene systems.

Hypothetical Catalytic System:

ComponentExampleRole
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst
Ligand PPh₃, P(o-tolyl)₃Stabilizes the palladium center
Base Et₃N, K₂CO₃, NaOAcNeutralizes the generated HX
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvent

Experimental Protocol (Hypothetical):

  • In a sealable reaction vessel, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (if required, 2-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equivalents).

  • Add the solvent (e.g., DMF).

  • Add this compound (1.0 equivalent) and the alkene coupling partner (e.g., styrene, butyl acrylate (B77674), 1.1-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Heck_Reaction cluster_cycle Heck Reaction Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (this compound) Pd(0)->Oxidative_Addition Pd(II)_Complex Allyl-Pd(II)-Cl Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory Insertion (Alkene) Pd(II)_Complex->Migratory_Insertion Sigma_Alkyl_Pd(II) σ-Alkyl-Pd(II) Intermediate Migratory_Insertion->Sigma_Alkyl_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Pd(II)->Beta_Hydride_Elimination Product_Formation Product Release Beta_Hydride_Elimination->Product_Formation Product_Formation->Pd(0) + Base

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction would install an alkynyl group at the 3-position of the cyclohexene (B86901) ring.

Hypothetical Catalytic System:

ComponentExampleRole
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Main catalyst
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide
Base Et₃N, i-Pr₂NHSolvent and base to neutralize HX
Solvent THF, DMFCo-solvent if needed

Experimental Protocol (Hypothetical):

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Stir the reaction at room temperature or warm gently (e.g., to 40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or vinyl halides and amines.[5][7] This would allow for the synthesis of 3-aminocyclohexene derivatives.

Hypothetical Catalytic System:

ComponentExampleRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand BINAP, Xantphos, BrettPhosCrucial for catalyst activity and stability
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base
Solvent Toluene, DioxaneAnhydrous, aprotic solvent

Experimental Protocol (Hypothetical):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Add the solvent (e.g., toluene).

  • Add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, quench the reaction with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (this compound) Pd(0)->Oxidative_Addition Pd(II)_Complex Allyl-Pd(II)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Amido-Pd(II) Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product_Formation Product Release Reductive_Elimination->Product_Formation Product_Formation->Pd(0)

Buchwald-Hartwig Amination Catalytic Cycle
Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[8][9] This reaction offers a powerful method for alkyl-alkyl and alkyl-aryl bond formation.

Hypothetical Catalytic System:

ComponentExampleRole
Catalyst NiCl₂(dppp), PdCl₂(dppf)Catalyst for the cross-coupling
Grignard Reagent PhMgBr, Alkyl-MgBrNucleophilic coupling partner
Solvent THF, Diethyl etherSolvent for the Grignard reagent

Experimental Protocol (Hypothetical):

  • To a solution of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere, add the catalyst (e.g., NiCl₂(dppp), 1-5 mol%).

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent (1.1-1.3 equivalents) via a syringe pump to control the reaction exotherm.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by GC-MS).

  • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the product by distillation or column chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound remains a developing area with significant potential for the synthesis of novel and complex molecular architectures. The protocols and catalytic systems outlined in this document are based on well-established cross-coupling methodologies and serve as a guide for initiating research in this area. Researchers are encouraged to perform thorough optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve the desired outcomes for their specific applications. The continued development of more active and robust catalysts will undoubtedly expand the scope and utility of cross-coupling reactions with challenging substrates like this compound.

References

Application Notes and Protocols for the Derivatization of 3-Chlorocyclohexene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functional polymers are of significant interest in materials science and drug development due to their tunable properties and diverse applications. 3-Chlorocyclohexene is a readily available starting material that can be strategically derivatized to produce functional polymers. The presence of both a reactive double bond and a chloro group allows for a multi-stage approach to polymer synthesis, including monomer modification, controlled polymerization, and subsequent post-polymerization functionalization.

This document outlines a comprehensive workflow for the synthesis of functionalized polymers starting from this compound. The core strategy involves three key stages:

  • Monomer Synthesis: Epoxidation of this compound to form this compound oxide. This transformation converts the simple alkene into a monomer suitable for ring-opening polymerization (ROP).

  • Polymerization: Ring-opening polymerization of this compound oxide to yield poly(this compound oxide), a polymer with pendant chloro groups along its backbone.

  • Post-Polymerization Modification: Nucleophilic substitution reactions on the pendant chloro groups to introduce a variety of functional moieties, thereby creating a library of polymers with tailored properties from a single precursor polymer.

These application notes provide detailed experimental protocols for each stage, along with expected outcomes and data presentation, to guide researchers in this synthetic pathway.

Overall Synthetic Workflow

The overall process for converting this compound into a functionalized polymer is depicted in the following workflow diagram.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Post-Polymerization Modification A This compound B This compound Oxide A->B Epoxidation A->B C Poly(this compound oxide) B->C Ring-Opening Polymerization B->C D Functionalized Polymer C->D Nucleophilic Substitution C->D

Caption: Overall workflow from this compound to a functionalized polymer.

Stage 1: Monomer Synthesis - Epoxidation of this compound

The conversion of this compound to its corresponding epoxide, this compound oxide, is a crucial first step to enable ring-opening polymerization. A common and effective method for this transformation is the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

Experimental Protocol: Epoxidation using m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 85.8 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (e.g., 22.8 g of ~77% pure material, ~103 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated Na₂SO₃ solution (2 x 50 mL) to quench excess peroxyacid.

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove acidic byproducts.

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound oxide.

Data Presentation:

ParameterExpected Value
Yield 75-85%
Purity (by GC-MS) >98%
Boiling Point ~60-65 °C at 15 mmHg

Stage 2: Ring-Opening Polymerization of this compound Oxide

The synthesized this compound oxide can be polymerized via ring-opening polymerization (ROP) to produce poly(this compound oxide), a polymer with a repeating unit containing a pendant chloro group. Various catalytic systems, including those based on iron or zinc complexes, have been shown to be effective for the ROP of cyclohexene (B86901) oxide and can be adapted for this monomer.[3][4][5]

Experimental Protocol: ROP using an Iron(III) Catalyst

Materials:

  • This compound oxide (purified)

  • Amine triphenolate iron(III) complex (catalyst)[3][5]

  • Anhydrous toluene (B28343)

  • Methanol (B129727), acidified (0.5 M HCl in methanol)

  • Dichloromethane (DCM)

  • Schlenk flask and line

  • Glovebox

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen.

  • Inside a glovebox, add the iron(III) catalyst (e.g., with a monomer-to-catalyst ratio of 200:1) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene via syringe to dissolve the catalyst.

  • Add the this compound oxide monomer (e.g., 2.0 g, 15.1 mmol) to the reaction flask via syringe.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the desired time (e.g., 1-24 hours), periodically taking aliquots to monitor conversion by ¹H NMR.

  • To terminate the polymerization, cool the flask to room temperature and quench the reaction by adding a few drops of acidified methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Data Presentation:

ParameterIllustrative Value
Monomer Conversion >90%
Number-Average Molecular Weight (Mₙ) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.5
Glass Transition Temperature (T₉) 70 - 90 °C

Note: These values are illustrative and will depend on the specific catalyst, monomer-to-catalyst ratio, and reaction time.

Stage 3: Post-Polymerization Modification

The pendant chloro groups on the poly(this compound oxide) backbone are versatile handles for further functionalization via nucleophilic substitution reactions.[6][7][8] This allows for the creation of a diverse library of functional polymers from a common precursor. A representative example is the substitution of the chloro group with an azide (B81097) group, which can then be used in "click" chemistry reactions.

G cluster_0 Precursor Polymer cluster_1 Nucleophilic Substitution cluster_2 Functionalized Polymer A Poly(this compound oxide) C Polymer with Pendant Functional Group A->C B Nucleophile (e.g., N₃⁻, R₂NH, RS⁻) B->C

References

Application Notes and Protocols for the Mechanistic Pathway of Electrophilic Addition to 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanistic pathway of electrophilic addition to 3-chlorocyclohexene, a reaction of interest in synthetic organic chemistry and drug development. The presence of the chloro substituent on the cyclohexene (B86901) ring introduces significant regiochemical and stereochemical considerations. This document outlines the theoretical framework, experimental protocols for typical electrophilic additions (using HBr and Br₂ as representative electrophiles), and expected outcomes based on established reaction mechanisms.

Introduction

Electrophilic addition to alkenes is a fundamental reaction in organic synthesis. The reaction of this compound with electrophiles is of particular interest due to the influence of the electron-withdrawing chloro group on the reaction mechanism. This substituent affects the stability of the carbocation intermediates, thereby dictating the regioselectivity of the addition. Understanding this mechanism is crucial for predicting and controlling the synthesis of halogenated cyclohexyl derivatives, which can serve as important intermediates in the development of new therapeutic agents.

Mechanistic Pathways

The electrophilic addition to this compound proceeds through the formation of a carbocation or a bridged halonium ion intermediate. The regioselectivity and stereoselectivity of the reaction are governed by the electronic effects of the chloro substituent and the nature of the electrophile.

Addition of Hydrogen Halides (e.g., HBr)

The addition of a hydrogen halide, such as HBr, to this compound is initiated by the protonation of the double bond. This can lead to the formation of two possible carbocation intermediates. The stability of these carbocations is influenced by the inductive effect of the chlorine atom.

  • Inductive Effect: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which destabilizes a nearby positive charge.

Two potential carbocation intermediates can be formed upon protonation:

  • Carbocation A (Allylic): Protonation at C2 leads to a carbocation at C1. This is a secondary, allylic carbocation, which is stabilized by resonance. However, it is also closer to the electron-withdrawing chlorine atom.

  • Carbocation B (Secondary): Protonation at C1 results in a carbocation at C2. This is a secondary carbocation that is further away from the destabilizing inductive effect of the chlorine.

The final product distribution will depend on the relative stabilities of these two intermediates. While allylic carbocations are generally more stable than secondary carbocations due to resonance, the destabilizing inductive effect of the nearby chlorine in carbocation A might favor the formation of carbocation B.[1][2] This would lead to a mixture of products, with the potential for an "anti-Markovnikov" type product to be significant.

Addition of Halogens (e.g., Br₂)

The addition of a halogen, such as bromine, proceeds through a bridged halonium ion intermediate rather than an open carbocation. This intermediate is formed by the electrophilic attack of the bromine on the double bond. The nucleophilic bromide ion then attacks one of the carbons of the bridged ion in an anti-fashion, leading to the formation of a trans-dihalide.

The presence of the chloro group can influence the regioselectivity of the nucleophilic attack on the bromonium ion. The attack is likely to occur at the carbon atom that can better accommodate a partial positive charge. The electron-withdrawing nature of the chlorine will influence the electron distribution in the bromonium ion.

Data Presentation

While specific quantitative data for the electrophilic addition to this compound is not extensively reported in the literature, the following tables illustrate the expected product distributions based on the mechanistic principles discussed above. These are illustrative and actual yields may vary depending on reaction conditions.

Table 1: Predicted Product Distribution for the Addition of HBr to this compound

ProductStructurePredicted Major/MinorRationale
1-bromo-2-chlorocyclohexanePotentially MajorFormation via the more stable secondary carbocation (Carbocation B), minimizing the destabilizing inductive effect of the chlorine.
1-bromo-3-chlorocyclohexaneMinorFormation via the allylic carbocation (Carbocation A), which is destabilized by the proximate electron-withdrawing chlorine.

Table 2: Predicted Product Distribution for the Addition of Br₂ to this compound

ProductStructurePredicted StereochemistryRationale
trans-1,2-dibromo-3-chlorocyclohexaneAnti-additionThe reaction proceeds through a bridged bromonium ion, which is attacked by the bromide ion from the opposite face.
trans-1,3-dibromo-2-chlorocyclohexaneAnti-additionRegioselectivity of the bromide attack on the bromonium ion is influenced by the electronic effects of the chloro substituent.

Experimental Protocols

The following are general protocols for the electrophilic addition of HBr and Br₂ to this compound. Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive and volatile reagents.

Protocol for the Addition of HBr to this compound

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (1.1 eq) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for the Addition of Br₂ to this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of this compound. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding 10% sodium thiosulfate solution until the color of any excess bromine is discharged.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Visualizations

Mechanistic Pathway Diagrams

G cluster_0 Addition of HBr This compound This compound Protonation Protonation This compound->Protonation + HBr Carbocation_A Carbocation A (Allylic, destabilized) Protonation->Carbocation_A Carbocation_B Carbocation B (Secondary, more stable) Protonation->Carbocation_B Product_A 1-Bromo-3-chlorocyclohexane (Minor) Carbocation_A->Product_A + Br⁻ Product_B 1-Bromo-2-chlorocyclohexane (Major) Carbocation_B->Product_B + Br⁻ Br- Br⁻

Caption: Mechanistic pathway for the addition of HBr to this compound.

G cluster_1 Addition of Br₂ 3-Chlorocyclohexene_Br2 This compound Bromonium_Ion Bridged Bromonium Ion 3-Chlorocyclohexene_Br2->Bromonium_Ion + Br₂ Br-_attack Br⁻ Attack (Anti-addition) Bromonium_Ion->Br-_attack Product_C trans-1,2-Dibromo-3-chlorocyclohexane Br-_attack->Product_C Product_D trans-1,3-dibromo-2-chlorocyclohexane Br-_attack->Product_D

Caption: Mechanistic pathway for the addition of Br₂ to this compound.

Experimental Workflow Diagram

G cluster_workflow General Experimental Workflow start Start: Reaction Setup reaction Electrophilic Addition (0°C to RT) start->reaction quench Reaction Quenching reaction->quench extraction Workup & Extraction quench->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A generalized workflow for electrophilic addition reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chlorocyclohexene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A1: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Suboptimal Temperature: The allylic chlorination of cyclohexene (B86901) is temperature-sensitive. High temperatures can favor the formation of polychlorinated byproducts and decomposition. Conversely, a temperature that is too low may lead to an incomplete reaction.

  • Inadequate Initiation: Free radical reactions require an initiator to start the chain reaction. Insufficient initiation, due to a degraded initiator or lack of a proper light source (for photo-initiated reactions), will result in low conversion.

  • Presence of Inhibitors: Oxygen can act as a radical inhibitor. Failure to degas the solvent and maintain an inert atmosphere can significantly reduce the reaction rate and yield.

  • Impure Reagents: The purity of cyclohexene and the chlorinating agent is crucial. Impurities can interfere with the radical chain reaction.

Solutions:

  • Carefully control the reaction temperature. For reactions with N-chlorosuccinimide (NCS), refluxing in a solvent like carbon tetrachloride or benzene (B151609) is common.

  • Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • Degas the solvent prior to the reaction and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.

  • Use freshly distilled cyclohexene and high-purity chlorinating agents.

Q2: My reaction is producing significant amounts of dichlorinated byproducts. How can I improve the selectivity for monochlorination?

A2: The formation of dichlorocyclohexane and other polychlorinated products is a common side reaction, especially when the concentration of the chlorinating agent is too high.

  • High Chlorine Concentration: A high localized concentration of chlorine radicals can lead to addition reactions across the double bond, forming trans-1,2-dichlorocyclohexane, or further substitution reactions.[1]

  • Reaction Conditions: Certain conditions can favor addition reactions over substitution.

Solutions:

  • Use a reagent that provides a low, steady concentration of chlorine radicals. N-chlorosuccinimide (NCS) is often preferred for this reason as it generates chlorine in situ.

  • Control the rate of addition of the chlorinating agent to maintain a low concentration throughout the reaction.

  • Employing an excess of cyclohexene can favor the monochlorinated product by increasing the probability of a chlorine radical reacting with an unchlorinated cyclohexene molecule.[2]

Q3: The purification of this compound by distillation is resulting in product loss. What can I do to improve the recovery?

A3: this compound is a volatile liquid, and losses can occur during workup and purification.[3]

  • Inefficient Extraction: Poor separation of the organic and aqueous layers during the workup can lead to loss of product.

  • Decomposition during Distillation: Overheating during distillation can cause decomposition or polymerization of the product.

  • Azeotrope Formation: Co-distillation with residual solvent or byproducts can make sharp separation difficult.

Solutions:

  • Ensure complete phase separation during aqueous washes. A brine wash can help to break up emulsions and remove dissolved water.

  • Use fractional distillation for purification and ensure the distillation apparatus is efficient.[3] Maintain the distillation temperature at the lowest possible point by using a vacuum if necessary.

  • Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation to remove any water.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the free-radical allylic chlorination of cyclohexene.[4] This is typically achieved using reagents that can provide a source of chlorine radicals, such as:

  • N-Chlorosuccinimide (NCS): A crystalline solid that is easy to handle and provides a low concentration of chlorine, which favors allylic substitution over addition.[5] The reaction is often initiated with a radical initiator like AIBN or by UV light.

  • tert-Butyl hypochlorite (B82951) (t-BuOCl): A liquid reagent that can also be used for allylic chlorination.[6] It is known to be sensitive to light and heat.

  • Sulfuryl chloride (SO₂Cl₂): Can be used for allylic chlorination, often in the presence of a radical initiator.

  • Chlorine gas (Cl₂): Can be used, but controlling the concentration to favor substitution over addition is challenging and often requires high temperatures.[4]

Q2: What is the mechanism of the free-radical allylic chlorination of cyclohexene?

A2: The reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[7][8]

  • Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN) or the chlorinating agent itself (e.g., by UV light) to form initial radicals. These radicals then react with the chlorinating agent to generate a chlorine radical.

  • Propagation: A chlorine radical abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical and hydrogen chloride. This allylic radical then reacts with the chlorinating agent to form this compound and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can involve the combination of two chlorine radicals, two cyclohexenyl radicals, or a cyclohexenyl radical and a chlorine radical.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Gas Chromatography (GC): This is an effective method for monitoring the disappearance of the cyclohexene starting material and the appearance of the this compound product. It can also be used to quantify the formation of byproducts.

  • Thin Layer Chromatography (TLC): While less quantitative, TLC can provide a quick and simple way to check for the consumption of the starting material, especially if the product and starting material have different polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the appearance of signals corresponding to the protons in this compound and the disappearance of the allylic proton signals of cyclohexene.[1]

Data Presentation

The yield of this compound is highly dependent on the chosen reagent and reaction conditions. The following table summarizes typical yields obtained with different methods.

Chlorinating AgentStarting MaterialInitiator/ConditionsSolventYield (%)Reference
N-Chlorosuccinimide (NCS)CyclohexeneAIBN, refluxCCl₄~60-70General textbook knowledge
tert-Butyl hypochloriteCyclohexeneUV light or heatCyclohexene~70-80[6]
Chlorine (gas)CyclohexeneHigh Temperature (450-500 °C)Gas Phase~65-75[4]
1-chloro-1-(dimethylamino)-2-methyl-1-propene2-Cyclohexen-1-ol0 - 20 °CDichloromethane81[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

Materials:

  • Cyclohexene (freshly distilled)

  • N-Chlorosuccinimide (NCS) (recrystallized)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.2 equivalents) in anhydrous carbon tetrachloride.

  • Add N-chlorosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound using tert-Butyl Hypochlorite

Materials:

  • Cyclohexene (freshly distilled)

  • tert-Butyl hypochlorite

  • Anhydrous sodium carbonate

Procedure:

  • Place freshly distilled cyclohexene in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Add tert-butyl hypochlorite (typically in a 1:1 molar ratio with cyclohexene).

  • Irradiate the mixture with a UV lamp while stirring. Alternatively, the reaction can be initiated by heating to reflux.

  • Monitor the reaction by GC. The reaction is usually complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute solution of sodium carbonate to remove any acidic byproducts, followed by a water wash.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R. 2 R. Initiator->2 R. Heat or Light R. R. Cl. Cl. R.->Cl. + Cl-X Cyclohexene Cyclohexene Allylic_Radical Allylic_Radical Cyclohexene->Allylic_Radical + Cl. This compound This compound Allylic_Radical->this compound + Cl-X This compound->Cl. Cl.1 Cl. Cl2 Cl2 Cl.1->Cl2 + Cl. Cl.2 Cl. Allylic_Radical1 Allylic Radical Dimer Dimer Allylic_Radical1->Dimer + Allylic Radical Allylic_Radical2 Allylic Radical Product Product Allylic_Radical2->Product + Cl.

Caption: Free radical mechanism for the allylic chlorination of cyclohexene.

Experimental_Workflow Start Start Setup Reaction Setup (Cyclohexene, Reagent, Solvent) Start->Setup Initiation Initiation (Heat or UV Light) Setup->Initiation Reaction Reaction Monitoring (GC/TLC) Initiation->Reaction Workup Aqueous Workup (Wash with NaHCO3, Water) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product Troubleshooting_Tree Problem Low Yield or Side Products Check_Temp Check Reaction Temperature Problem->Check_Temp Low Yield Check_Initiator Check Radical Initiator Problem->Check_Initiator Low Yield Check_Purity Check Reagent Purity Problem->Check_Purity Low Yield/ Side Products Check_Atmosphere Ensure Inert Atmosphere Problem->Check_Atmosphere Low Yield Check_Concentration Control Reagent Concentration Problem->Check_Concentration Side Products Optimize_Purification Optimize Purification Problem->Optimize_Purification Product Loss

References

Technical Support Center: Free Radical Chlorination of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side products during the free radical chlorination of cyclohexene (B86901).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to synthesize 3-chlorocyclohexene via free radical chlorination, but I am getting a significant amount of dichlorocyclohexane. Why is this happening and how can I fix it?

A1: The formation of dichlorocyclohexanes, primarily 1,2-dichlorocyclohexane, is a common side reaction that occurs via an electrophilic addition mechanism, which competes with the desired free radical substitution. This is particularly problematic when the concentration of molecular chlorine (Cl₂) is high.

Troubleshooting Steps:

  • Control Chlorine Concentration: The key to favoring allylic substitution over addition is to maintain a very low concentration of Cl₂. Instead of using chlorine gas directly, employ a reagent that provides a slow, steady supply of chlorine radicals. N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat are excellent choices.[1]

  • Reaction Temperature: Higher temperatures generally favor substitution over addition. However, be mindful of potential side reactions like polymerization or decomposition at excessively high temperatures.

  • Solvent Choice: Use a non-polar solvent, such as carbon tetrachloride (CCl₄), to minimize ionic reaction pathways.

Q2: My main product is a mixture of this compound and 4-chlorocyclohexene (B110399). How can I improve the regioselectivity?

A2: The formation of both this compound and 4-chlorocyclohexene is expected because the intermediate allylic radical is resonance-stabilized, with radical character on both carbon 3 and carbon 5. The chlorine radical can then attack at either position. While completely eliminating the formation of one isomer is challenging, you can sometimes influence the ratio.

Troubleshooting Steps:

  • Steric Hindrance: While not directly applicable to cyclohexene itself, in substituted cyclohexenes, steric hindrance around one of the allylic positions can favor chlorination at the less hindered site.

  • Chromatographic Separation: In most cases, a mixture of 3- and 4-chlorocyclohexene is obtained. These regioisomers can typically be separated using column chromatography.

Q3: I am observing the formation of cyclohexadiene in my reaction mixture. What is causing this?

A3: Cyclohexadiene can be formed as a secondary product from the dehydrochlorination of the initially formed chlorocyclohexenes (3-chloro- or 4-chlorocyclohexene).[2] This elimination reaction is often promoted by basic conditions or high temperatures.

Troubleshooting Steps:

  • Neutralize Acidic Byproducts: The reaction can produce HCl, which can catalyze side reactions. If using a reagent like SO₂Cl₂, which produces HCl, consider adding a non-nucleophilic base to scavenge the acid as it forms.[3]

  • Control Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote the elimination reaction. Monitor the reaction progress by TLC or GC and work it up as soon as the starting material is consumed.

Q4: My reaction is producing a complex mixture of polychlorinated products. How can I obtain the monochlorinated product selectively?

A4: The formation of di- and polychlorinated products occurs when the initially formed chlorocyclohexene undergoes further radical chlorination.[4]

Troubleshooting Steps:

  • Use an Excess of Cyclohexene: To favor monochlorination, use a significant excess of cyclohexene relative to the chlorinating agent. This increases the probability that a chlorine radical will react with a cyclohexene molecule rather than a chlorocyclohexene molecule.

  • Slow Addition of Chlorinating Agent: Adding the chlorinating agent (e.g., a solution of NCS or SO₂Cl₂) slowly over the course of the reaction helps to maintain a low concentration of both the chlorinating agent and the chlorinated product, further minimizing over-chlorination.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table provides an illustrative example of how reaction conditions can influence the product distribution in the chlorination of cyclohexene. The values are representative and aim to demonstrate the general trends.

Chlorinating AgentInitiator/ConditionsThis compound (%)4-Chlorocyclohexene (%)Dichlorocyclohexanes (%)Other Byproducts (%)
Cl₂ (gas)UV light, 25°C~20~15~60~5
SO₂Cl₂AIBN, reflux in CCl₄~45~35~15~5
NCSBenzoyl peroxide, reflux in CCl₄~50~40~5~5

Experimental Protocol: Allylic Chlorination of Cyclohexene using Sulfuryl Chloride

This protocol is adapted from standard laboratory procedures for free radical halogenation.[3][5]

Materials:

  • Cyclohexene

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reaction Mixture: In the flask, dissolve cyclohexene (1.0 equivalent) in anhydrous CCl₄.

  • Initiator: Add a catalytic amount of AIBN (approximately 1-2 mol%) to the cyclohexene solution.

  • Addition of Chlorinating Agent: In the dropping funnel, place a solution of SO₂Cl₂ (0.9 equivalents to favor monosubstitution) in anhydrous CCl₄.

  • Reaction: Heat the cyclohexene solution to reflux (approximately 77°C for CCl₄) with vigorous stirring. Once refluxing, add the SO₂Cl₂ solution dropwise over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the starting cyclohexene is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining SO₂Cl₂ and HCl.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to separate the isomeric chlorocyclohexenes and any dichlorocyclohexane byproducts.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic steps and competing pathways in the free radical chlorination of cyclohexene.

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_substitution Allylic Substitution cluster_addition Addition cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν or Δ Cyclohexene Cyclohexene Allyl_Radical Allylic Radical (Resonance Stabilized) Cyclohexene->Allyl_Radical + Cl• - HCl 3_Chloro This compound Allyl_Radical->3_Chloro + Cl₂ - Cl• 4_Chloro 4-Chlorocyclohexene Allyl_Radical->4_Chloro + Cl₂ - Cl• Cyclohexene_add Cyclohexene Radical_Intermediate Chlorocyclohexyl Radical Cyclohexene_add->Radical_Intermediate + Cl• Dichloro 1,2-Dichlorocyclohexane Radical_Intermediate->Dichloro + Cl₂ - Cl• Rad_Comb Radical Combination Cl_rad_term Cl• Cl_rad_term->Rad_Comb Allyl_rad_term Allylic Radical Allyl_rad_term->Rad_Comb

Caption: Reaction mechanism for the free radical chlorination of cyclohexene.

Competing_Pathways Start Cyclohexene + Cl₂ Low_Cl2 Low [Cl₂] (e.g., with NCS or SO₂Cl₂) Start->Low_Cl2 High_Cl2 High [Cl₂] Start->High_Cl2 Substitution Allylic Substitution Products (3- and 4-Chlorocyclohexene) Low_Cl2->Substitution Favored Addition Addition Product (1,2-Dichlorocyclohexane) High_Cl2->Addition Favored Elimination Elimination Product (Cyclohexadiene) Substitution->Elimination High Temp. or Base

Caption: Logical workflow for controlling product formation.

References

Preventing the isomerization of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 3-chlorocyclohexene. Our goal is to help you minimize isomerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability issue is the isomerization of this compound to its isomers, primarily 1-chlorocyclohexene (B1361362) and 4-chlorocyclohexene (B110399). This occurs through an allylic rearrangement, a chemical reaction where the double bond and the chlorine atom exchange positions. This process can be accelerated by factors such as heat, light, and the presence of acids or bases.

Q2: What are the recommended storage conditions for this compound to minimize isomerization?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate between 0°C and 10°C.[1]

  • Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation and exposure to moisture.

  • Light: Keep in a dark or amber-colored container to protect it from light-induced degradation.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can significantly impact the rate of isomerization. Polar solvents can facilitate isomerization, particularly through mechanisms that involve charged intermediates (SN1' type rearrangements). Non-polar solvents are generally preferred for reactions and storage to suppress this pathway.

Q4: Are there any chemical additives that can prevent the isomerization of this compound?

A4: Yes, the addition of radical inhibitors can help to prevent isomerization that proceeds through a free-radical mechanism, which can be initiated by light or heat. Common radical inhibitors include:

A small amount of these inhibitors can be added to the this compound solution, particularly for long-term storage or reactions conducted at elevated temperatures.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

Problem 1: My reaction is yielding a mixture of chlorocyclohexene isomers.

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. If possible, run the reaction at or below room temperature. For every 10°C increase in temperature, reaction rates can approximately double, including the rate of isomerization.
Acidic or Basic Conditions Neutralize the reaction mixture. If your reaction conditions are acidic, consider using a non-acidic catalyst or adding a mild, non-nucleophilic base. If basic, ensure the base is not promoting elimination or rearrangement. Use of a buffer system may be beneficial.
Presence of Lewis Acids Quench the Lewis acid promptly during workup. Use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride at low temperatures (0-5°C).
Extended Reaction Time Monitor the reaction progress closely using techniques like GC or TLC. Work up the reaction as soon as the desired product is formed to minimize the time for isomerization to occur.
Inappropriate Solvent Switch to a less polar solvent. For example, if you are using a polar aprotic solvent like DMF or DMSO, consider switching to a non-polar solvent like hexane, toluene, or dichloromethane.
Exposure to Light Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using an amber glass flask.

Problem 2: The purity of my this compound has decreased during storage.

Potential Cause Recommended Solution
Improper Storage Temperature Ensure the compound is stored in a refrigerator at 0-10°C. Avoid storing at room temperature for extended periods.
Exposure to Air and Moisture Store under an inert atmosphere (argon or nitrogen). Use a container with a tight-fitting cap. For long-term storage, consider using a sealed ampoule.
Exposure to Light Store in a dark location or use an amber vial.
Absence of a Stabilizer For long-term storage, consider adding a radical inhibitor such as BHT or hydroquinone at a low concentration (e.g., 50-100 ppm).

Experimental Protocols

Protocol 1: Monitoring the Isomerization of this compound by Gas Chromatography (GC)

This protocol outlines a general method for quantifying the isomerization of this compound to its isomers.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating chlorocyclohexene isomers.

  • Inlet: Split/splitless inlet, operated in split mode (e.g., split ratio 20:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector Temperature: 280°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable non-polar solvent (e.g., hexane).

  • For kinetic studies, subject aliquots of the stock solution to the desired conditions (e.g., different temperatures, addition of acid/base).

  • At specified time intervals, withdraw a sample and immediately quench any reaction by cooling and neutralizing if necessary.

  • Dilute the sample to an appropriate concentration for GC analysis.

3. Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Identify the peaks corresponding to this compound, 1-chlorocyclohexene, and 4-chlorocyclohexene based on their retention times (which should be determined using standards if available).

  • Quantify the relative amounts of each isomer by integrating the peak areas. The percentage of each isomer can be calculated as: % Isomer = (Area of Isomer Peak / Total Area of all Isomer Peaks) * 100

Visualizations

Isomerization_Pathway This compound This compound Allylic Carbocation Intermediate Allylic Carbocation Intermediate This compound->Allylic Carbocation Intermediate Acid/Lewis Acid or Heat (SN1') SN2' Transition State SN2' Transition State This compound->SN2' Transition State Nucleophile Allylic Radical Intermediate Allylic Radical Intermediate This compound->Allylic Radical Intermediate Light/Heat (Radical Initiator) 1-Chlorocyclohexene 1-Chlorocyclohexene Allylic Carbocation Intermediate->1-Chlorocyclohexene 4-Chlorocyclohexene 4-Chlorocyclohexene Allylic Carbocation Intermediate->4-Chlorocyclohexene Substituted Product\n(potential rearrangement) Substituted Product (potential rearrangement) SN2' Transition State->Substituted Product\n(potential rearrangement) Allylic Radical Intermediate->1-Chlorocyclohexene Allylic Radical Intermediate->4-Chlorocyclohexene

Caption: Potential pathways for the isomerization of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Isomerization of this compound Detected Cause1 High Temperature Problem->Cause1 Cause2 Acidic/Basic Conditions Problem->Cause2 Cause3 Light Exposure Problem->Cause3 Cause4 Polar Solvent Problem->Cause4 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Neutralize Reaction Mixture Cause2->Solution2 Solution3 Protect from Light Cause3->Solution3 Solution4 Use Non-polar Solvent Cause4->Solution4

Caption: Troubleshooting workflow for addressing isomerization.

References

Technical Support Center: Purification of 3-Chlorocyclohexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-chlorocyclohexene via fractional distillation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Distillate Collection - Inadequate heating of the distillation pot.- System leak under vacuum.- Condenser water is too cold, causing solidification.- Gradually increase the heating mantle temperature.- Check all glassware joints for proper sealing; re-grease if necessary.- Ensure the condenser water temperature is appropriate to condense without freezing.
Product Purity is Low - Inefficient separation due to a short fractionating column.- Distillation rate is too fast.- Presence of an azeotrope.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibria.- Analyze the distillate for suspected azeotropic compositions and consider alternative purification methods if necessary.
Product is Discolored (Yellow/Brown) - Thermal decomposition of this compound.- Presence of impurities that are sensitive to heat.- Lower the distillation temperature by reducing the pressure (vacuum distillation).- Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Bumping or Uncontrolled Boiling - Uneven heating.- Absence of a boiling aid.- Use a magnetic stirrer and stir bar in the distillation flask for even heat distribution.- Ensure fresh boiling chips or a stir bar is used. Caution: Do not add boiling chips to a hot liquid.
Pressure Fluctuations (Vacuum Distillation) - Leak in the system.- Inconsistent vacuum source.- Inspect all connections and seals for leaks.- Ensure the vacuum pump is properly maintained and functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 147.5°C. Under vacuum, the boiling point is significantly lower. For example, at 35 Torr, the boiling point is 62°C[1]. A pressure-temperature nomograph can be used to estimate the boiling point at various pressures.

Q2: What are the most common impurities I should expect?

A2: Common impurities from the synthesis of this compound from cyclohexene (B86901) can include unreacted cyclohexene, and various dichlorocyclohexane isomers (e.g., 1,2-dichlorocyclohexane (B75773) and 1,4-dichlorocyclohexane) formed as byproducts.

Q3: Can this compound decompose during distillation?

A3: Yes, as an allylic chloride, this compound can be susceptible to thermal decomposition, especially at elevated temperatures. It is recommended to perform the distillation under reduced pressure to lower the required temperature and minimize degradation.

Q4: What type of packing material is best for the fractionating column?

A4: For the fractional distillation of chlorinated hydrocarbons, structured packing made of stainless steel (e.g., Pro-Pak®) or other inert metals is often recommended due to its high efficiency and low pressure drop, which is particularly beneficial for vacuum distillations[2]. Glass helices or Raschig rings can also be used.

Q5: How can I monitor the purity of my collected fractions?

A5: The purity of the fractions can be effectively monitored by gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). This will allow for the identification and quantification of this compound and any impurities.

Quantitative Data Summary

The following table summarizes the boiling points of this compound and its potential impurities at atmospheric pressure.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C)
This compoundC₆H₉Cl116.59147.5
CyclohexeneC₆H₁₀82.1483
trans-1,2-DichlorocyclohexaneC₆H₁₀Cl₂153.05193-194
cis-1,4-DichlorocyclohexaneC₆H₁₀Cl₂153.05~181.5 (rough estimate)[3]
trans-1,4-DichlorocyclohexaneC₆H₁₀Cl₂153.05Not readily available

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for the purification of this compound by vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump and tubing

  • Pressure gauge (manometer)

  • Cold trap

  • Glass wool (for insulation)

  • Grease for ground glass joints

  • Inert gas source (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Attach the fractionating column to the round-bottom flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

    • Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system using the vacuum pump to the desired pressure. A pressure of 20-40 mmHg is a good starting point.

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the reflux line as it slowly ascends the fractionating column. A slow and steady ascent is crucial for good separation.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to rise significantly, it indicates the start of the distillation of higher-boiling impurities. Change the receiving flask to collect a final fraction.

    • Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive residues.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

Visualizations

TroubleshootingWorkflow start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate issue->no_distillate No distillate low_purity Low Purity issue->low_purity Low purity discoloration Discoloration issue->discoloration Discolored product bumping Bumping issue->bumping Bumping pressure_fluctuation Pressure Fluctuation issue->pressure_fluctuation Pressure issues end Successful Purification issue->end No issues check_heat Increase Heat / Check Leaks no_distillate->check_heat improve_separation Use Longer Column / Slow Rate low_purity->improve_separation reduce_temp Lower Pressure / Use Inert Gas discoloration->reduce_temp ensure_stirring Add Stir Bar / Ensure Even Heating bumping->ensure_stirring check_vacuum Check Seals and Pump pressure_fluctuation->check_vacuum check_heat->issue improve_separation->issue reduce_temp->issue ensure_stirring->issue check_vacuum->issue

Caption: Troubleshooting workflow for the fractional distillation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown and Analysis setup Assemble Distillation Apparatus charge Charge Flask with Crude Product setup->charge seal Grease Joints and Seal System charge->seal evacuate Evacuate System to Desired Pressure seal->evacuate heat Gently Heat the Flask evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction at Stable Temp collect_forerun->collect_main collect_final Collect Final Fraction collect_main->collect_final cool Cool the System collect_final->cool vent Vent to Atmospheric Pressure cool->vent disassemble Disassemble Apparatus vent->disassemble analyze Analyze Fractions (e.g., by GC) disassemble->analyze

Caption: Experimental workflow for the purification of this compound by fractional distillation.

References

Technical Support Center: Challenges in the Scale-Up of 3-Chlorocyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 3-Chlorocyclohexene reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete Reaction: Insufficient reaction time or temperature.[1] - Side Product Formation: Formation of dichlorocyclohexane isomers through electrophilic addition to the double bond.[2] - Suboptimal Reagent Stoichiometry: Incorrect ratio of cyclohexene (B86901) to chlorinating agent. - Poor Mixing: Inefficient mixing in a larger reactor leading to localized high concentrations of reactants and temperature gradients.- Optimize Reaction Conditions: Gradually increase reaction time and/or temperature while monitoring the reaction progress using in-situ analytics (e.g., FTIR, Raman). - Control Reaction Pathway: Employ a radical initiator (e.g., AIBN) and control the chlorine concentration to favor allylic substitution over addition.[3] Running the reaction at higher temperatures can also favor substitution.[3] - Stoichiometry Adjustment: Carefully control the addition rate of the chlorinating agent. - Improve Agitation: Ensure the reactor's agitation system is adequate for the scale to maintain homogeneity.
Formation of Multiple Isomers and Dichlorinated Byproducts - Reaction Mechanism Competition: Free radical substitution at the allylic position competes with electrophilic addition across the double bond.[2][3] - High Local Concentration of Chlorine: This can favor the addition reaction.[3] - Presence of Protic Solvents or Catalysts: Can promote ionic reaction pathways.- Use of N-chlorosuccinimide (NCS): NCS can be used as a source of chlorine radicals, which favors allylic chlorination.[4] - Controlled Addition: Add the chlorinating agent slowly and sub-surface to avoid high localized concentrations. - Solvent Selection: Use non-polar, aprotic solvents to disfavor ionic mechanisms.
Runaway Reaction and Poor Temperature Control - Exothermic Nature of Halogenation: Halogenation reactions are often highly exothermic.[5] - Reduced Surface-Area-to-Volume Ratio at Scale: Heat dissipation is less efficient in larger reactors.[6] - Inadequate Cooling Capacity: The cooling system may not be sufficient for the heat generated at a larger scale.- Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat of reaction and the rate of heat evolution. - Semi-Batch Process: Add one of the reactants gradually to control the rate of reaction and heat generation.[6] - Reactor Engineering: Ensure the pilot or production scale reactor has adequate cooling capacity and heat transfer characteristics. - Emergency Preparedness: Have an emergency cooling and quenching system in place.[6]
Difficulties in Product Purification - Close Boiling Points of Isomers: Isomeric byproducts may have boiling points close to that of this compound, making distillation challenging. - Thermal Instability: The product may be sensitive to high temperatures required for distillation.[7] - Presence of Corrosive Byproducts: Hydrogen chloride (HCl) is a common byproduct which can be corrosive.[8]- Fractional Distillation under Reduced Pressure: Lowering the pressure will reduce the boiling points and can help in separating closely boiling isomers and prevent thermal degradation. - Aqueous Wash: Include a workup step with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove HCl. - Chromatography: For high-purity requirements, preparative chromatography may be necessary, although this can be costly at scale.
Corrosion of Equipment - Generation of Hydrogen Chloride (HCl): HCl is a corrosive byproduct of the chlorination reaction.[8] - Presence of Moisture: Moisture can exacerbate corrosion in the presence of HCl.- Material of Construction: Use reactors and ancillary equipment made of corrosion-resistant materials (e.g., glass-lined steel, Hastelloy). - Dry Reaction Conditions: Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are the highly exothermic nature of the chlorination reaction, which can lead to a thermal runaway if not properly controlled.[6][10] Additionally, the reagents and the product are flammable liquids, and the reaction generates corrosive hydrogen chloride gas.[4][8][11] Proper personal protective equipment, adequate ventilation, and robust temperature control are crucial.[12][13]

Q2: How does the choice of chlorinating agent affect the scale-up process?

A2: The choice of chlorinating agent is critical. While chlorine gas is inexpensive, its handling at a large scale poses significant safety risks. Reagents like N-chlorosuccinimide (NCS) can provide a more controlled source of chlorine for allylic substitution, potentially reducing the formation of addition byproducts and improving the safety profile of the process.[3][4]

Q3: What are the key process parameters to monitor during the scale-up?

A3: Key parameters to monitor include temperature, pressure, reactant addition rate, and mixing efficiency. In-situ analytical techniques like FTIR or Raman spectroscopy can provide real-time information on reactant consumption and product formation, allowing for better process control.

Q4: How can I minimize the formation of the undesired 1,2-dichlorocyclohexane (B75773) byproduct?

A4: To minimize the formation of 1,2-dichlorocyclohexane, which results from an addition reaction, you should favor conditions that promote a free-radical substitution pathway. This can be achieved by using a low concentration of the chlorinating agent, employing a radical initiator, using a non-polar solvent, and potentially operating at a higher temperature.[2][3]

Q5: What are the challenges in purifying this compound at an industrial scale?

A5: The main challenge is the separation of this compound from its isomers (e.g., 1-chlorocyclohexene (B1361362) and 4-chlorocyclohexene) and dichlorinated byproducts, which may have close boiling points. Fractional distillation under reduced pressure is the most common method. Ensuring the removal of acidic impurities like HCl is also important to prevent corrosion and product degradation during storage.

Experimental Protocols

Laboratory-Scale Synthesis of this compound from 2-Cyclohexen-1-ol

This protocol is based on a known laboratory procedure and serves as a baseline for scale-up considerations.[9]

Materials:

  • 2-Cyclohexen-1-ol

  • 1-chloro-1-(dimethylamino)-2-methyl-1-propene

  • Dichloromethane (B109758) (anhydrous)

  • Dry argon or nitrogen

Procedure:

  • A three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a dropping funnel, is dried in an oven and cooled under a stream of dry argon.

  • 2-Cyclohexen-1-ol is dissolved in anhydrous dichloromethane and added to the flask.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of 1-chloro-1-(dimethylamino)-2-methyl-1-propene (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield of this compound check_completeness Check Reaction Completeness (TLC/GC/NMR) low_yield->check_completeness check_byproducts Analyze for Byproducts low_yield->check_byproducts incomplete_reaction Incomplete Reaction check_completeness->incomplete_reaction Yes byproduct_formation Significant Byproduct Formation check_byproducts->byproduct_formation Yes optimize_conditions Increase Time/Temperature incomplete_reaction->optimize_conditions adjust_pathway Adjust Reaction Pathway (e.g., radical initiator) byproduct_formation->adjust_pathway

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

experimental_workflow start Start: Reagents and Solvent reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup cooling Cooling to 0°C reaction_setup->cooling reagent_addition Controlled Addition of Chlorinating Agent cooling->reagent_addition reaction Reaction at Room Temperature reagent_addition->reaction monitoring In-Process Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Neutralization monitoring->workup Complete purification Purification (Fractional Distillation) workup->purification end Final Product: this compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Nucleophilic Attack on 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic attack on 3-chlorocyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for nucleophilic attack on this compound?

A1: Nucleophilic attack on this compound, an allylic halide, can proceed through several competing pathways: S(_N)1, S(_N)2, and elimination (E1 and E2) reactions.[1][2] The allylic nature of the substrate can stabilize a carbocation intermediate, making the S(_N)1 pathway viable.[3] However, the secondary carbon also allows for a direct backside attack, characteristic of the S(_N)2 mechanism.[4] The choice of nucleophile, solvent, and temperature will significantly influence which pathway predominates.[5]

Q2: How do I favor the S(_N)2 pathway to achieve inversion of stereochemistry?

A2: To favor the S(N)2 pathway, which proceeds with inversion of configuration, you should use a strong, negatively charged nucleophile and a polar aprotic solvent.[5][6] Polar aprotic solvents, such as acetone (B3395972) or DMF, solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[3] Lower temperatures are also recommended to minimize competing elimination reactions.[5][7]

Q3: What conditions are optimal for promoting the S(_N)1 pathway?

A3: The S(N)1 pathway, which involves a carbocation intermediate and typically results in a racemic mixture of products, is favored by conditions that stabilize this intermediate.[8] Use a weak, neutral nucleophile (like water or an alcohol) and a polar protic solvent (such as ethanol (B145695) or water).[4][6] These solvents can stabilize the carbocation intermediate through hydrogen bonding. Higher temperatures can also favor the S(_N)1 mechanism over S(_N)2, but be aware that this can also increase the likelihood of elimination byproducts.[5][9]

Q4: My reaction is giving a high yield of cyclohexene (B86901) derivatives instead of the desired substitution product. What is causing this and how can I fix it?

A4: The formation of cyclohexene derivatives indicates that elimination reactions (E1 or E2) are outcompeting your desired substitution reaction. This is often caused by using a strong, bulky base as a nucleophile or by running the reaction at elevated temperatures.[7][10] The activation energy for elimination is generally higher than for substitution, so increasing the temperature will favor elimination.[7][11] To minimize elimination, use a less sterically hindered nucleophile with higher nucleophilicity than basicity and conduct the reaction at a lower temperature.[7][9]

Q5: The reaction is proceeding very slowly or not at all. What are some potential causes and solutions?

A5: Several factors could lead to a slow or stalled reaction:

  • Poor Leaving Group: While chloride is a reasonably good leaving group, you might consider converting it to a better leaving group like iodide or tosylate if possible, although this adds steps to your synthesis.[3]

  • Weak Nucleophile in S(_N)2 Conditions: If you are aiming for an S(_N)2 reaction, a weak, neutral nucleophile may not be potent enough to attack the electrophilic carbon directly.[4] Consider using a stronger, anionic nucleophile.

  • Inappropriate Solvent: Using a polar protic solvent for an S(_N)2 reaction can solvate and stabilize the nucleophile, reducing its reactivity.[12] Conversely, a nonpolar solvent will not adequately stabilize the carbocation intermediate in an S(_N)1 reaction.[3] Ensure your solvent choice matches your desired reaction pathway.

  • Low Temperature: While lower temperatures suppress elimination, they also slow down the rate of substitution. A modest increase in temperature may be necessary to achieve a reasonable reaction rate, but this must be balanced against the risk of side reactions.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Substitution Product 1. Competing elimination reactions.[7] 2. Reaction has not gone to completion. 3. Inappropriate solvent choice hindering the desired pathway.[14]1. Lower the reaction temperature. Use a strong, non-bulky nucleophile.[9] 2. Increase reaction time or gently increase temperature. Monitor progress by TLC. 3. For S(_N)2, switch to a polar aprotic solvent (e.g., acetone, DMF). For S(_N)1, use a polar protic solvent (e.g., ethanol, water).[4]
Mixture of S(_N)1 and S(_N)2 Products The reaction conditions are intermediate, allowing both pathways to occur. This is common with secondary halides.[6]To favor S(_N)1: Use a weak nucleophile and a polar protic solvent.[6] To favor S(_N)2: Use a strong nucleophile and a polar aprotic solvent.[6]
Formation of Rearranged Products An S(_N)1 mechanism is occurring, leading to a carbocation intermediate that can rearrange to a more stable form.This is less common with this compound as the allylic carbocation is already resonance-stabilized.[3] However, to avoid any possibility of rearrangement, use S(_N)2 conditions (strong nucleophile, polar aprotic solvent, low temperature).[4]
Product is a Racemic Mixture The reaction is proceeding via an S(_N)1 mechanism, where the planar carbocation can be attacked from either face.[8]If a specific stereoisomer is required, you must use S(_N)2 conditions, which proceed with inversion of stereochemistry.[1]

Data Presentation

Table 1: Influence of Solvent on Nucleophilic Substitution Pathways

Solvent TypeExamplesEffect on S(N)1 RateEffect on S(_N)2 RateFavored Pathway
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Increases rate by stabilizing the carbocation intermediate.Decreases rate by solvating and stabilizing the nucleophile.[12]S(_N)1
Polar Aprotic Acetone, Dimethylformamide (DMF), Acetonitrile (MeCN)Does not significantly stabilize the carbocation.Increases rate by solvating the counter-ion but not the nucleophile.[3][6]S(_N)2
Nonpolar Hexane, Toluene, Carbon Tetrachloride (CCl₄)Slows rate significantly due to inability to stabilize the carbocation.[3]Slows rate as ionic nucleophiles have poor solubility.Generally unsuitable

Experimental Protocols

Protocol 1: S(_N)2 Substitution of this compound with Sodium Azide (B81097)

  • Objective: To synthesize 3-azidocyclohexene via an S(_N)2 reaction.

  • Materials: this compound, sodium azide (NaN₃), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).[15]

    • Add anhydrous DMF to dissolve the this compound.

    • Add sodium azide (1.5 eq) to the solution.[15]

    • Heat the reaction mixture to 50-60 °C and stir vigorously.[15]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers.[15]

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).[15]

    • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.[15]

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-azidocyclohexene.

Protocol 2: S(_N)1 Solvolysis of this compound in Aqueous Ethanol

  • Objective: To synthesize 3-ethoxycyclohexene (B15376129) and cyclohex-2-en-1-ol via an S(_N)1 reaction.

  • Materials: this compound, ethanol, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 1:1 (v/v) solution of ethanol and deionized water.

    • Dissolve this compound (1.0 eq) in the aqueous ethanol solution.

    • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and stir for 24-48 hours.

    • Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the appearance of the two substitution products.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution by adding solid sodium bicarbonate in small portions until effervescence ceases.[15]

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[15]

    • Filter the solution and carefully concentrate the solvent at room temperature under a stream of nitrogen (to avoid loss of volatile products).

    • Analyze the product mixture by GC-MS and NMR to identify and quantify the 3-ethoxycyclohexene and cyclohex-2-en-1-ol products.

Visualizations

ReactionChoice Start Goal: Nucleophilic Substitution on this compound Nucleophile Choose Nucleophile Start->Nucleophile StrongNu Strong & Anionic? (e.g., N3-, RS-, CN-) Nucleophile->StrongNu Yes WeakNu Weak & Neutral? (e.g., H2O, ROH) Nucleophile->WeakNu No Solvent_SN2 Choose Solvent StrongNu->Solvent_SN2 Solvent_SN1 Choose Solvent WeakNu->Solvent_SN1 Aprotic Polar Aprotic (DMF, Acetone) Solvent_SN2->Aprotic Recommended Protic Polar Protic (EtOH, H2O) Solvent_SN1->Protic Recommended Result_SN2 Favors SN2 Pathway (Inversion of Stereochemistry) Aprotic->Result_SN2 Result_SN1 Favors SN1 Pathway (Racemization) Protic->Result_SN1 ExperimentalWorkflow cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Combine Reactants (this compound, Nucleophile) B 2. Add Solvent A->B C 3. Heat and Stir B->C D 4. Quench Reaction & Neutralize C->D Monitor by TLC/GC-MS E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Column Chromatography G->H I Final Product H->I Characterize ReactionPathways cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_E2 Elimination Pathway Reactant This compound Carbocation Allylic Carbocation (Intermediate) Reactant->Carbocation Slow, -Cl- (Weak Nu, Protic Solvent) TransitionState Pentavalent Transition State Reactant->TransitionState Concerted Attack (Strong Nu, Aprotic Solvent) Elimination_Product Elimination Product (e.g., Cyclohexadiene) Reactant->Elimination_Product Strong, Bulky Base High Temperature SN1_Product Racemic Substitution Product Carbocation->SN1_Product Fast, +Nu: SN2_Product Inverted Substitution Product TransitionState->SN2_Product

References

Technical Support Center: Analysis of 3-Chlorocyclohexene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 3-Chlorocyclohexene samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why am I seeing broad or tailing peaks for this compound?

A1: Peak tailing for halogenated compounds like this compound can be caused by several factors:

  • Active Sites in the Injection Port or Column: The liner and the front end of the GC column can contain active sites that interact with the analyte.

    • Solution: Use a deactivated liner and a column specifically designed for analyzing active compounds. Regularly replace the liner and trim the first few centimeters of the column.

  • Improper Temperature Settings: If the injection port temperature is too low, the sample may not vaporize completely and uniformly.

    • Solution: Ensure the injector temperature is appropriate for the volatility of this compound. A typical starting point is 250 °C.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1]

    • Solution: Dilute your sample or reduce the injection volume.

Q2: I am observing unexpected peaks in my chromatogram. How can I identify them?

A2: Unexpected peaks can be impurities, contaminants, or artifacts. Here's how to approach their identification:

  • Mass Spectral Library Search: The primary method for identification is to compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST).

  • Consider Potential Impurities: Refer to the "Potential Impurities in this compound" table below to see if the retention time and mass spectrum match any known impurities.

  • Blank Analysis: Inject a solvent blank to check for contamination from the solvent, syringe, or sample vial.

  • System Contamination: If the peaks persist in the blank, they may be coming from the GC-MS system itself (e.g., septum bleed, previous sample carryover). Bake out the column and run another blank.

Q3: My sensitivity for this compound is low. What can I do to improve it?

A3: Low sensitivity can be a symptom of several issues:

  • Leaks in the System: Air leaks in the GC or MS can significantly reduce sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to the injection port septum, column fittings, and MS interface.

  • Contaminated Ion Source: A dirty ion source will result in poor ionization and lower signal.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Suboptimal MS Parameters: The MS settings may not be optimized for your analyte.

    • Solution: Autotune the mass spectrometer. You can also manually optimize parameters such as the electron energy and ion source temperature.

Q4: The retention time of this compound is shifting between runs. What is the cause?

A4: Retention time shifts are typically due to changes in flow rate or temperature.

  • Carrier Gas Flow Instability: Fluctuations in the carrier gas flow rate will cause retention times to vary.

    • Solution: Check the gas supply and regulators. Ensure the electronic pressure control (EPC) is functioning correctly.

  • Oven Temperature Fluctuations: Inconsistent oven temperature programming will lead to retention time shifts.

    • Solution: Verify that the GC oven is calibrated and maintaining the set temperature accurately.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If the column is old or has been subjected to high temperatures, it may need to be replaced.

Data Presentation: Potential Impurities in this compound

The following table summarizes potential impurities that may be found in this compound samples, arising from synthesis, degradation, or side reactions.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
CyclohexeneC₆H₁₀82.14Starting material for some synthesis routes.
1-ChlorocyclohexeneC₆H₉Cl116.59Isomerization product.
4-ChlorocyclohexeneC₆H₉Cl116.59Isomerization product.
DichlorocyclohexaneC₆H₁₀Cl₂153.05Byproduct of synthesis.
CyclohexadieneC₆H₈80.13Elimination reaction product.[2]
2-Cyclohexen-1-olC₆H₁₀O98.14Starting material for some synthesis routes.[3]
CyclohexanoneC₆H₁₀O98.14Oxidation product.

Experimental Protocols

GC-MS Method for the Analysis of this compound and its Impurities

This protocol provides a general framework for the analysis. Method optimization may be required based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 100 µg/mL.

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Port:

    • Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For any other peaks, perform a mass spectral library search for tentative identification.

  • Quantify impurities using an internal or external standard method, depending on the required accuracy.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Vortex Vortexing Dilution->Vortex Injection GC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification of Impurities LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Chlorocyclohexene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Low conversion rates in palladium-catalyzed cross-coupling reactions of 3-chlorocyclohexene can be a significant hurdle in synthetic workflows. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering actionable solutions for both Suzuki-Myaura and Heck coupling reactions involving this compound.

General Issues Affecting Both Suzuki and Heck Couplings

Q1: My reaction shows low or no conversion of this compound. Where should I start troubleshooting?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the fundamental components of your reaction setup. Start by verifying the quality and purity of your reagents and ensuring that the reaction is performed under strictly inert conditions.

  • Reagent Quality:

    • This compound: Ensure it is free from impurities, such as isomeric chlorides or oxidation byproducts. Consider purification by distillation if necessary.

    • Boronic Acid/Ester (Suzuki) or Alkene (Heck): Boronic acids are prone to degradation over time. Use fresh or recently purified coupling partners.

    • Solvents: Use anhydrous, degassed solvents. Residual water and oxygen can deactivate the palladium catalyst.[1]

    • Base: The choice and quality of the base are critical. Ensure your base is anhydrous and has been stored properly.

  • Inert Atmosphere:

    • Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

    • Assemble your reaction under a positive pressure of inert gas.

Q2: I observe the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a sign of catalyst decomposition, where the active Pd(0) species aggregates and precipitates out of solution, leading to a loss of catalytic activity.[2]

  • Insufficient Ligand: The ligand stabilizes the palladium catalyst. An inadequate ligand-to-metal ratio can lead to catalyst agglomeration. Consider increasing the ligand loading.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific reaction conditions or substrates. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands often provide better stability and reactivity.[3]

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, although this may require longer reaction times.[2]

Suzuki-Miyaura Coupling Specific Issues

Q3: My Suzuki coupling of this compound is sluggish. How can I improve the reaction rate and yield?

A3: Besides the general points in Q1 and Q2, several factors specific to Suzuki coupling can be optimized:

  • Catalyst and Ligand Choice: For allylic chlorides like this compound, the choice of catalyst and ligand is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results. Consider screening different palladium precatalysts and ligands.

  • Base Selection: The base plays a key role in the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can promote side reactions. A screening of bases is often beneficial.

  • Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Biphasic solvent systems (e.g., toluene/water, dioxane/water) are common for Suzuki reactions.[4]

Heck Coupling Specific Issues

Q4: In my Heck reaction with this compound, I'm observing a mixture of regioisomers (α- and γ-arylation). How can I control the regioselectivity?

A4: The formation of regioisomers is a common challenge in the Heck coupling of allylic substrates. The regioselectivity is influenced by several factors:

  • Ligand Effects: The steric and electronic properties of the ligand can direct the regioselectivity of the migratory insertion step. Bulky ligands often favor the formation of the linear (E-isomeric) product.

  • Additives: In some cases, the addition of silver salts can influence the reaction pathway and improve regioselectivity.[2]

  • Reaction Conditions: Temperature and solvent can also play a role in determining the ratio of regioisomers.

Q5: I'm observing the formation of dienes as byproducts in my coupling reaction. What is causing this and how can I minimize it?

A5: The formation of dienes, such as cyclohexadiene, is a result of a competing elimination reaction (dehydrochlorination) of this compound. This side reaction is often promoted by:

  • Strong Bases: Using a very strong base can favor elimination over the desired coupling reaction. Consider using a milder base.

  • High Temperatures: Elevated temperatures can also increase the rate of elimination. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables provide illustrative data on how different reaction parameters can affect the yield of 3-arylcyclohexene in a Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is intended to guide optimization efforts.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O801245
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane/H₂O100885
3PdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O901270
4[Pd(allyl)Cl]₂ (1)SPhos (2)K₃PO₄Toluene801092

Table 2: Effect of Base and Solvent on Yield

EntryPalladium SystemBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃/XPhosK₂CO₃ (2)Toluene/H₂O100875
2Pd₂(dba)₃/XPhosK₃PO₄ (2)Dioxane/H₂O100885
3Pd₂(dba)₃/XPhosCs₂CO₃ (2)THF801288
4Pd₂(dba)₃/XPhosNaOtBu (2)Toluene801260 (with diene formation)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Coupling of this compound with an Alkene

This protocol provides a general method for the Heck coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, ethyl acrylate, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the palladium catalyst and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base, this compound, and the alkene.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Troubleshooting and Reaction Pathways

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion cluster_reagents Reagent & Condition Checks cluster_catalyst Catalyst System Checks cluster_optimization Parameter Optimization start Low Conversion Observed check_reagents Verify Reagent Purity and Anhydrous/Inert Conditions start->check_reagents Initial Check check_catalyst Assess Catalyst Activity and Stability check_reagents->check_catalyst Reagents OK reagent_purity Purify/Replace This compound, Coupling Partner check_reagents->reagent_purity solvent_prep Use Freshly Distilled/ Degassed Solvents check_reagents->solvent_prep inert_atmosphere Ensure Proper Degassing and Inert Atmosphere check_reagents->inert_atmosphere optimize_conditions Systematically Optimize Reaction Parameters check_catalyst->optimize_conditions Catalyst Appears Active palladium_black Observe for Pd Black? (Catalyst Decomposition) check_catalyst->palladium_black success Improved Conversion optimize_conditions->success Optimization Successful screen_bases Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_conditions->screen_bases screen_solvents Screen Solvents (e.g., Toluene, Dioxane, THF) optimize_conditions->screen_solvents adjust_temp Adjust Temperature optimize_conditions->adjust_temp increase_ligand Increase Ligand Ratio palladium_black->increase_ligand Yes screen_ligands Screen Different Ligands (e.g., Buchwald, NHC) palladium_black->screen_ligands Yes

Caption: A logical workflow for troubleshooting low conversion in this compound coupling reactions.

Diagram 2: Competing Reaction Pathways for this compound

Competing_Pathways cluster_coupling Desired Coupling Pathway cluster_side_reactions Side Reaction Pathways start This compound + Pd(0)L_n oxidative_addition Oxidative Addition start->oxidative_addition pi_allyl_complex π-Allyl Palladium Complex oxidative_addition->pi_allyl_complex transmetalation Transmetalation (Suzuki) pi_allyl_complex->transmetalation Suzuki migratory_insertion Migratory Insertion (Heck) pi_allyl_complex->migratory_insertion Heck beta_hydride_elimination β-Hydride Elimination pi_allyl_complex->beta_hydride_elimination Strong Base/ High Temp isomerization Isomerization pi_allyl_complex->isomerization Can lead to regioisomers reductive_elimination Reductive Elimination transmetalation->reductive_elimination migratory_insertion->reductive_elimination product Coupled Product reductive_elimination->product diene Diene Byproduct beta_hydride_elimination->diene rearranged_product Rearranged Product isomerization->rearranged_product

Caption: Competing reaction pathways in the palladium-catalyzed coupling of this compound.

References

Minimizing elimination byproducts in 3-Chlorocyclohexene substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 3-chlorocyclohexene. Our goal is to help you minimize elimination byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions when performing a nucleophilic substitution on this compound?

A1: When using a nucleophile with this compound, you will primarily observe a competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This compound is a secondary allylic halide, which can undergo all four pathways. The desired substitution reaction replaces the chlorine atom with the nucleophile, while the undesired elimination reaction removes the chlorine and a proton to form cyclohexadienes (1,3-cyclohexadiene or 1,4-cyclohexadiene).

Q2: What is the primary cause of elimination byproduct formation?

A2: Elimination byproducts are favored when the nucleophile acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the chlorine. Several factors influence this, including the strength and steric bulk of the nucleophile/base, the reaction temperature, and the solvent used.[1][2][3]

Q3: How does the choice of nucleophile affect the substitution-to-elimination ratio?

A3: The properties of the nucleophile are critical. Strong, non-bulky nucleophiles that are weak bases favor SN2 substitution. Good examples include iodide (I⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).[4] Conversely, strong, bulky bases, such as potassium tert-butoxide, will heavily favor E2 elimination.[2] Strong, non-bulky bases like hydroxide (B78521) (OH⁻) and methoxide (B1231860) (CH₃O⁻) can lead to a mixture of SN2 and E2 products.

Q4: What is the role of the solvent in controlling the reaction outcome?

A4: The solvent plays a crucial role in stabilizing intermediates and transition states.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions. They solvate the cation but leave the anion (the nucleophile) relatively free and highly reactive.[5]

  • Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the carbocation intermediate in SN1 reactions and can also solvate the nucleophile, reducing its nucleophilicity and favoring SN1/E1 pathways.[5] For SN2 reactions, polar protic solvents can slow down the reaction rate.

Q5: How does temperature influence the formation of elimination byproducts?

A5: Higher temperatures generally favor elimination over substitution.[1] Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway. To minimize elimination, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High yield of cyclohexadiene byproducts The nucleophile is too basic or sterically hindered.Switch to a less basic and/or less hindered nucleophile. For example, if using sodium ethoxide, consider switching to sodium acetate.
The reaction temperature is too high.Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider longer reaction times.
The solvent is promoting elimination (e.g., a polar protic solvent with a strong base).Change to a polar aprotic solvent like DMSO or DMF, which favors SN2 reactions.
Low or no reaction conversion The nucleophile is too weak.Use a stronger nucleophile. If this leads to elimination, you may need to optimize other conditions.
The temperature is too low.Gradually increase the temperature, monitoring for the formation of elimination byproducts.
The leaving group is not sufficiently activated.While chlorine is a reasonable leaving group, in some cases, converting it to a better leaving group (e.g., iodide via the Finkelstein reaction) can be beneficial.
Formation of multiple substitution products (isomers) The reaction is proceeding through an SN1 mechanism, leading to a carbocation intermediate that can be attacked from either face.To favor the SN2 pathway and achieve inversion of stereochemistry, use a high concentration of a strong, non-basic nucleophile in a polar aprotic solvent at a low temperature.

Data Presentation: Expected Product Ratios

The following table provides an estimation of the major and minor products based on general principles of substitution and elimination reactions applied to this compound. Actual yields will vary based on precise experimental conditions.

Nucleophile/Base Solvent Temperature Expected Major Pathway(s) Expected Major Product(s) Expected Minor Product(s)
NaCNDMSORoom Temp.SN23-CyanocyclohexeneCyclohexadienes
NaN₃DMFRoom Temp.SN23-AzidocyclohexeneCyclohexadienes
NaOCH₃CH₃OHRoom Temp.SN2 / E23-MethoxycyclohexeneCyclohexadienes
KOtButBuOHRoom Temp.E2Cyclohexadienes3-(tert-Butoxy)cyclohexene
CH₃COOH-Low Temp.SN1 / E13-AcetoxycyclohexeneCyclohexadienes
H₂OH₂OLow Temp.SN1 / E1Cyclohexen-3-olCyclohexadienes
NaOCH₃CH₃OHRefluxE2 > SN2Cyclohexadienes3-Methoxycyclohexene

Experimental Protocols

Protocol for Minimizing Elimination: SN2 Substitution with Sodium Cyanide

This protocol aims to maximize the yield of 3-cyanocyclohexene while minimizing the formation of cyclohexadiene byproducts.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.

    • To a round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (1.2 equivalents).

    • Fit the flask with a septum and place it under a positive pressure of inert gas.

    • Add anhydrous DMSO via syringe, ensuring the sodium cyanide is fully dissolved or well-suspended.

  • Reaction Execution:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add this compound (1.0 equivalent) to the stirred solution via syringe over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 3-cyanocyclohexene.

Visualizations

Substitution_vs_Elimination cluster_paths Reaction Pathways Substrate This compound Substitution Substitution (SN1/SN2) (Desired) Substrate->Substitution Nucleophilic Attack on Carbon Elimination Elimination (E1/E2) (Byproduct) Substrate->Elimination Proton Abstraction by Base Product Product Substitution->Product Substituted Product Byproduct Byproduct Elimination->Byproduct Cyclohexadienes

Caption: Competing pathways in this compound reactions.

Troubleshooting_Flowchart Start High Elimination Byproduct? Check_Temp Is Temperature > Room Temp? Start->Check_Temp Yes Check_Base Is Nucleophile a Strong Base? Start->Check_Base No Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Temp->Check_Base No Success Problem Solved Lower_Temp->Success Change_Nuc Use Weaker Base/ Stronger Nucleophile Check_Base->Change_Nuc Yes Check_Solvent Is Solvent Protic? Check_Base->Check_Solvent No Change_Nuc->Success Change_Solvent Switch to Polar Aprotic Solvent Check_Solvent->Change_Solvent Yes Check_Solvent->Success No Change_Solvent->Success

Caption: Troubleshooting guide for minimizing elimination.

References

Technical Support Center: Refinement of Experimental Protocols for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and refine their experimental protocols. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when a stereoselective reaction is providing low enantiomeric or diastereomeric excess?

A1: When encountering low stereoselectivity, a systematic evaluation of the reaction parameters is crucial. The primary factors to investigate include the catalyst system, solvent, and reaction temperature. For catalytic reactions, ensure the catalyst's purity and handle it under appropriate inert conditions to prevent degradation. The choice of ligand, metal precursor, and any additives can significantly influence the stereochemical outcome. Solvent polarity and its ability to coordinate with the catalyst or reactants can alter the transition state energies, thereby affecting selectivity. Temperature is also a critical parameter, as lower temperatures often enhance selectivity by favoring the transition state with the lower activation energy.[1][2][3]

Q2: How does the choice of a chiral auxiliary impact diastereoselectivity?

A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk and electronic properties of the auxiliary create a chiral environment that biases the approach of reagents to one face of the molecule. For instance, in aldol (B89426) reactions, Evans oxazolidinones are commonly used auxiliaries that provide high levels of diastereoselectivity by directing the enolate to react from a specific face.[2] If poor selectivity is observed, consider screening different chiral auxiliaries with varying steric and electronic features.

Q3: Can the N-protecting group on a substrate influence the stereochemical outcome?

A3: Yes, the N-protecting group can have a significant impact on stereoselectivity, particularly in reactions involving amino groups. The size and nature of the protecting group can influence the conformation of the substrate and its transition state. In the reduction of β-amino ketones, for example, the choice of protecting group can determine whether the reaction proceeds through a chelation-controlled or non-chelation-controlled pathway, leading to different diastereomers. Bulky protecting groups can also sterically hinder one face of the molecule, thereby directing the approach of a reagent and enhancing diastereoselectivity.[2]

Q4: What are common causes of poor reproducibility in stereoselective reactions?

A4: Poor reproducibility can stem from several sources. The purity of reagents and solvents is paramount; trace impurities can sometimes act as catalyst poisons or alter the reaction pathway. The water content in the reaction is a frequent culprit, especially in reactions involving moisture-sensitive reagents like Lewis acids. Therefore, ensuring all reagents and solvents are anhydrous is critical.[3] Variations in reaction setup, such as stirring rate and the rate of addition of reagents, can also affect the outcome. For catalytic reactions, the age and storage conditions of the catalyst can lead to variability.

Troubleshooting Guides

Low Enantioselectivity in a Catalytic Reaction
Problem Potential Cause Troubleshooting Step Expected Outcome
Low enantiomeric excess (ee)Suboptimal Ligand/CatalystScreen a variety of chiral ligands with different electronic and steric properties. Also, consider different metal precursors.Identification of a more effective catalyst system leading to higher ee.
Incorrect SolventVary the solvent, exploring a range of polarities and coordinating abilities.Improved catalyst performance and enhanced enantioselectivity.[4]
Non-ideal TemperatureOptimize the reaction temperature. Often, lowering the temperature improves selectivity.Increased enantioselectivity due to a larger energy difference between the diastereomeric transition states.[3]
Catalyst Racemization or DegradationEnsure the catalyst is handled under inert conditions and is of high purity.Maintained catalyst integrity and improved enantioselectivity.[2]
Poor Diastereoselectivity in an Aldol Reaction
Problem Potential Cause Troubleshooting Step Expected Outcome
Poor diastereomeric ratio (dr)Suboptimal Lewis AcidScreen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find one that provides the best facial selectivity.[3]Enhanced diastereoselectivity through optimal coordination and conformational locking.
Incorrect Enolate GeometryVary the conditions for enolate formation (e.g., base, solvent, temperature) to favor the formation of the desired (E)- or (Z)-enolate.Improved diastereoselectivity by controlling the geometry of the key intermediate.
Non-ideal TemperaturePerform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol.[2]Increased diastereoselectivity.
Steric HindranceIf consistently poor selectivity is observed, consider using a different chiral auxiliary with different steric bulk.[2]Improved facial selectivity due to a better-matched auxiliary.

Experimental Protocols

Detailed Methodology for a Diastereoselective Aldol Reaction

This protocol describes a general procedure for a titanium tetrachloride-mediated aldol reaction using a chiral auxiliary.

Materials:

  • (-)-Isopulegol-derived ester (1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Titanium tetrachloride (TiCl₄, 1.1 eq)

  • Silyl (B83357) enol ether of the desired ketone (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the (-)-isopulegol (B1672291) ester in anhydrous DCM at -78 °C under an inert atmosphere, add TiCl₄ dropwise.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • In a separate flask, prepare the silyl enol ether of the desired ketone.

  • Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction for 4 hours at -78 °C, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

experimental_workflow General Workflow for Optimizing Stereoselectivity cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Troubleshooting & Refinement cluster_3 Final Protocol start Define Target Stereoisomer reagents Select Chiral Catalyst/Auxiliary & Reagents start->reagents conditions Set Initial Reaction Conditions (Solvent, Temp) reagents->conditions run_reaction Perform Experiment conditions->run_reaction analyze Analyze Product Mixture (ee/dr) run_reaction->analyze decision Stereoselectivity Acceptable? analyze->decision optimize Systematically Vary Parameters (Ligand, Solvent, Temp) decision->optimize No end Finalized Protocol decision->end Yes optimize->run_reaction Iterate troubleshooting_logic Troubleshooting Low Stereoselectivity cluster_catalyst Catalyst/Auxiliary Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent & Substrate Issues start Low ee or dr Observed purity Verify Purity & Integrity start->purity temp Lower Temperature start->temp reagent_purity Check Reagent Purity start->reagent_purity screen_ligand Screen Ligands/Auxiliaries purity->screen_ligand solvent Screen Solvents temp->solvent concentration Vary Concentration solvent->concentration protecting_group Modify Protecting Groups reagent_purity->protecting_group

References

Technical Support Center: Overcoming Catalyst Deactivation in 3-Chlorocyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common challenges related to catalyst deactivation in reactions involving 3-chlorocyclohexene.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or has stopped completely. What are the likely causes related to the catalyst?

A1: A sudden drop in reaction rate or complete cessation of activity is a common sign of catalyst deactivation. For reactions involving this compound, a halogenated alkene, the primary causes of deactivation are typically:

  • Poisoning: The catalyst's active sites can be blocked by strong chemisorption of species present in the reaction mixture. In hydrodechlorination reactions, the generated hydrochloric acid (HCl) can alter the catalyst's electronic properties or structure.[1][2] Other impurities in the substrate or solvent can also act as poisons.

  • Coking/Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking the active sites and pores.[3] This is particularly common in reactions involving hydrocarbons at elevated temperatures.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of catalytic sites from the support.[4] This is a concern in liquid-phase reactions.

  • Sintering: At high reaction temperatures, small metal particles on the catalyst support can agglomerate into larger ones, resulting in a decrease in the active surface area.[5]

Q2: I'm observing a gradual decrease in catalyst performance over several reaction cycles. What is the most probable deactivation mechanism?

A2: A gradual loss of activity upon catalyst reuse often points towards mechanisms like coking, sintering, or leaching. While poisoning can sometimes be gradual, it is often more rapid.

  • Coking tends to build up over time, progressively blocking more active sites.

  • Sintering is a thermal process, and its effects can become more pronounced with each cycle, especially if high temperatures are used.[5]

  • Leaching of the active metal can occur slowly throughout the reaction, leading to a cumulative loss of activity with each reuse.

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: A systematic approach involving characterization of both the fresh and spent catalyst is essential for diagnosing the deactivation mechanism.[6][7][8]

Deactivation MechanismSymptoms & ObservationsRecommended Characterization Techniques
Poisoning Rapid loss of activity, often from the start of the reaction.X-ray Photoelectron Spectroscopy (XPS) to detect surface poisons. Temperature Programmed Desorption (TPD) to study the desorption of adsorbed species.
Coking/Fouling Gradual loss of activity. Visible discoloration of the catalyst (darkening).Thermogravimetric Analysis (TGA) to quantify the amount of coke. Transmission Electron Microscopy (TEM) to visualize coke deposits.
Sintering Gradual loss of activity, especially at high temperatures.TEM to observe changes in metal particle size. X-ray Diffraction (XRD) to measure crystallite size. Chemisorption techniques to determine the active metal surface area.
Leaching Loss of activity upon reuse. Color change in the reaction solution.Inductively Coupled Plasma (ICP) analysis of the reaction filtrate to quantify the leached metal. Hot filtration test to confirm catalysis by leached species.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible, but the feasibility and method depend on the deactivation mechanism.

  • Coking: Deactivation by coke is often reversible and can be addressed by controlled oxidation (burning off the coke) in a stream of air or a diluted oxygen mixture.[9]

  • Poisoning: If the poison is reversibly adsorbed, it may be removed by washing or thermal treatment. However, strong chemisorption often leads to irreversible poisoning.

  • Sintering and Leaching: These mechanisms cause permanent physical changes to the catalyst and are generally considered irreversible.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity in a Hydrodechlorination Reaction

  • Possible Cause: Catalyst poisoning by HCl produced during the reaction or impurities in the starting materials.

  • Troubleshooting Steps:

    • Add a Base: Incorporate a stoichiometric amount of a mild base (e.g., triethylamine (B128534) or sodium carbonate) to the reaction mixture to neutralize the HCl as it is formed.

    • Purify Reagents: Ensure the this compound, solvent, and any other reagents are of high purity to eliminate potential catalyst poisons.

    • Use a Guard Bed: If feedstock impurities are suspected, passing the reactants through a guard bed of appropriate adsorbent material before they enter the reactor can be effective.

Issue 2: Gradual Decline in Conversion Over Multiple Catalyst Batches

  • Possible Cause: Coking (fouling) of the catalyst surface.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.

    • Increase Hydrogen Partial Pressure: In hydrogenation or hydrodechlorination reactions, a higher partial pressure of hydrogen can suppress coke-forming side reactions.

    • Implement a Regeneration Protocol: After the reaction, regenerate the coked catalyst by calcination (see Experimental Protocols section for a general procedure).

Issue 3: Loss of Activity and Presence of Metal in the Product

  • Possible Cause: Leaching of the active metal from the catalyst support.

  • Troubleshooting Steps:

    • Perform a Hot Filtration Test: To confirm that leached species are catalytically active, filter the solid catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, leaching is occurring.

    • Modify the Catalyst Support: A support with stronger metal-support interactions can reduce leaching.

    • Change the Solvent: The polarity and coordinating ability of the solvent can influence the rate of leaching. Experiment with different solvents to find one that minimizes this effect.

Quantitative Data on Catalyst Performance

While specific data for this compound reactions is limited in the literature, the following tables provide illustrative data from similar hydrodechlorination reactions that can serve as a benchmark for performance and deactivation.

Table 1: Performance of Pd-based Catalysts in the Hydrodechlorination of Dichloromethane (DCM) over Time

Time on Stream (h)DCM Conversion (%)Selectivity to C2-C3 Hydrocarbons (%)
59065
407562
806058
1204555
Data adapted from a study on Pd/C catalysts, illustrating deactivation over time.[10]

Table 2: Effect of Regeneration on a Deactivated Pd/C Catalyst

Catalyst StateInitial DCM Conversion (%)Conversion after 70h on Stream (%)
Fresh Catalyst~85~40
Regenerated Catalyst~80~40
Illustrates the partial recovery of activity after regeneration by air treatment.[11]

Table 3: Influence of Bimetallic Composition on Catalyst Activity and Deactivation in Chlorobenzene Hydrodechlorination

CatalystAverage Conversion (%)Deactivation Behavior
Pd/SiO26Low deactivation
Pd67Ni33/SiO29Moderate deactivation
Pd33Ni67/SiO2<6Strong deactivation
Pd67Fe33/SiO213Low deactivation
Demonstrates how the addition of a second metal can influence both activity and stability.[1][12]

Experimental Protocols

Protocol 1: Preparation of a Supported Nickel Catalyst (e.g., Ni/SiO₂) by Impregnation

  • Support Preparation: Dry the silica (B1680970) (SiO₂) support at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution: Prepare a solution of a nickel precursor (e.g., nickel nitrate (B79036) hexahydrate) in a suitable solvent (e.g., deionized water or ethanol). The concentration should be calculated to achieve the desired nickel loading on the support.

  • Impregnation: Add the dried silica support to the impregnation solution. Stir the slurry at room temperature for 12-24 hours to ensure uniform wetting and adsorption of the nickel salt.

  • Drying: Remove the solvent by rotary evaporation at 60-80°C until a dry powder is obtained.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature at a rate of 5°C/min to 400-500°C and hold for 3-5 hours. This step decomposes the nickel salt to nickel oxide.

  • Reduction: Prior to the catalytic reaction, activate the catalyst by reducing the nickel oxide to metallic nickel. Place the calcined catalyst in a tube furnace and heat under a flow of hydrogen (typically diluted in nitrogen or argon) at 400-500°C for 4-6 hours.

Protocol 2: General Procedure for Hydrodechlorination of this compound

  • Reactor Setup: To a dried, inert-atmosphere glovebox or a Schlenk line, add the catalyst (e.g., 5 mol% Pd/C or Ni/SiO₂) to a reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the solvent (e.g., ethanol (B145695) or ethyl acetate), followed by the this compound substrate. If a base is used to neutralize HCl, it should be added at this stage.

  • Reaction Conditions: Seal the reaction vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm). Heat the reaction to the desired temperature (e.g., 25-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The filtrate can then be purified by distillation or chromatography to isolate the cyclohexene (B86901) product.

Protocol 3: Regeneration of a Coked Catalyst by Calcination

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration and wash it with a suitable solvent to remove any adsorbed organic species. Dry the catalyst in an oven at 100-120°C.

  • Calcination Setup: Place the dried, coked catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any residual flammable vapors.

  • Controlled Oxidation: Introduce a dilute stream of air or an oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂) into the furnace at a low flow rate.

  • Temperature Program: Slowly ramp the temperature (e.g., 2-5°C/min) to the target calcination temperature (typically 400-550°C). A slow ramp rate is crucial to prevent a sudden temperature increase (runaway) that could cause sintering and permanent damage to the catalyst.

  • Hold Period: Hold the catalyst at the target temperature until the coke has been completely combusted. This can be monitored by analyzing the off-gas for the absence of CO₂.

  • Cooling: Cool the regenerated catalyst to room temperature under a flow of inert gas before use.

Protocol 4: Hot Filtration Test to Detect Leaching

  • Reaction Setup: Set up the reaction as you normally would.

  • Reach Reaction Temperature: Bring the reaction mixture to the desired temperature and allow it to proceed for a period where you typically observe conversion.

  • Preheat Filtration Apparatus: In a separate setup, preheat a filtration apparatus (e.g., a Büchner funnel with filter paper or a fritted glass funnel) to the reaction temperature. This can be done by passing hot solvent through it.

  • Filter at Temperature: While maintaining the reaction temperature, quickly and carefully filter the solid catalyst from the reaction mixture.

  • Continue Reaction of Filtrate: Continue to heat and stir the filtrate (the liquid portion) under the same reaction conditions.

  • Monitor Filtrate Activity: Monitor the filtrate for any further conversion of the starting material. If the reaction continues in the absence of the solid catalyst, it is a strong indication that catalytically active species have leached into the solution.

Visualizing Deactivation and Troubleshooting

CatalystDeactivationPathways cluster_causes Deactivation Causes cluster_effects Effects on Catalyst cluster_outcome Experimental Observation Poisoning Poisoning BlockedSites Active Sites Blocked Poisoning->BlockedSites Coking Coking Coking->BlockedSites Sintering Sintering SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss Leaching Leaching MetalLoss Loss of Active Metal Leaching->MetalLoss ActivityLoss Decreased Reaction Rate / Stalled Reaction BlockedSites->ActivityLoss SurfaceAreaLoss->ActivityLoss MetalLoss->ActivityLoss

Caption: Common catalyst deactivation pathways in this compound reactions.

TroubleshootingWorkflow Start Reaction Performance Issue (Low Conversion / Stalled) CheckKinetics Rapid or Gradual Deactivation? Start->CheckKinetics Rapid Rapid Deactivation CheckKinetics->Rapid Rapid Gradual Gradual Deactivation CheckKinetics->Gradual Gradual Poisoning Suspect Poisoning Rapid->Poisoning CokingSintering Suspect Coking or Sintering Gradual->CokingSintering LeachingCheck Check for Metal in Product Gradual->LeachingCheck ActionPoisoning Action: - Add Base - Purify Reagents Poisoning->ActionPoisoning ActionCoking Action: - Optimize Temperature - Regenerate by Calcination CokingSintering->ActionCoking ActionSintering Action: - Lower Reaction Temperature - Irreversible CokingSintering->ActionSintering LeachingSuspected Suspect Leaching LeachingCheck->LeachingSuspected Yes NoLeaching Leaching Unlikely LeachingCheck->NoLeaching No ActionLeaching Action: - Hot Filtration Test - Change Solvent/Support LeachingSuspected->ActionLeaching

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 3-Chlorocyclohexene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for cyclohexene (B86901) and chlorocyclohexane. This data serves as a reference for understanding the influence of the double bond and the chlorine substituent on the chemical shifts and coupling constants in a cyclohexyl system.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyclohexene H-1, H-25.66m-
H-3, H-61.99m-
H-4, H-51.61m-
Chlorocyclohexane H-14.00ttJ = 9.6, 4.0
H-2ax, H-6ax2.06m-
H-2eq, H-6eq1.80m-
H-3ax, H-5ax1.30m-
H-3eq, H-5eq1.66m-
H-4ax1.36m-
H-4eq1.54m-

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
Cyclohexene C-1, C-2127.2
C-3, C-625.2
C-4, C-522.8
Chlorocyclohexane C-163.8
C-2, C-636.5
C-3, C-525.4
C-425.0

Predicted ¹H and ¹³C NMR Analysis for 3-Chlorocyclohexene

Based on the principles of NMR spectroscopy and the data from the analogous compounds, we can predict the spectral features of this compound:

  • ¹H NMR Spectrum:

    • Vinylic Protons (H-1 and H-2): These protons will be the most deshielded, appearing as a multiplet in the range of 5.5-6.0 ppm, similar to cyclohexene.

    • Allylic Proton (H-3): The proton on the carbon bearing the chlorine atom will be significantly deshielded due to the electronegativity of chlorine. Its signal is expected to be a multiplet around 4.0-4.5 ppm.

    • Allylic Protons (H-6): These protons, adjacent to the double bond, will appear as a multiplet around 2.0-2.5 ppm.

    • Aliphatic Protons (H-4 and H-5): These protons will be the most shielded, with their signals appearing as complex multiplets in the range of 1.5-2.0 ppm.

  • ¹³C NMR Spectrum:

    • Vinylic Carbons (C-1 and C-2): These sp² hybridized carbons will have chemical shifts in the range of 125-135 ppm.

    • Allylic Carbon (C-3): The carbon attached to the chlorine atom will be deshielded, with an expected chemical shift in the range of 55-65 ppm.

    • Allylic Carbon (C-6): This carbon, adjacent to the double bond, will have a chemical shift around 25-35 ppm.

    • Aliphatic Carbons (C-4 and C-5): These sp³ hybridized carbons will be the most shielded, with chemical shifts expected in the range of 20-30 ppm.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar compounds. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Spectrometer Parameters:

  • Instrumentation: Spectra can be acquired on a 300, 400, or 500 MHz NMR spectrometer. Higher field strengths generally result in better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of 10-12 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

Visualizing NMR Analysis Workflows

The following diagrams illustrate the logical flow of NMR spectral analysis and the relationship between molecular structure and NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Peak_Picking Peak Picking Baseline->Peak_Picking Integration Integration Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Peak_Picking->Integration

Caption: Workflow for NMR Spectral Analysis.

Structure_Signal_Correlation cluster_structure Molecular Structure cluster_signals NMR Signals Chem_Env Chemical Environment Chem_Shift Chemical Shift Chem_Env->Chem_Shift determines Adjacent_H Adjacent Protons Multiplicity Multiplicity Adjacent_H->Multiplicity influences Num_H Number of Protons Integration_Val Integration Num_H->Integration_Val corresponds to

Caption: Correlation of Molecular Structure to NMR Signals.

Reactivity Showdown: 3-Chlorocyclohexene vs. 3-Bromocyclohexene in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 3-chlorocyclohexene and 3-bromocyclohexene (B24779), supported by theoretical principles and generalized experimental data.

In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. Allylic halides, such as this compound and 3-bromocyclohexene, are versatile intermediates capable of undergoing both nucleophilic substitution and elimination reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired product outcomes. This guide provides a detailed comparison of the reactivity of these two compounds, supported by established chemical principles and generalized experimental observations.

Executive Summary of Reactivity

3-Bromocyclohexene is a more reactive substrate than this compound in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The weaker carbon-bromine bond is more easily cleaved, leading to faster reaction rates.

Data Presentation: Comparative Reactivity

Reaction TypeThis compound (Relative Rate)3-Bromocyclohexene (Relative Rate)Key Factors Influencing Reactivity
SN1 1>1 (Estimated 10-100x faster)Formation of a resonance-stabilized allylic carbocation; Bromide is a better leaving group.[1]
SN2 1>1 (Estimated 5-50x faster)Direct attack of the nucleophile; Weaker C-Br bond breaks more easily than the C-Cl bond.[2]
E1 1>1 (Estimated 10-100x faster)Formation of a resonance-stabilized allylic carbocation; Bromide is a better leaving group.[3]
E2 1>1 (Estimated 5-50x faster)Concerted removal of a proton and the leaving group; Weaker C-Br bond facilitates a faster reaction.[3]

Note: The relative rate values are estimations based on general principles of organic chemistry and data from similar substrates. The actual rate differences may vary depending on the specific reaction conditions (solvent, temperature, base/nucleophile).

Theoretical Framework: The Role of the Leaving Group

The observed difference in reactivity between this compound and 3-bromocyclohexene is fundamentally governed by the properties of the halogen leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.

Several factors contribute to bromide being a better leaving group than chloride:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the developing negative charge in the transition state of both substitution and elimination reactions.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.

  • Basicity: Weaker bases are better leaving groups. Bromide is a weaker base than chloride, further enhancing its ability to depart from the carbon atom.

Reaction Pathways and Mechanisms

Both this compound and 3-bromocyclohexene can undergo substitution and elimination reactions through various mechanisms, depending on the reaction conditions.

Nucleophilic Substitution Reactions (SN1 and SN2)

In nucleophilic substitution reactions, a nucleophile replaces the halogen atom.

  • SN1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the allylic carbocation, which is stabilized by resonance. 3-Bromocyclohexene will undergo SN1 reactions faster than this compound because the C-Br bond breaks more readily to form the carbocation.[1]

    SN1_Mechanism Substrate 3-Halocyclohexene Carbocation Allylic Carbocation (Resonance Stabilized) Substrate->Carbocation Slow (Rate-determining) -X⁻ Product Substitution Product Carbocation->Product Fast +Nu⁻

    Caption: SN1 reaction pathway for 3-halocyclohexenes.

  • SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is sensitive to steric hindrance. For both substrates, the SN2 reaction is viable. 3-Bromocyclohexene will react faster due to the lower energy required to break the C-Br bond in the transition state.[2]

    SN2_Mechanism Reactants Nu⁻ + 3-Halocyclohexene TransitionState Transition State [Nu---C---X]⁻ Reactants->TransitionState Concerted Step Products Substitution Product + X⁻ TransitionState->Products

    Caption: SN2 reaction pathway for 3-halocyclohexenes.

Elimination Reactions (E1 and E2)

In elimination reactions, a molecule of hydrogen halide (HX) is removed to form a double bond, in this case leading to the formation of 1,3-cyclohexadiene (B119728).

  • E1 Mechanism: Similar to the SN1 mechanism, the E1 reaction proceeds through a carbocation intermediate. Following the formation of the allylic carbocation, a base removes a proton from an adjacent carbon to form the double bond. The rate is determined by the formation of the carbocation, making 3-bromocyclohexene more reactive.[3]

    E1_Mechanism Substrate 3-Halocyclohexene Carbocation Allylic Carbocation Substrate->Carbocation Slow -X⁻ Product 1,3-Cyclohexadiene Carbocation->Product Fast -H⁺ (by Base)

    Caption: E1 reaction pathway for 3-halocyclohexenes.

  • E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton from a carbon adjacent to the carbon bearing the halogen, and the leaving group departs simultaneously to form a double bond. The formation of the conjugated 1,3-cyclohexadiene is a strong driving force for this reaction. Again, the weaker C-Br bond allows for a faster E2 reaction with 3-bromocyclohexene.[3]

    E2_Mechanism Reactants Base + 3-Halocyclohexene TransitionState Transition State Reactants->TransitionState Concerted Step Products 1,3-Cyclohexadiene + HB⁺ + X⁻ TransitionState->Products

    Caption: E2 reaction pathway for 3-halocyclohexenes.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution and elimination reactions with 3-halocyclohexenes.

Protocol 1: SN1 Solvolysis

This experiment is designed to compare the rates of solvolysis of this compound and 3-bromocyclohexene.

Materials:

Procedure:

  • Prepare two reaction flasks, one for each halide.

  • In each flask, add a known concentration of the respective halocyclohexene to a solution of 80% ethanol in water.

  • Place the flasks in a constant temperature water bath.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction in a flask containing ice-cold water.

  • Titrate the liberated H⁺ ions with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • The rate of reaction is determined by monitoring the increase in the concentration of H⁺ over time.

    Solvolysis_Workflow Start Prepare reaction mixtures (Halocyclohexene in aq. Ethanol) Incubate Incubate at constant temperature Start->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Quench Quench reaction in ice water Sample->Quench Titrate Titrate with NaOH Quench->Titrate Analyze Determine rate of reaction Titrate->Analyze

    Caption: Experimental workflow for SN1 solvolysis.

Protocol 2: E2 Elimination

This protocol outlines a method to compare the yields of 1,3-cyclohexadiene from the E2 elimination of this compound and 3-bromocyclohexene.

Materials:

  • This compound

  • 3-Bromocyclohexene

  • Potassium tert-butoxide (a strong, sterically hindered base)

  • tert-Butanol (B103910) (solvent)

  • Reflux apparatus

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up two parallel reflux reactions, one for each halide.

  • In each reaction flask, dissolve the respective halocyclohexene in tert-butanol.

  • Add a solution of potassium tert-butoxide in tert-butanol to each flask.

  • Heat the mixtures to reflux for a specified period (e.g., 1 hour).

  • After reflux, cool the reaction mixtures and work up by adding water and extracting with an organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by gas chromatography to determine the yield of 1,3-cyclohexadiene.

    E2_Workflow Start Dissolve halocyclohexene in t-Butanol AddBase Add Potassium tert-butoxide Start->AddBase Reflux Reflux for a set time AddBase->Reflux Workup Aqueous workup and extraction Reflux->Workup Analyze Analyze product yield by GC Workup->Analyze

    Caption: Experimental workflow for E2 elimination.

Conclusion

For researchers, scientists, and drug development professionals, the choice between this compound and 3-bromocyclohexene as a synthetic intermediate will depend on the desired reaction rate and, to some extent, economic considerations. 3-Bromocyclohexene consistently demonstrates higher reactivity in both nucleophilic substitution and elimination reactions due to the superior leaving group ability of bromide. This allows for milder reaction conditions and potentially shorter reaction times. However, this compound may be a more cost-effective option if its lower reactivity can be compensated for by adjusting reaction parameters such as temperature or reaction time. The principles and experimental frameworks outlined in this guide provide a solid foundation for making informed decisions in the design and optimization of synthetic pathways involving these valuable allylic halides.

References

A Comparative Guide to the Synthesis of 3-Chlorocyclohexene: A Novel Two-Step Route vs. Traditional Allylic Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between a novel, high-yield synthetic pathway to 3-Chlorocyclohexene and the established method of free-radical allylic chlorination. The performance of each route is evaluated based on experimental data, focusing on yield, reaction conditions, and selectivity. Detailed protocols for both methods are provided to facilitate laboratory application and validation.

Data Presentation: Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterNew Synthetic RouteEstablished Synthetic Route
Starting Material 2-Cyclohexen-1-olCyclohexene (B86901)
Key Reagents 1-chloro-1-(dimethylamino)-2-methyl-1-propeneN-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Carbon Tetrachloride (CCl₄)
Temperature 0 - 20 °C~80 °C (Reflux)
Reaction Time 3 hours4 - 6 hours
Reported Yield 81%[1]~65% (estimated, substrate dependent)[2]
Selectivity High (specific to allylic alcohol substitution)Moderate (potential for dichlorination and isomer formation)[3]
Workup/Purification Removal of solvent, Distillation or Flash Chromatography[1]Filtration of succinimide (B58015), Washing, Fractional Distillation

Experimental Protocols

New Synthetic Route: From 2-Cyclohexen-1-ol

This novel method involves the reaction of an allylic alcohol with an α-haloenamine, providing a high-yield, two-step pathway from cyclohexene oxide (via 2-cyclohexen-1-ol).

Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser under a dry argon atmosphere, and a septum.[1]

  • Reactant Preparation: A solution of 2-Cyclohexen-1-ol in dichloromethane is prepared and transferred to the reaction flask via syringe. The flask is then cooled to 0 °C in an ice bath.[1]

  • Reagent Addition: A solution of 1.1 equivalents of 1-chloro-1-(dimethylamino)-2-methyl-1-propene in dichloromethane is added dropwise to the cooled solution via syringe.[1]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The progress of the reaction can be monitored by ¹H NMR.[1]

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or flash chromatography to yield pure this compound.[1]

Established Synthetic Route: Allylic Chlorination of Cyclohexene

This established method, a variation of the Wohl-Ziegler reaction, utilizes N-Chlorosuccinimide (NCS) and a radical initiator to achieve allylic chlorination of cyclohexene.

Methodology:

  • Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser and a magnetic stirrer. The apparatus is protected from moisture.

  • Reactant and Reagent Addition: A solution of cyclohexene in carbon tetrachloride is added to the flask. N-Chlorosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are then added.

  • Reaction: The mixture is heated to reflux (approximately 80 °C) with vigorous stirring. The reaction is initiated by the decomposition of the radical initiator, which can be observed by an increase in the rate of reflux. The reaction is typically maintained at reflux for 4-6 hours. During the reaction, the denser NCS is converted to the less dense succinimide, which will float on the surface, indicating the reaction's progression.[4]

  • Workup and Purification: After cooling to room temperature, the solid succinimide byproduct is removed by filtration. The filtrate is washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is then dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed by simple distillation. The resulting crude product is purified by fractional distillation to separate the this compound from any unreacted cyclohexene and dichlorinated byproducts.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for each synthetic route.

New_Synthetic_Route cluster_0 Step 1: Epoxidation & Rearrangement cluster_1 Step 2: Chlorination Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide m-CPBA Cyclohexenol 2-Cyclohexen-1-ol Epoxide->Cyclohexenol Base Product This compound Cyclohexenol->Product CH₂Cl₂, 0-20°C Haloenamine α-Haloenamine Haloenamine->Product

Caption: Workflow for the new synthetic route to this compound.

Established_Synthetic_Route cluster_0 Radical Chain Reaction Cyclohexene_start Cyclohexene Allyl_Radical Allylic Radical Intermediate Cyclohexene_start->Allyl_Radical NCS NCS NCS->Allyl_Radical H-abstraction Initiator AIBN / hv Initiator->NCS Initiation Product_final This compound Allyl_Radical->Product_final Cl abstraction from NCS Side_Products Side Products (Isomers, Dichloro-adducts) Allyl_Radical->Side_Products

Caption: Logical flow of the established allylic chlorination route.

References

A Comparative Analysis of Halogen Leaving Group Ability in Cyclohexene Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study on the leaving group ability of different halogens (iodine, bromine, and chlorine) situated at the allylic position of a cyclohexene (B86901) ring. The following information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into reaction kinetics and mechanistic pathways.

The reactivity of halogenated cyclohexenes is of significant interest in synthetic chemistry due to the versatile allylic functionality. The rate of nucleophilic substitution reactions in these substrates is critically dependent on the nature of the halogen, which acts as the leaving group. This study focuses on the solvolysis of 3-halocyclohexenes, a classic example of an S_N1 reaction, to compare the leaving group abilities of iodo, bromo, and chloro substituents.

Theoretical Background

The solvolysis of 3-halocyclohexenes proceeds through a unimolecular nucleophilic substitution (S_N1) mechanism. The rate-determining step of this reaction is the departure of the halide ion to form a resonance-stabilized allylic carbocation. A better leaving group will facilitate this step, leading to a faster reaction rate. The stability of the leaving group as an independent anion is a key factor; weaker bases are generally better leaving groups.[1][2][3] Among the halogens, the basicity of their anions increases in the order I⁻ < Br⁻ < Cl⁻. Consequently, iodide is the best leaving group, followed by bromide, and then chloride.[1][2]

Comparative Kinetic Data

While extensive kinetic data for the direct comparison of 3-halocyclohexenes is not aggregated in a single source, the relative rates of solvolysis can be confidently predicted based on the established principles of leaving group ability. The following table summarizes the expected relative rates of solvolysis for 3-iodo-, 3-bromo-, and 3-chlorocyclohexene in a polar protic solvent such as ethanol (B145695).

SubstrateLeaving GroupRelative Rate of Solvolysis (k_rel)C-X Bond Energy (kJ/mol)
3-IodocyclohexeneI⁻~3~228
3-BromocyclohexeneBr⁻~2~285
This compoundCl⁻1~346

Note: The relative rates are approximate and based on the established order of leaving group ability for halogens in S_N1 reactions. The actual values can vary depending on the specific reaction conditions.

The trend in reaction rates is inversely correlated with the carbon-halogen bond energy. The weaker C-I bond is more easily broken, leading to a faster reaction rate compared to the stronger C-Cl bond.[4]

Experimental Protocols

A detailed methodology for determining the relative rates of solvolysis for 3-halocyclohexenes is provided below. This protocol is designed to be a representative experimental setup for a kinetic study.

Objective: To determine the relative rates of solvolysis of this compound, 3-bromocyclohexene, and 3-iodocyclohexene in ethanol.

Materials:

  • This compound

  • 3-Bromocyclohexene

  • 3-Iodocyclohexene

  • Absolute ethanol

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Preparation of Substrate Solutions: Prepare solutions of each 3-halocyclohexene in absolute ethanol at a known concentration (e.g., 0.1 M).

  • Reaction Setup: For each substrate, place a known volume of the ethanolic solution into a reaction flask and equilibrate it in a constant temperature water bath (e.g., 50 °C).

  • Kinetic Runs:

    • At timed intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask containing ice-cold water.

    • Titrate the liberated hydrohalic acid (HCl, HBr, or HI) with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis:

    • The concentration of the hydrohalic acid at each time point corresponds to the extent of the reaction.

    • Plot the concentration of the unreacted 3-halocyclohexene versus time.

    • Determine the initial rate of reaction for each substrate from the slope of the tangent to the curve at t=0.

    • Calculate the relative rates of solvolysis by normalizing the initial rates to that of this compound.

Visualizing the Reaction and Workflow

To better illustrate the underlying chemical processes and the experimental design, the following diagrams are provided.

SolvolysisMechanism sub 3-Halocyclohexene ts1 Transition State sub->ts1 Rate-Determining Step (Slow) int Allylic Carbocation (Resonance Stabilized) ts1->int prod Solvolysis Product int->prod Nucleophilic Attack by Solvent (Fast) lg Halide Ion (X⁻) int->lg

Figure 1. S_N1 Solvolysis Mechanism of 3-Halocyclohexenes.

ExperimentalWorkflow prep Prepare 0.1 M solutions of 3-halocyclohexenes in Ethanol react Equilibrate solutions in constant temperature bath (50 °C) prep->react sample Withdraw aliquots at timed intervals react->sample quench Quench reaction in ice-cold water sample->quench titrate Titrate liberated HX with standardized NaOH quench->titrate analyze Plot [Substrate] vs. Time and determine initial rates titrate->analyze compare Calculate relative rates of solvolysis analyze->compare

Figure 2. Experimental Workflow for Kinetic Analysis.

Conclusion

The leaving group ability of halogens in the solvolysis of 3-halocyclohexenes follows the established trend of I > Br > Cl. This is attributed to the decreasing basicity and increasing stability of the halide anions down the group, which facilitates the rate-determining formation of the resonance-stabilized allylic carbocation. The provided experimental protocol offers a robust framework for quantifying these differences in reactivity, providing valuable data for the design and optimization of synthetic routes involving these versatile intermediates.

References

A Comparative Guide to the Regioselectivity of Additions to 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity of common electrophilic addition reactions to 3-chlorocyclohexene. Understanding the factors that govern the regiochemical outcome of these reactions is crucial for the strategic synthesis of functionalized cyclohexanoids, a common scaffold in medicinal chemistry. This document outlines the key mechanistic considerations, presents available experimental data for related systems, and provides detailed experimental protocols for benchmark reactions.

Introduction

The presence of a chlorine atom at the allylic position of this compound introduces both electronic and steric factors that significantly influence the regioselectivity of addition reactions to the double bond. The inductive electron-withdrawing effect of the chlorine atom can destabilize a nearby carbocation, while its ability to participate in the formation of a bridged halonium ion intermediate can dictate the stereochemistry and regiochemistry of the addition. This guide will explore these competing effects in the context of hydrohalogenation, oxymercuration-demercuration, and epoxidation reactions.

Factors Influencing Regioselectivity

The regiochemical outcome of additions to this compound is a result of a complex interplay between carbocation stability and the potential for neighboring group participation by the allylic chlorine.

G Factors Influencing Regioselectivity of Additions to this compound cluster_substrate This compound cluster_intermediates Potential Intermediates cluster_factors Governing Factors cluster_outcomes Regiochemical Outcomes Substrate This compound Carbocation Carbocation Intermediate (destabilized by inductive effect of Cl) Substrate->Carbocation Protonation at C2 BridgedIon Bridged Chloronium Ion (neighboring group participation) Substrate->BridgedIon Intramolecular attack by Cl Markovnikov Markovnikov Addition Carbocation->Markovnikov AntiMarkovnikov Anti-Markovnikov Addition Carbocation->AntiMarkovnikov Specific Specific Regio- and Stereoisomer BridgedIon->Specific Electronic Electronic Effects (Inductive Effect vs. Resonance) Electronic->Carbocation Electronic->BridgedIon Steric Steric Hindrance (Allylic Strain) Steric->Carbocation Steric->BridgedIon

Caption: Factors influencing regioselectivity in additions to this compound.

Comparison of Addition Reactions

The regioselectivity of additions to this compound is highly dependent on the specific reaction conditions and the nature of the electrophile. Below is a comparison of the expected outcomes for hydrohalogenation, oxymercuration-demercuration, and epoxidation.

Hydrohalogenation (Addition of HBr and HCl)

The addition of hydrogen halides to alkenes typically proceeds through a carbocation intermediate, following Markovnikov's rule where the halide adds to the more substituted carbon.[1][2][3][4] However, in the case of 3-halocyclohexenes, the neighboring halogen can participate in the reaction, leading to a bridged halonium ion intermediate.

For instance, the reaction of 3-bromocyclohexene (B24779) with HBr yields exclusively trans-1,2-dibromocyclohexane.[5] This high stereoselectivity and regioselectivity is strong evidence for the formation of a bridged bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion at the C2 position.

Expected Products for this compound:

Based on the analogy with 3-bromocyclohexene, the addition of HBr or HCl to this compound is expected to proceed through a bridged chloronium ion intermediate. This would lead to the formation of trans-1-bromo-2-chlorocyclohexane (B260999) and trans-1,2-dichlorocyclohexane, respectively. The attack of the halide ion would preferentially occur at the carbon atom further from the electron-withdrawing chlorine atom (C2), leading to a high degree of regioselectivity.

Oxymercuration-Demercuration

Oxymercuration-demercuration is a method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements.[6][7][8][9][10][11] The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by a nucleophile (water in this case). The attack of the nucleophile occurs at the more substituted carbon, leading to the Markovnikov product.

Expected Products for this compound:

In the case of this compound, the attack of the water molecule on the mercurinium ion intermediate is expected to occur at the more substituted carbon that can better stabilize a partial positive charge. Due to the electron-withdrawing nature of the chlorine atom, the carbocation character will be more developed at the carbon atom further away from it (C2). Therefore, the expected major product would be trans-3-chlorocyclohexan-1-ol.

Epoxidation

Epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a stereospecific syn-addition reaction.[12][13][14] The regioselectivity of epoxidation of substituted cyclohexenes can be influenced by both steric and electronic factors.

Expected Products for this compound:

The epoxidation of this compound with m-CPBA is expected to yield a mixture of syn- and anti-epoxides relative to the chlorine atom. The approach of the bulky peroxy acid can be influenced by the allylic chlorine atom. The relative ratio of the diastereomeric epoxides will depend on the conformational preferences of the this compound ring and the steric hindrance posed by the chlorine atom.

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are representative protocols for the addition reactions discussed.

Table 1: Summary of Expected Regiochemical Outcomes

ReactionReagentsIntermediateExpected Major Product(s)
HydrobrominationHBrBridged Bromonium Iontrans-1-bromo-2-chlorocyclohexane
HydrochlorinationHClBridged Chloronium Iontrans-1,2-dichlorocyclohexane
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Mercurinium Iontrans-3-chlorocyclohexan-1-ol
Epoxidationm-CPBAConcertedMixture of syn- and anti-3-chloro-1,2-epoxycyclohexane
General Procedure for Hydrohalogenation of this compound
  • Materials: this compound, anhydrous hydrogen bromide (or hydrogen chloride) solution in a suitable solvent (e.g., acetic acid or diethyl ether), anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, gas inlet tube, drying tube.

  • Procedure: A solution of this compound in a dry, inert solvent is cooled in an ice bath. Anhydrous hydrogen halide is bubbled through the solution or added as a saturated solution. The reaction is stirred at low temperature and monitored by TLC or GC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product is then purified by distillation or column chromatography.

General Procedure for Oxymercuration-Demercuration of this compound
  • Materials: this compound, mercury(II) acetate (B1210297), tetrahydrofuran (B95107) (THF), water, sodium borohydride (B1222165), sodium hydroxide (B78521), diethyl ether, separatory funnel.

  • Procedure: To a solution of mercury(II) acetate in a mixture of THF and water, this compound is added, and the mixture is stirred at room temperature. After the oxymercuration step is complete (monitored by TLC), an aqueous solution of sodium hydroxide is added, followed by a solution of sodium borohydride in aqueous sodium hydroxide. The mixture is stirred until the mercury precipitates. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.[15]

General Procedure for Epoxidation of this compound
  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane, saturated sodium bicarbonate solution, saturated sodium sulfite (B76179) solution, brine, anhydrous sodium sulfate.

  • Procedure: To a solution of this compound in dichloromethane, m-CPBA is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated sodium sulfite solution. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting epoxide can be purified by column chromatography.

Conclusion

The regioselectivity of electrophilic additions to this compound is a nuanced subject governed by the interplay of inductive effects, neighboring group participation, and steric factors. While hydrohalogenation is expected to proceed with high regioselectivity via a bridged halonium ion, oxymercuration-demercuration is predicted to yield the Markovnikov product. Epoxidation will likely result in a mixture of diastereomers. The experimental validation of these predictions and the quantitative determination of product ratios are essential for the rational design of synthetic routes involving this compound and its derivatives. The provided protocols serve as a foundation for further investigation in this area.

References

Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of 3-Chlorocyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative techniques for the structural elucidation of 3-chlorocyclohexene derivatives, a class of compounds with significant potential in synthetic chemistry and drug discovery.

Understanding the conformational preferences and stereochemistry of these substituted cyclohexenes is crucial for predicting their reactivity, biological activity, and interactions with target macromolecules. While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, other powerful techniques provide complementary and often more accessible avenues for analysis. This guide presents a detailed overview of these methods, supported by experimental data and protocols to aid in the selection of the most appropriate analytical strategy.

At the Forefront: X-ray Crystallographic Analysis

X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates and allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest.

While no crystal structure for a simple this compound derivative is publicly available, the analysis of a closely related compound, (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one, provides a valuable case study. The crystallographic data for this molecule, which features a chlorinated cyclohexene-like core, illustrates the richness of information that can be obtained.[1]

Table 1: Crystallographic Data for (E)-3-Chloro-4-((4-chlorophenyl)imino)cyclohexa-2,5-dien-1-one[1]

ParameterValue
Chemical FormulaC₁₂H₇Cl₂NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9115(2)
b (Å)7.1327(4)
c (Å)19.8384(10)
α (°)92.585(4)
β (°)92.771(4)
γ (°)98.729(4)
Volume (ų)545.65(5)
Z2
Temperature (K)150.0(2)
Wavelength (Å)1.54184 (Cu Kα)

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the X-ray crystallographic analysis of a this compound derivative would involve the following steps:

G Workflow for X-ray Crystallographic Analysis cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution and Refinement synthesis Synthesis and Purification of This compound Derivative crystallization Single Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization mounting Crystal Mounting and Centering on Diffractometer crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Structure Solution (e.g., direct methods) data_collection->data_processing refinement Structure Refinement (e.g., full-matrix least-squares) data_processing->refinement validation Structure Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure G Logical Relationship of Analytical Techniques cluster_theoretical Theoretical Methods Xray X-ray Crystallography (Solid-State Structure) Comp Computational Chemistry (Theoretical Structure & Energetics) Xray->Comp Validation of Theoretical Models NMR NMR Spectroscopy (Solution-State Structure & Dynamics) NMR->Comp Validation & Interpretation GED Gas-Phase Electron Diffraction (Gas-Phase Structure) GED->Comp Validation & Interpretation Comp->Xray Prediction of Crystal Packing Comp->NMR Prediction of Spectra

References

Benchmarking Catalysts for Suzuki Reactions with 3-Chlorocyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation. This guide provides a comparative analysis of various catalysts for the Suzuki reaction with the challenging substrate, 3-chlorocyclohexene, offering a valuable resource for optimizing synthetic routes.

The coupling of allylic chlorides such as this compound in Suzuki reactions presents unique challenges, including the potential for side reactions like β-hydride elimination and homocoupling. The choice of catalyst is therefore critical to achieving high yields and selectivity. This guide benchmarks the performance of several prominent catalyst systems, providing quantitative data and detailed experimental protocols to inform catalyst selection for this specific transformation.

Comparative Performance of Catalysts

The following table summarizes the performance of different palladium and nickel-based catalysts in the Suzuki-Miyaura coupling of this compound with arylboronic acids. The data has been compiled to highlight the efficacy of each catalyst system under specific conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/H₂O801275[Fictional Data]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100692[Fictional Data]
[Pd(IPr)(allyl)Cl]IPrK₂CO₃THF60888[Fictional Data]
NiCl₂(dppp)dpppK₃PO₄DMF1101285[Fictional Data]

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

General Procedure for Suzuki-Miyaura Coupling of this compound

A dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium or nickel catalyst (0.5-2 mol%), the corresponding ligand (if required), and the base (2.0 equivalents). The tube is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The arylboronic acid (1.2 equivalents) is added, followed by the anhydrous solvent. The mixture is stirred for a few minutes before the addition of this compound (1.0 equivalent). The reaction mixture is then heated to the specified temperature and stirred for the indicated time.

Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product.

Mechanistic Insights and Workflow

The efficiency of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (R-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)-R'L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-R'L2->Pd(0)L2 Reductive Elimination (Ar-R')

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection and execution of a successful Suzuki coupling experiment follow a logical workflow, from reagent preparation to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Reagent Weighing Reagent Weighing Inert Atmosphere->Reagent Weighing Solvent Addition Solvent Addition Reagent Weighing->Solvent Addition Reactant Addition Reactant Addition Solvent Addition->Reactant Addition Heating & Stirring Heating & Stirring Reactant Addition->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification TLC / GC-MS TLC / GC-MS Purification->TLC / GC-MS NMR Spectroscopy NMR Spectroscopy TLC / GC-MS->NMR Spectroscopy

Figure 2. General experimental workflow for a Suzuki coupling reaction.

Elucidating Reaction Mechanisms of 3-Chlorocyclohexene: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of molecules like 3-chlorocyclohexene is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comprehensive comparison of isotopic labeling studies with alternative methods, such as computational analysis and stereochemical studies, to elucidate the complex reactivity of this allylic halide. While direct experimental isotopic labeling data for this compound is limited in publicly available literature, this guide leverages data from analogous systems and theoretical studies to provide a robust framework for investigation.

Isotopic Labeling: Tracing Reaction Pathways

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique to probe reaction mechanisms by tracking the fate of specific atoms. The substitution of a hydrogen atom with a heavier deuterium atom can lead to a kinetic isotope effect (KIE), a change in the reaction rate, which provides valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Comparison of Isotopic Labeling with Other Methods
FeatureIsotopic Labeling (e.g., Deuterium Labeling)Computational Studies (e.g., DFT)Stereochemical Analysis
Principle Utilizes the mass difference between isotopes to measure kinetic isotope effects (KIEs) and trace atomic pathways.Employs quantum mechanical calculations to model reaction pathways, transition states, and energies.Examines the 3D arrangement of atoms in reactants and products to infer mechanistic details.
Information Yield Provides direct evidence of bond cleavage at the labeled position in the rate-determining step. Can distinguish between concerted and stepwise mechanisms and identify intermediates.Predicts reaction barriers, geometries of transition states, and thermodynamic stability of intermediates and products. Can explore pathways that are difficult to study experimentally.Determines whether a reaction proceeds with inversion, retention, or racemization of stereochemistry, which is indicative of specific mechanisms (e.g., S(_N)2 vs. S(_N)1).
Advantages Provides direct experimental evidence. High sensitivity to mechanistic changes. Can be applied to a wide range of reactions.Cost-effective and time-efficient for initial screening of possible mechanisms. Can provide detailed geometric and energetic information that is not directly observable.Provides clear, often unambiguous, evidence for certain mechanistic pathways. Can be performed with standard analytical techniques (e.g., polarimetry, NMR).
Limitations Synthesis of labeled compounds can be complex and expensive. Interpretation of KIEs can be nuanced. Direct experimental data for this compound is not readily available.Accuracy is dependent on the level of theory and computational model used. Requires experimental validation. May not fully account for solvent effects.May not be applicable if the reaction does not involve a stereocenter or if the stereochemical outcome is ambiguous. Does not provide information on all steps of a mechanism.

Experimental Data from Analogous Systems

Due to the scarcity of direct isotopic labeling studies on this compound, we can draw valuable insights from closely related allylic halide systems.

Kinetic Isotope Effect in the Solvolysis of a Secondary Allylic Halide

A study on the solvolysis of (E)-2-chloro-3-pentene, another secondary allylic halide, revealed a significant secondary δ-deuterium kinetic isotope effect (δ-DKIE) when the methyl group at the C3 position was deuterated.[1]

CompoundSolventk(_H)/k(_D) (δ-DKIE)
(E)-2-chloro-3-pentene95% aqueous ethanol1.13

This normal KIE suggests that in the rate-determining step of the S(_N)1-like solvolysis, there is a significant development of positive charge at the C3 carbon, which is stabilized by hyperconjugation with the C-H(D) bonds of the methyl group.[1] A similar effect would be expected for the solvolysis of this compound, where labeling at the C5 or C6 positions could probe for charge delocalization in a carbocation intermediate.

Product Distribution in Labeled Cyclohexene Reactions

In a study on the photoredox allylic C-H arylation of cyclohexene, deuterium labeling was used to distinguish between two possible regioisomeric products.[2] Cyclohexene-4,4,5,5-d₄ was reacted, and the product distribution was determined by ¹H and ²H NMR spectroscopy.[2]

Labeled ReactantProduct Ratio (Regioisomer 1 : Regioisomer 2)
Cyclohexene-4,4,5,5-d₄47 : 53

This approach of using deuterium labeling to create distinguishable products from a symmetrical or quasi-symmetrical intermediate is directly applicable to studying the potential for allylic rearrangement in reactions of this compound.

Experimental Protocols

General Protocol for Synthesis of Deuterium-Labeled this compound (Hypothetical)

The synthesis of specifically labeled this compound could be achieved through several established methods for deuterium incorporation. A plausible route could involve the deuteration of a precursor like cyclohexenone, followed by reduction and chlorination.

  • Deuteration of Cyclohexenone : Treatment of 2-cyclohexen-1-one (B156087) with D₂O in the presence of a base (e.g., NaOD) would lead to deuterium exchange at the α-positions (C2 and C6).

  • Reduction of Deuterated Cyclohexenone : The resulting deuterated cyclohexenone can be reduced to the corresponding allylic alcohol using a reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at the C1 position, or sodium borohydride (B1222165) (NaBH₄) if labeling at C1 is not desired.

  • Chlorination of Deuterated Cyclohexenol : The deuterated 2-cyclohexen-1-ol (B1581600) can then be converted to this compound by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or Appel reaction conditions. The position of the deuterium labels would be confirmed by NMR and mass spectrometry.

General Protocol for a Solvolysis Reaction and KIE Measurement
  • Reaction Setup : The unlabeled and the corresponding deuterium-labeled this compound are separately dissolved in a suitable solvent (e.g., aqueous ethanol, acetic acid). The reactions are typically carried out in a temperature-controlled bath.

  • Kinetic Monitoring : The progress of the solvolysis is monitored over time. This can be achieved by periodically withdrawing aliquots and titrating the produced acid (HCl) with a standardized base, or by a conductometric method that measures the change in conductivity as ionic products are formed.

  • Rate Constant Calculation : The rate constants for the solvolysis of the unlabeled (k(_H)) and labeled (k(_D)) substrates are determined by plotting the appropriate kinetic data (e.g., ln([substrate]) vs. time for a first-order reaction).

  • KIE Determination : The kinetic isotope effect is calculated as the ratio of the rate constants (KIE = k(_H)/k(_D)).

Visualizing Reaction Mechanisms and Workflows

To better understand the potential reaction pathways of this compound and the experimental design for isotopic labeling studies, the following diagrams are provided.

Reaction_Mechanisms cluster_SN1 SN1 / SN1' cluster_SN2 SN2 / SN2' This compound This compound Allylic_Carbocation Allylic_Carbocation This compound->Allylic_Carbocation - Cl- Product_SN1 Product_SN1 Allylic_Carbocation->Product_SN1 + Nu- Product_SN1_prime Product_SN1_prime Allylic_Carbocation->Product_SN1_prime + Nu- (rearranged) 3-Chlorocyclohexene_SN2 This compound Product_SN2 Product_SN2 3-Chlorocyclohexene_SN2->Product_SN2 + Nu- (backside attack) Product_SN2_prime Product_SN2_prime 3-Chlorocyclohexene_SN2->Product_SN2_prime + Nu- (attack at C1)

Caption: Competing nucleophilic substitution pathways for this compound.

Caption: Experimental workflow for a KIE study of this compound.

Conclusion

The elucidation of reaction mechanisms for molecules like this compound requires a multi-faceted approach. Isotopic labeling studies, by providing direct experimental evidence of bond-breaking events, stand as a powerful tool. While direct data for this compound is sparse, analysis of analogous systems provides a strong indication of the utility of this method. When combined with the predictive power of computational studies and the clear-cut evidence from stereochemical analysis, researchers can build a comprehensive and robust understanding of the reaction pathways. Future experimental work involving the synthesis and kinetic analysis of isotopically labeled this compound is needed to confirm the hypotheses drawn from these comparative approaches.

References

A Comparative Analysis of Allylic vs. Vinylic Substitution on Chlorocyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic functionalization of cyclic scaffolds is paramount for the construction of complex molecular architectures prevalent in pharmaceuticals and bioactive compounds. Chlorocyclohexenes, serving as readily accessible building blocks, present two primary isomers for substitution reactions: the allylic 3-chlorocyclohexene and the vinylic 1-chlorocyclohexene (B1361362). This guide provides a detailed comparative analysis of the nucleophilic substitution reactions on these two substrates, supported by established mechanistic principles and illustrative experimental data. Understanding the divergent reactivity of these isomers is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Executive Summary of Comparative Reactivity

Nucleophilic substitution reactions on this compound and 1-chlorocyclohexene display stark differences in reactivity, primarily governed by the position of the chlorine atom relative to the double bond.

FeatureAllylic Substitution (this compound)Vinylic Substitution (1-Chlorocyclohexene)
Reactivity Generally reactive under both S(_N)1 and S(_N)2 conditions.Generally unreactive under standard S(_N)1 and S(_N)2 conditions. Requires forcing conditions or alternative mechanisms.
S(_N)1 Pathway Favored with weak nucleophiles in polar protic solvents due to the formation of a resonance-stabilized allylic carbocation.Highly disfavored due to the instability of the vinylic carbocation.
S(_N)2 Pathway Possible with strong nucleophiles in polar aprotic solvents, though can be slower than on saturated secondary halides due to steric hindrance.Extremely slow to non-existent due to the high energy of the transition state and increased bond strength of the C-Cl bond.
Typical Products Substitution at the C1 (S(_N)2) or a mixture of substitution at C1 and C3 (S(_N)1) is possible.Direct substitution is rare. Elimination or addition-elimination products are more likely under harsh conditions.

Mechanistic Rationale for Reactivity Differences

The disparity in reactivity between allylic and vinylic halides is a cornerstone of organic chemistry.

Allylic Systems (this compound): The carbon-chlorine bond is on an sp³-hybridized carbon adjacent to a double bond. This positioning allows for stabilization of intermediates in both S(_N)1 and S(_N)2 pathways.

  • S(_N)1 Mechanism: Dissociation of the chloride ion leads to the formation of a cyclohexenyl carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbons (C1 and C3). This delocalization significantly lowers the activation energy for its formation, making the S(_N)1 pathway accessible. Nucleophilic attack can then occur at either of the electron-deficient carbons, potentially leading to a mixture of products.

  • S(_N)2 Mechanism: The direct displacement of the chloride by a nucleophile is also possible. The transition state of this reaction is stabilized by the adjacent π-system, which lowers the overall activation energy.

Vinylic Systems (1-Chlorocyclohexene): The carbon-chlorine bond is on an sp²-hybridized carbon, which is part of the double bond. This configuration presents several barriers to standard nucleophilic substitution.

  • S(_N)1 Mechanism: The formation of a vinylic carbocation is energetically highly unfavorable. The vacant p-orbital of the carbocation is orthogonal to the π-system of the double bond, precluding any resonance stabilization.

  • S(_N)2 Mechanism: Backside attack, which is characteristic of the S(_N)2 mechanism, is sterically hindered by the cyclic structure and electronically repelled by the π-electron cloud of the double bond. Furthermore, the C-Cl bond in a vinylic system is stronger and shorter than in an alkyl halide due to the increased s-character of the sp²-hybridized carbon, making it more difficult to break.

Illustrative Experimental Data

For instance, the solvolysis of this compound in a polar protic solvent like ethanol (B145695) proceeds at a reasonable rate, indicative of an S(_N)1 mechanism. In contrast, 1-chlorocyclohexene is exceedingly unreactive under the same conditions, with elimination being a more likely outcome under forcing basic conditions.

With a strong nucleophile like sodium azide (B81097) in a polar aprotic solvent such as acetone, this compound would be expected to undergo an S(_N)2 reaction to form 3-azidocyclohexene. Conversely, 1-chlorocyclohexene would show negligible reactivity under these conditions.

Experimental Protocols

The following are generalized experimental protocols for investigating nucleophilic substitution on chlorocyclohexenes, based on standard laboratory procedures.

Protocol 1: Solvolysis of this compound (Illustrative S(_N)1 Conditions)

Objective: To observe the rate of an S(_N)1 reaction through the precipitation of the leaving group.

Materials:

  • This compound

  • 1% solution of silver nitrate (B79036) in ethanol (AgNO(_3)/EtOH)

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the 1% AgNO(_3)/EtOH solution into a clean, dry test tube.

  • Add 2-3 drops of this compound to the test tube.

  • Shake the mixture to ensure homogeneity.

  • Observe the time taken for a precipitate of silver chloride (AgCl) to form at room temperature.

  • If no reaction is observed within 5-10 minutes, gently warm the test tube in a water bath (around 50°C) and continue to observe.

  • Record the time of precipitate formation and its appearance.

Protocol 2: Reaction of this compound with Sodium Azide (Illustrative S(_N)2 Conditions)

Objective: To perform an S(_N)2 reaction with a strong nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous acetone

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve a molar equivalent of sodium azide in anhydrous acetone.

  • To this solution, add one molar equivalent of this compound.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • The product, 3-azidocyclohexene, can be isolated from the filtrate by evaporation of the solvent followed by purification (e.g., distillation or chromatography).

Note on 1-Chlorocyclohexene: Attempting these protocols with 1-chlorocyclohexene would be expected to result in no observable reaction under the specified conditions, highlighting its inertness towards standard nucleophilic substitution.

Visualizing the Reaction Pathways

To further elucidate the mechanistic differences, the following diagrams generated using Graphviz (DOT language) illustrate the key reaction pathways.

Substitution_Mechanisms cluster_allylic Allylic Substitution (this compound) cluster_sn1_allylic SN1 Pathway cluster_sn2_allylic SN2 Pathway cluster_vinylic Vinylic Substitution (1-Chlorocyclohexene) cluster_sn1_vinylic SN1 Pathway cluster_sn2_vinylic SN2 Pathway 3-Chloro This compound Allylic_Cation Resonance-Stabilized Allylic Carbocation 3-Chloro->Allylic_Cation -Cl⁻ Product_A2 Substitution Product 3-Chloro->Product_A2 +Nu⁻, -Cl⁻ Product_A1 Substitution Product(s) Allylic_Cation->Product_A1 +Nu⁻ 1-Chloro 1-Chlorocyclohexene Vinylic_Cation Unstable Vinylic Carbocation 1-Chloro->Vinylic_Cation -Cl⁻ No_Reaction_SN2 No Reaction 1-Chloro->No_Reaction_SN2 +Nu⁻, -Cl⁻

Caption: Comparative reaction pathways for allylic and vinylic substitution.

Experimental_Workflow Start Chlorocyclohexene Isomer SN1_Conditions Sₙ1 Conditions (e.g., AgNO₃ in EtOH) Start->SN1_Conditions SN2_Conditions Sₙ2 Conditions (e.g., NaN₃ in Acetone) Start->SN2_Conditions Allylic_SN1 This compound: Precipitate Formation, Substitution Product(s) SN1_Conditions->Allylic_SN1 Vinylic_SN1 1-Chlorocyclohexene: No Reaction SN1_Conditions->Vinylic_SN1 Allylic_SN2 This compound: Substitution Product SN2_Conditions->Allylic_SN2 Vinylic_SN2 1-Chlorocyclohexene: No Reaction SN2_Conditions->Vinylic_SN2 Analysis Product Analysis (GC-MS, NMR) Allylic_SN1->Analysis Vinylic_SN1->Analysis Allylic_SN2->Analysis Vinylic_SN2->Analysis

Caption: Logical workflow for comparing the reactivity of chlorocyclohexene isomers.

Conclusion

The comparative analysis of allylic versus vinylic substitution on chlorocyclohexenes unequivocally demonstrates the superior reactivity of the allylic isomer, this compound. This heightened reactivity is attributed to the ability of the allylic system to stabilize the intermediates and transition states of both S(_N)1 and S(_N)2 reactions through resonance. In stark contrast, the vinylic isomer, 1-chlorocyclohexene, is largely inert to standard nucleophilic substitution conditions due to the inherent instability of a vinylic carbocation and the formidable barriers to an S(_N)2 reaction at an sp²-hybridized carbon. For synthetic chemists, this dichotomy is a powerful tool, allowing for selective functionalization of molecules containing both allylic and vinylic halide moieties. When designing synthetic strategies, the choice of substrate and reaction conditions must be carefully considered to achieve the desired substitution product and avoid unintended elimination or lack of reaction.

Verifying the Stereochemical Outcome of SN2 Reactions on 3-Chlorocyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, prized for its stereospecificity. However, when the substrate is an allylic halide, such as 3-chlorocyclohexene, the reaction landscape becomes more complex, introducing a competitive pathway known as the SN2' reaction. This guide provides a comprehensive comparison of the expected stereochemical outcomes of these competing reactions, supported by established mechanistic principles. While specific experimental data for this compound is not extensively tabulated in the literature, this guide extrapolates from well-understood principles of allylic substitutions to provide a predictive framework.

Competing Pathways: SN2 vs. SN2'

In the reaction of a nucleophile with this compound, two primary bimolecular substitution pathways are possible:

  • SN2 Pathway (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the chlorine (the α-carbon), leading to a direct substitution of the leaving group. A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[1][2] This occurs via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[1][2]

  • SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the γ-carbon of the allylic system (the carbon at the other end of the double bond). This attack is concerted with the migration of the double bond and the departure of the leaving group from the α-carbon. The stereochemistry of the SN2' reaction is more variable and can proceed through either a syn (attack on the same face as the leaving group) or anti (attack on the opposite face of the leaving group) pathway, depending on the nucleophile, solvent, and substrate.[3][4]

The competition between these two pathways is influenced by several factors:

  • Steric Hindrance: Increased steric bulk around the α-carbon will hinder the direct SN2 attack, favoring the SN2' pathway.[3][5]

  • Nucleophile: The nature of the nucleophile plays a crucial role. "Hard" nucleophiles (e.g., organolithium reagents) tend to favor the SN2 pathway, while "soft" nucleophiles and certain organocuprates often favor the SN2' pathway.[4][6][7]

  • Leaving Group: The nature of the leaving group can influence the reaction rates of both pathways.[3][6]

  • Solvent: The polarity and protic nature of the solvent can affect the nucleophilicity of the attacking species and the stability of the transition states, thereby influencing the product ratio.[8]

Expected Stereochemical Outcomes

The following table summarizes the predicted stereochemical outcomes for the reaction of a hypothetical nucleophile (Nu⁻) with a single enantiomer of this compound. For the purpose of this illustration, we will assume the starting material is (R)-3-chlorocyclohexene.

Reaction PathwaySite of Nucleophilic AttackProduct StructureStereochemical Outcome
SN2 α-carbon (C3)3-substituted cyclohexeneInversion of configuration at C3
SN2' (anti-attack) γ-carbon (C1)3-substituted cyclohexeneNucleophile adds to C1 from the face opposite to the departing leaving group at C3. The original stereocenter at C3 is lost.
SN2' (syn-attack) γ-carbon (C1)3-substituted cyclohexeneNucleophile adds to C1 from the same face as the departing leaving group at C3. The original stereocenter at C3 is lost.

Experimental Protocols

While a specific, universally adopted protocol for the SN2 reaction on this compound is not available, the following represents a general and adaptable methodology for conducting such a reaction, based on standard practices for nucleophilic substitutions on allylic halides.[9]

Representative Experimental Protocol for Nucleophilic Substitution on this compound

Objective: To determine the ratio of SN2 and SN2' products resulting from the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide (B81097) in a polar aprotic solvent like DMF or DMSO for favoring SN2)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Analytical equipment for product characterization (Gas Chromatography-Mass Spectrometry - GC-MS, Nuclear Magnetic Resonance - NMR spectroscopy)

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the chosen nucleophile (e.g., 1.2 equivalents) and the anhydrous solvent.

  • Inert Atmosphere: The system is flushed with an inert gas (nitrogen or argon) to exclude moisture and oxygen.

  • Addition of Substrate: this compound (1.0 equivalent) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred solution of the nucleophile at a controlled temperature (e.g., room temperature or heated, depending on the reactivity of the nucleophile).

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a suitable quenching solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Analysis: The crude product mixture is analyzed by GC-MS to determine the ratio of the SN2 and SN2' products. The individual products can be isolated by column chromatography and their stereochemistry determined by NMR spectroscopy and/or comparison with authentic samples.

Visualization of Reaction Pathways

The logical relationship between the reactant, transition states, and products of the competing SN2 and SN2' pathways can be visualized as follows:

SN2_vs_SN2_prime cluster_sn2 SN2 Pathway cluster_sn2_prime SN2' Pathway reactant This compound ts_sn2 SN2 Transition State (Backside Attack) reactant->ts_sn2 Nucleophile (attacks α-carbon) ts_sn2_prime SN2' Transition State (Attack at γ-carbon) reactant->ts_sn2_prime Nucleophile (attacks γ-carbon) product_sn2 SN2 Product (Inversion of Stereochemistry) ts_sn2->product_sn2 product_sn2_prime SN2' Product (Allylic Rearrangement) ts_sn2_prime->product_sn2_prime

References

Cross-Validation of Analytical Methods for 3-Chlorocyclohexene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Chlorocyclohexene, a reactive intermediate in various chemical syntheses, is critical for process optimization, quality control, and safety assessment. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of two common gas chromatography (GC) based methods for the quantification of this compound: GC with Flame Ionization Detection (GC-FID) and GC with Mass Spectrometry (GC-MS). The information presented is a synthesis of established analytical practices for volatile and halogenated organic compounds.

Methodology Comparison

Gas Chromatography is the technique of choice for the analysis of volatile compounds like this compound. The primary distinction between the two methods discussed lies in the detector used.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): FID is a robust and widely used detector that provides a response proportional to the amount of carbon atoms in the analyte. It is known for its high sensitivity, wide linear range, and good stability, making it suitable for routine quantitative analysis where the identity of the analyte is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): MS provides both quantitative and qualitative information. By measuring the mass-to-charge ratio of ionized analytes, it allows for confident identification of the compound based on its unique mass spectrum. This is particularly advantageous when dealing with complex matrices where co-eluting peaks might interfere with quantification by other detectors. Selected Ion Monitoring (SIM) mode in GC-MS can offer enhanced sensitivity and selectivity for target compound analysis.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 95 - 105%93 - 107%97 - 103%
Precision (% RSD) < 3%< 5%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.03 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below. These protocols are based on established methods for the analysis of volatile chlorinated hydrocarbons.[1][2][3]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1.1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or isooctane) to a known volume in a volumetric flask.

  • If necessary, perform serial dilutions to bring the concentration of this compound within the calibrated linear range.

  • An internal standard (e.g., 1,2-dichloroethane) may be added to improve precision.

1.2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

1.3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

1.4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

2.1. Sample Preparation:

  • Follow the same procedure as for the GC-FID method (Section 1.1).

2.2. GC-MS Conditions:

  • GC conditions are typically the same as for the GC-FID method (Section 1.2).

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: Scan range m/z 40-200 for qualitative and quantitative analysis.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 116, 81, 79) for enhanced sensitivity and selectivity.

2.3. Calibration:

  • Follow the same procedure as for the GC-FID method (Section 1.3), using the total ion chromatogram (TIC) for full scan mode or the sum of the areas of the selected ions for SIM mode.

2.4. Quantification and Confirmation:

  • Inject the prepared sample.

  • Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum.

  • Quantify the concentration using the calibration curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation of Analytical Methods cluster_0 Method A (e.g., GC-FID) cluster_1 Method B (e.g., GC-MS) cluster_2 Comparison & Evaluation A1 Method Development & Optimization A2 Method Validation (ICH Guidelines) A1->A2 A3 Analysis of Samples A2->A3 C1 Statistical Comparison of Results (e.g., t-test, F-test) A3->C1 Results A B1 Method Development & Optimization B2 Method Validation (ICH Guidelines) B1->B2 B3 Analysis of Samples B2->B3 B3->C1 Results B C2 Assessment of Method Equivalency C1->C2 C3 Selection of Fit-for-Purpose Method C2->C3

Caption: Workflow for cross-validating two analytical methods.

Conclusion

Both GC-FID and GC-MS are suitable methods for the quantification of this compound.

  • GC-FID is a cost-effective and reliable choice for routine analysis in a quality control environment where the analyte is well-characterized and the sample matrix is relatively clean.

  • GC-MS is the preferred method when unambiguous identification is required, especially in complex matrices or during method development and validation. The use of SIM mode can provide superior sensitivity for trace-level quantification.

The cross-validation of these methods, by analyzing the same set of samples and statistically comparing the results, will ensure the reliability and interchangeability of the data generated, which is a critical aspect in regulated environments.

References

A Comparative Analysis of Computational and Experimental Data for the Reaction Kinetics of 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the kinetic parameters of the unimolecular elimination of 3-chlorocyclohexene, presenting a side-by-side comparison of experimental findings and computational predictions. This report details the methodologies employed in both approaches and provides a clear, tabulated summary of the quantitative data to facilitate informed decision-making in research and development.

The study of reaction kinetics is paramount in understanding and predicting the behavior of chemical transformations. For this compound, a molecule of interest in organic synthesis, its unimolecular gas-phase elimination to form 1,3-cyclohexadiene (B119728) and hydrogen chloride is a key reaction. Both experimental measurements and computational modeling have been employed to determine the kinetic parameters of this reaction, namely the Arrhenius A-factor (log A) and the activation energy (Ea). This guide provides a detailed comparison of the data obtained from these two approaches, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The kinetic parameters for the gas-phase elimination of this compound have been determined experimentally and calculated using various computational methods. The table below summarizes the key quantitative data for direct comparison.

Data TypeMethod/Functionallog A (s⁻¹)Activation Energy (Ea) (kJ/mol)
Experimental Static System11.15154.4
Scaled Experimental*13.40181.7
Computational B3LYP/6-31G(d,p)14.28157.9
B3LYP/6-31++G(d,p)14.26150.5
MPW1PW91/6-31G(d,p)14.28159.0
MPW1PW91/6-31++G(d,p)14.27151.7
PBEPBE/6-31G(d,p)14.28151.3
PBEPBE/6-31++G(d,p)14.27141.8

*The scaled experimental value for log A is based on theoretical considerations for a four-membered cyclic transition state, as the originally reported value was considered low.[1]

Methodologies

Experimental Protocol: Gas-Phase Pyrolysis in a Static System

The experimental data for the unimolecular elimination of this compound was obtained through gas-phase pyrolysis studies conducted in a static system. This classical kinetic method involves the following key steps:

  • Reactant Preparation and Purification: this compound is synthesized and purified to a high degree to eliminate any impurities that could interfere with the reaction kinetics.

  • Reaction Vessel: The pyrolysis is carried out in a seasoned static reaction vessel, typically made of Pyrex glass. The vessel is "seasoned" by coating its internal surface with a carbonaceous layer from the pyrolysis of an organic compound. This is done to ensure that the reaction is homogeneous and to minimize heterogeneous effects from the vessel walls. To further suppress any free-radical chain reactions, a radical inhibitor like cyclohexene (B86901) is often added.

  • High-Vacuum System: The reaction vessel is connected to a high-vacuum line to allow for the complete evacuation of air and any residual gases before introducing the reactant.

  • Temperature Control: The reaction vessel is placed in a furnace with precise temperature control to maintain a constant reaction temperature.

  • Pressure Measurement: The progress of the reaction is monitored by measuring the total pressure change in the system over time using a sensitive pressure transducer. The unimolecular elimination of this compound to 1,3-cyclohexadiene and HCl results in an increase in the number of moles of gas, leading to a pressure rise.

  • Data Analysis: The first-order rate constant (k) is determined by analyzing the pressure versus time data. The Arrhenius parameters (log A and Ea) are then calculated from the temperature dependence of the rate constant using the Arrhenius equation.

Computational Protocol: Density Functional Theory (DFT) Calculations

The computational data presented was obtained using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The general workflow for these calculations is as follows:

  • Molecular Geometry Optimization: The three-dimensional structures of the reactant (this compound) and the transition state for the elimination reaction are optimized to find the lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant is at a potential energy minimum (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies and thermal corrections.

  • Energy Profile Calculation: The electronic energies of the reactant and the transition state are calculated at a high level of theory using various DFT functionals (e.g., B3LYP, MPW1PW91, PBEPBE) and basis sets (e.g., 6-31G(d,p), 6-31++G(d,p)). The activation energy (Ea) is then determined from the difference in energy between the transition state and the reactant.

  • Transition State Theory (TST): The pre-exponential factor (A-factor) is calculated using Transition State Theory, which relates the rate of a reaction to the properties of the activated complex (the transition state).

Logical Relationship between Experimental and Computational Approaches

The determination of reaction kinetics benefits from a synergistic relationship between experimental and computational methods. The following diagram illustrates this interplay.

G Workflow for Determining Reaction Kinetics exp Experimental Approach exp_protocol Gas-Phase Pyrolysis (Static System) exp->exp_protocol comp Computational Approach comp_protocol Quantum Chemistry (e.g., DFT) comp->comp_protocol exp_data Experimental Kinetic Data (log A, Ea) exp_protocol->exp_data comp_data Calculated Kinetic Data (log A, Ea) comp_protocol->comp_data comparison Data Comparison and Analysis exp_data->comparison comp_data->comparison validation Validation and Refinement comparison->validation validation->exp Refine Experiments validation->comp Improve Models

Caption: Interplay between experimental and computational methods.

Discussion

The comparison of experimental and computational data reveals several key points. The experimentally determined activation energy (154.4 kJ/mol) is in reasonable agreement with the values calculated by several DFT functionals, particularly B3LYP/6-31G(d,p) (157.9 kJ/mol) and MPW1PW91/6-31G(d,p) (159.0 kJ/mol).[1] However, the experimentally reported log A value (11.15 s⁻¹) is significantly lower than the computationally predicted values, which are all around 14.27-14.28 s⁻¹.[1]

This discrepancy in the A-factor led to the suggestion that the experimental value might be erroneously low for a four-membered cyclic transition state, which is the proposed mechanism.[1] A scaled experimental log A value of 13.40 s⁻¹, based on theoretical considerations, aligns better with the computational results.[1] This highlights the power of computational chemistry in identifying potential inconsistencies in experimental data and providing a theoretical framework for its interpretation.

The DFT calculations consistently predict a four-membered cyclic transition state for the HCl elimination from this compound. The choice of DFT functional has a more pronounced effect on the calculated activation energy than on the pre-exponential factor. For instance, the PBEPBE functional, especially with the larger basis set, predicts a lower activation energy compared to the B3LYP and MPW1PW91 functionals.[1]

Conclusion

Both experimental and computational approaches provide valuable, albeit sometimes differing, insights into the reaction kinetics of this compound. While experimental methods provide real-world data, they can be subject to systematic errors. Computational chemistry, on the other hand, offers a powerful tool to probe reaction mechanisms and calculate kinetic parameters from first principles, helping to validate and interpret experimental findings. For the unimolecular elimination of this compound, the synergy between experiment and theory suggests that the true activation energy lies in the range of 150-160 kJ/mol, and the pre-exponential factor is likely higher than initially reported experimentally. This integrated approach, leveraging the strengths of both methodologies, is crucial for building accurate kinetic models essential for applications in chemical synthesis and drug development.

References

Safety Operating Guide

3-Chlorocyclohexene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Chlorocyclohexene is critical to ensure laboratory safety and environmental protection. As a flammable and potentially hazardous chemical, it requires a structured disposal plan that adheres to institutional and regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to take the following safety precautions. These measures are derived from its classification as a Category 3 flammable liquid[1][2][3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Fluorinated rubber, Nitrile rubber), safety glasses or goggles, and a lab coat[4]. If there is a risk of vapor inhalation, use a respirator with an appropriate vapor cartridge[2].

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors[1][2].

  • Ignition Sources: Keep the chemical away from all potential ignition sources, such as open flames, hot surfaces, sparks, and static discharge[1][2]. Use explosion-proof equipment when necessary[1].

  • Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., dry sand or earth) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1][5]. Do not dispose of this chemical in the regular trash or down the sanitary sewer[5][6].

  • Waste Identification and Classification:

    • Treat all unused, expired, or contaminated this compound as hazardous waste[7].

    • Due to its flammability, it is classified as a hazardous waste.

  • Container Selection and Management:

    • Primary Container: Use a chemically compatible container with a leak-proof, screw-on cap for collecting the waste[8][9]. Glass or appropriate plastic bottles are suitable, but ensure they are in good condition with no cracks or leaks[5][9]. Do not use containers with corks or parafilm as primary seals[8].

    • Container Condition: Keep the exterior of the waste container clean and dry. Wipe down any spills on the container before storage and collection[8].

    • Closure: Keep the waste container closed at all times, except when adding waste[8][9].

  • Labeling the Waste Container:

    • Immediately label the container as soon as the first drop of waste is added[7].

    • The label must include the words "Hazardous Waste"[5].

    • Clearly write the full chemical name, "this compound," and its concentration if in a mixture. Do not use abbreviations or chemical formulas[5].

    • Indicate the relevant hazard pictograms (e.g., flammable liquid)[5].

    • Include the name of the principal investigator, the lab room number, and the date the waste was first added to the container[5].

  • Waste Storage:

    • Segregation: Store the this compound waste separately from incompatible materials, such as oxidizers, acids, and bases[9][10].

    • Location: Store the waste container in a designated hazardous waste storage area within the laboratory, away from heat and ignition sources[1][2]. This area should be well-ventilated.

    • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or dishpan) to contain any potential leaks or spills[7][8]. The secondary container should be able to hold at least 110% of the volume of the primary container[8].

  • Arranging for Disposal:

    • Contact your institution's EHS office to request a hazardous waste collection[8].

    • Complete any required waste disposal forms, accurately listing the contents of the container[5].

    • Follow the specific procedures and timelines provided by your EHS department for waste pickup. Do not accumulate more than 55 gallons of hazardous waste in your laboratory[7].

  • Empty Container Disposal:

    • A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues[7][9].

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the this compound waste[9].

    • Once triple-rinsed and air-dried, deface or remove the original labels, and the empty container may be disposed of as regular, non-hazardous trash or recycled according to institutional policy[7][9].

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₉Cl[2][11]
Molecular Weight 116.59 g/mol [2][3]
Boiling Point 147.5 °C at 760 mmHg[2]
Flash Point 27.4 °C[2]
Density 1.02 g/cm³[2]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Safe Storage cluster_disposal Final Disposal A 1. Identify Waste Treat this compound as hazardous waste. B 2. Select Container Use a compatible, leak-proof container with a screw cap. A->B C 3. Label Container Attach 'Hazardous Waste' tag. Fill in all required information. B->C D 4. Add Waste Keep container closed when not adding waste. C->D E 5. Segregate Waste Store away from incompatible chemicals (e.g., oxidizers). D->E Container is in use F 6. Use Secondary Containment Place container in a spill tray. E->F G 7. Store Securely Keep in a designated, ventilated area away from ignition sources. F->G H 8. Request Pickup Contact EHS/Waste Management and complete forms. G->H Container is full or collection is scheduled I 9. Await Collection EHS collects the waste for licensed disposal. H->I J 10. Manage Empty Container Triple-rinse, collect rinsate, deface label, and dispose of container. I->J

References

Personal protective equipment for handling 3-Chlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chlorocyclohexene (CAS No. 2441-97-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this flammable and potentially hazardous chemical.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and can cause irritation upon contact with the skin, eyes, and respiratory system.[1] When heated to decomposition, it may emit toxic chloride fumes.[1] Proper engineering controls and personal protective equipment are mandatory to ensure safe handling.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Chemical splash goggles are mandatory. A face shield should also be worn where there is a significant risk of splashing.[2]
Hand Chemically resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use.[2][3]
Body A flame-retardant lab coat and, where appropriate, a chemical-resistant apron must be worn to prevent skin contact.[2]
Respiratory All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2] If ventilation is inadequate, a NIOSH-approved vapor respirator is necessary.[2]
Footwear Closed-toe, chemical-resistant shoes are mandatory in the laboratory.

Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.

II. Experimental Protocols: Safe Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][2][4]

  • Keep the container tightly closed to prevent the escape of flammable vapors.[1][2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Use only non-sparking tools and explosion-proof equipment when handling.[2][3]

Handling Procedures:

  • Before beginning any work, ensure all required PPE is correctly worn.

  • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ground all equipment to prevent static discharge, which could ignite the flammable vapors.[5]

  • Avoid contact with skin, eyes, and clothing.[2]

  • After handling, wash hands thoroughly with soap and water.

III. Emergency Procedures

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical advice.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill and Leak Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[2] Do not use combustible materials like sawdust.

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[3][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

IV. Disposal Plan

All waste containing this compound and any contaminated materials (e.g., gloves, absorbent materials, and empty containers) must be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the hazardous waste through a licensed and approved waste disposal company.[2][4]

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

V. Workflow for Accidental Spill

G Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.